molecular formula C9H9NO2 B555353 (S)-(-)-Indoline-2-carboxylic acid CAS No. 79815-20-6

(S)-(-)-Indoline-2-carboxylic acid

Katalognummer: B555353
CAS-Nummer: 79815-20-6
Molekulargewicht: 163,17 g/mole
InChI-Schlüssel: QNRXNRGSOJZINA-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-(-)-Indoline-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163,17 g/mole. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.6 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2S)-2,3-dihydro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-4,8,10H,5H2,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRXNRGSOJZINA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101036449
Record name (S)-(-)-Indoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101036449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731277
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

79815-20-6
Record name (S)-Indoline-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79815-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indoline-2-carboxylic acid, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079815206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(-)-Indoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101036449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2,3-dihydro-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.040
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-Indole-2-carboxylic acid, 2,3-dihydro-, (2S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.823
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDOLINE-2-CARBOXYLIC ACID, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57XK524B7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(S)-(-)-Indoline-2-carboxylic acid physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-Indoline-2-carboxylic acid is a chiral building block of significant interest in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its rigid bicyclic structure and defined stereochemistry make it a valuable precursor for the synthesis of complex molecular targets. This guide provides a comprehensive overview of its core physical and chemical properties, supported by detailed experimental protocols and logical workflows.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These values are essential for its handling, characterization, and application in synthetic chemistry.

General and Physical Properties
PropertyValueSource(s)
IUPAC Name (2S)-2,3-dihydro-1H-indole-2-carboxylic acid[1]
Synonyms (S)-2,3-Dihydro-1H-indole-2-carboxylic acid, (S)-2-Carboxyindoline, L-Indoline-2-carboxylic acid[2][3]
CAS Number 79815-20-6[4][5]
Molecular Formula C₉H₉NO₂[4][5]
Molecular Weight 163.17 g/mol [2][5]
Appearance White to off-white or light yellow crystalline powder[4][6][7]
Melting Point 177 °C (decomposes)[5][8][9]
Boiling Point Data not available; decomposes upon heating.
Optical Rotation [α]20/D −114° (c = 1 in 1 M HCl)[5][9]
Solubility and Reactivity Profile
PropertyDescriptionSource(s)
Solubility Sparingly soluble in water. Soluble in alcohol, DMSO, and methanol.[4][6]
pKa Data not available.
Stability Stable under normal conditions.[3]
Reactivity Incompatible with strong oxidizing agents, strong bases, and amines.[3]
Storage Store in a cool, dry place away from direct sunlight in a tightly sealed container.[3][4][6]

Experimental Protocols

Detailed methodologies for the determination of key physical properties are provided below. These protocols are foundational for the quality control and characterization of this compound in a laboratory setting.

Determination of Melting Point

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range close to the literature value suggests high purity, whereas a broad and depressed melting range indicates the presence of impurities.

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to complete liquefaction is recorded.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: Place a small amount of this compound on a clean, dry surface. Use a mortar and pestle to grind the sample into a fine powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube, approximately 1-2 mm in height.

  • Apparatus Setup:

    • Mel-Temp: Insert the capillary tube into the sample holder of the apparatus.

    • Thiele Tube: Attach the capillary tube to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb. Immerse the setup in the oil bath of the Thiele tube, keeping the rubber band above the oil level.

  • Heating: Heat the apparatus rapidly to about 15-20°C below the expected melting point (177°C). Then, reduce the heating rate to approximately 2°C per minute to ensure accurate measurement.

  • Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Determination of Solubility

Solubility characteristics are crucial for selecting appropriate solvents for reactions, purifications, and formulations.

Principle: A standardized amount of solute is mixed with a standardized amount of solvent, and the extent of dissolution is observed. The rule of "like dissolves like" is a guiding principle, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.

Apparatus:

  • Test tubes and rack

  • Spatula

  • Vortex mixer (optional)

  • Graduated cylinders or pipettes

Procedure:

  • Sample Preparation: Place approximately 25 mg of this compound into a clean, dry test tube.

  • Solvent Addition: Add 0.75 mL of the chosen solvent (e.g., water, ethanol, 5% NaOH, 5% HCl) to the test tube in small portions.

  • Mixing: After each addition, shake the test tube vigorously for 60 seconds. A vortex mixer can be used for more consistent agitation.

  • Observation: Observe the mixture.

    • Soluble: The solid dissolves completely, forming a clear solution.

    • Insoluble: The solid remains undissolved.

    • Partially Soluble: A portion of the solid dissolves, but some remains undissolved.

  • Acid-Base Reactivity: For water-insoluble compounds, solubility in aqueous acid (5% HCl) or base (5% NaOH) can indicate the presence of basic or acidic functional groups, respectively. The solubility of this compound in base is due to the deprotonation of its carboxylic acid group to form a more polar carboxylate salt.

Determination of Optical Rotation

Optical rotation is a definitive measure of a compound's chirality and is essential for confirming the enantiomeric identity of this compound.

Principle: A solution of the chiral compound is placed in a polarimeter. Plane-polarized light is passed through the solution, and the angle to which the plane of light is rotated is measured. The specific rotation is a standardized value calculated from the observed rotation, concentration, and path length.[5]

Apparatus:

  • Polarimeter

  • Polarimeter cell (sample tube), typically 1 dm (10 cm) in length[5]

  • Volumetric flask

  • Analytical balance

Procedure:

  • Solution Preparation: Accurately weigh a sample of this compound (e.g., 0.1 g). Dissolve it in a precise volume of solvent (e.g., 1 M HCl) in a volumetric flask (e.g., 10 mL) to create a solution of known concentration (c, in g/mL).

  • Instrument Calibration: Turn on the polarimeter and allow the light source (typically a sodium D-line at 589 nm) to warm up.[5] Fill the polarimeter cell with the pure solvent (the blank) and place it in the instrument. Zero the reading.

  • Sample Measurement: Rinse and fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present. Place the cell in the polarimeter and measure the observed angle of rotation (α). Record the temperature.

  • Calculation of Specific Rotation ([α]): Use the following formula to calculate the specific rotation:[8] [α] = α / (l * c) Where:

    • α is the observed rotation in degrees.

    • l is the path length of the cell in decimeters (dm).

    • c is the concentration of the solution in g/mL. The specific rotation is reported with the temperature and wavelength, e.g., [α]20/D.

Visualized Workflows and Relationships

The following diagrams, rendered using the DOT language, illustrate key experimental and logical workflows relevant to the study of this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification reagent reagent process process product product analysis analysis A (S)-2-bromophenylalanine E Combine reactants in flask A->E B K2CO3 B->E C CuCl (catalyst) C->E D NMP (solvent) D->E F Heat to 80-100°C under Argon E->F G Monitor by HPLC F->G H Cool and add H2O / EtOAc G->H Reaction Complete I Adjust pH with HCl H->I J Extract with EtOAc I->J K Filter and Dry J->K L (S)-(-)-Indoline-2- carboxylic acid K->L

Caption: Synthesis workflow for this compound.

SolubilityTest start Start: Add 25mg of sample to 0.75mL solvent decision decision result result path Start Test Solubility in Water D1 Dissolves completely? Start->D1 R1 Result: Water Soluble D1->R1 Yes TestBase Test Solubility in 5% NaOH D1->TestBase No D2 Dissolves completely? TestBase->D2 R2 Result: Soluble in Base (Acidic Compound) D2->R2 Yes TestAcid Test Solubility in 5% HCl D2->TestAcid No D3 Dissolves completely? TestAcid->D3 R3 Result: Soluble in Acid (Basic Compound) D3->R3 Yes R4 Result: Insoluble (Neutral Compound) D3->R4 No

Caption: Logical workflow for determining the solubility of an organic compound.

References

An In-depth Technical Guide to (S)-(-)-Indoline-2-carboxylic Acid: Structure, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(-)-Indoline-2-carboxylic acid is a chiral heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceuticals and fine chemicals. Its rigid, bicyclic structure and defined stereochemistry make it a valuable synthon for introducing stereochemical control in complex molecules. This technical guide provides a comprehensive overview of its structure, stereochemistry, physicochemical properties, synthesis, and key applications for researchers, scientists, and drug development professionals.

Chemical Structure and Stereochemistry

This compound, a derivative of the amino acid proline and structurally related to phenylalanine, possesses a unique fused ring system.[1] Its fundamental structure consists of a benzene (B151609) ring fused to a pyrrolidine (B122466) ring, with a carboxylic acid group at the 2-position of the indoline (B122111) core.

Systematic Name (IUPAC): (2S)-2,3-dihydro-1H-indole-2-carboxylic acid[2]

Chemical Formula: C₉H₉NO₂[3][4][5][6][7][8]

Molecular Weight: 163.17 g/mol [5][7]

The stereochemistry of this molecule is defined by the chiral center at the C2 position of the indoline ring. The "(S)" designation indicates the absolute configuration of this stereocenter according to the Cahn-Ingold-Prelog priority rules. The "(-)" sign in its name refers to its levorotatory optical activity, meaning it rotates plane-polarized light to the left.[5][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 79815-20-6[3][4][5][6][7][8]
Appearance White to off-white or light yellow crystalline powder[4][8][9]
Melting Point 177 °C (decomposes)[5][7][8][10]
Optical Activity [α]²⁰/D -114° (c = 1 in 1 M HCl)[5][7]
Solubility Sparingly soluble in water. Soluble in alcohol.[4][9]

Synthesis

This compound can be synthesized through various methods, including the resolution of a racemic mixture or through asymmetric synthesis.[11] A common and effective method involves an intramolecular Ullmann condensation of (S)-2-bromophenylalanine.

Experimental Protocol: Synthesis from (S)-2-Bromophenylalanine[3]

This protocol outlines a copper-catalyzed intramolecular cyclization.

Materials:

  • (S)-2-bromophenylalanine

  • Potassium carbonate (K₂CO₃)

  • Copper(I) chloride (CuCl)

  • N-methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Saturated aqueous sodium chloride (NaCl) solution

  • Water (H₂O)

Procedure:

  • To a reaction flask, add (S)-2-bromophenylalanine (e.g., 9.76 g, 40.0 mmol), potassium carbonate (5.80 g, 42.0 mmol), copper(I) chloride (40 mg, 0.4 mmol), and N-methyl-2-pyrrolidone (40 g).

  • Flush the reactor with argon and maintain a slow flow of argon.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the (S)-2-bromophenylalanine is completely consumed (approximately 3.5 hours).

  • Cool the reaction mixture to 25 °C.

  • Add water (40 mL) and ethyl acetate (50 mL).

  • Adjust the pH of the mixture to 3.3 with 37% aqueous HCl.

  • Separate the organic and aqueous phases.

  • Extract the aqueous phase twice with ethyl acetate (2 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaCl solution (25 mL).

  • Concentrate the organic phase under reduced pressure.

  • Dissolve the residue in 5N aqueous HCl (16 mL).

  • Adjust the pH to 2.1 with 32% aqueous NaOH to precipitate the product.

  • Isolate the precipitated (S)-2,3-dihydro-1H-indole-2-carboxylic acid by filtration.

  • Wash the solid with water (2 x 10 mL).

  • Dry the product to obtain this compound.

Yield: Approximately 49.5% with an enantiomeric excess (ee) of >99%.[3]

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification Reactants Reactants: (S)-2-bromophenylalanine K₂CO₃, CuCl, NMP Reaction Intramolecular Ullmann Condensation (80°C, Argon atm) Reactants->Reaction Quench Quench with H₂O and EtOAc Reaction->Quench Acidify1 Acidify to pH 3.3 (HCl) Quench->Acidify1 Extraction Liquid-Liquid Extraction (EtOAc) Acidify1->Extraction Wash Wash with sat. NaCl Extraction->Wash Concentrate Concentration Wash->Concentrate Dissolve Dissolve in HCl Concentrate->Dissolve Precipitate Precipitate at pH 2.1 (NaOH) Dissolve->Precipitate Isolate Filtration, Washing, and Drying Precipitate->Isolate Product Product Isolate->Product Final Product: This compound

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Organic Synthesis

This compound is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical industry.[4]

Intermediate in Pharmaceutical Synthesis

A prominent application is its use as a key intermediate in the synthesis of Perindopril (B612348), an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure.[12] The defined stereochemistry of this compound is crucial for the biological activity of the final drug molecule.

Chiral_Building_Block ICA This compound (Chiral Precursor) Synth Multi-step Chemical Synthesis ICA->Synth Perindopril Perindopril (Active Pharmaceutical Ingredient) Synth->Perindopril ACE Angiotensin-Converting Enzyme (ACE) Perindopril->ACE Inhibits Effect Therapeutic Effect: Antihypertensive ACE->Effect Leads to

Caption: Role as a chiral building block in Perindopril synthesis.

Catalyst in Asymmetric Synthesis

This compound and its derivatives can act as organocatalysts in enantioselective reactions, such as cyclopropanations.[8][13] The chiral scaffold of the indoline ring helps to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product.

Research in Medicinal Chemistry

Derivatives of indole-2-carboxylic acid have been investigated for a range of biological activities. For example, some derivatives have shown potential as HIV-1 integrase inhibitors, highlighting the therapeutic potential of this chemical scaffold.[14] Furthermore, the conformational properties of peptides containing (S)-indoline-2-carboxylic acid have been studied, as it can induce a cis amide bond conformation, which is of interest for designing novel peptide secondary structures.[1][15][16]

Biological Significance and Signaling Pathways

While this compound itself is primarily utilized as a synthetic intermediate, the broader class of indole-containing molecules plays significant roles in various biological processes. For instance, indole-2-carboxylic acid has been identified as a component in some natural products and has been studied for its antioxidant properties.[17] The structural motif is also being explored in the development of inhibitors for enzymes like tyrosinase, which is involved in melanin (B1238610) biosynthesis.[18]

The biological activity of drugs derived from this compound, such as Perindopril, is well-established. Perindopril's mechanism of action involves the inhibition of the angiotensin-converting enzyme (ACE), which is a key component of the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure. However, this signaling pathway is a characteristic of the final drug and not the intermediate itself.

Research into the direct biological effects and signaling pathways of this compound is less extensive. However, given the interest in indole-based compounds as potential therapeutic agents, further investigation into its biological interactions is warranted.

Conclusion

This compound is a stereochemically defined molecule with significant value in synthetic organic chemistry and drug development. Its rigid chiral structure makes it an indispensable tool for introducing asymmetry in the synthesis of complex molecules, most notably in the production of the antihypertensive drug Perindopril. The ongoing research into its derivatives for various therapeutic applications underscores the continued importance of this versatile chemical entity. This guide provides a foundational understanding for researchers and professionals working with this important chiral building block.

References

(S)-(-)-Indoline-2-carboxylic Acid: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 79815-20-6

Abstract

(S)-(-)-Indoline-2-carboxylic acid, a chiral cyclic amino acid analogue, has emerged as a valuable building block in medicinal chemistry and asymmetric synthesis. Its rigid, bicyclic structure and stereochemical integrity make it a sought-after scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in the synthesis of pharmaceutically active compounds. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to support researchers and drug development professionals in leveraging the potential of this versatile molecule.

Introduction

This compound (CAS 79815-20-6) is a non-proteinogenic amino acid that has garnered significant attention in the pharmaceutical industry.[1][2] Its unique conformational constraints, being a mimetic of both proline and phenylalanine, offer a strategic advantage in the design of peptidomimetics and other complex molecular architectures.[3] The indoline (B122111) scaffold is a privileged structure in drug discovery, and the (S)-enantiomer, in particular, serves as a crucial chiral precursor for the synthesis of a range of bioactive molecules.[4][5] This guide will delve into the core applications of this compound, providing detailed technical information for its use in research and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective utilization.

Physical Properties
PropertyValueReference(s)
Molecular Formula C₉H₉NO₂[1][6]
Molecular Weight 163.17 g/mol [6]
Appearance White to off-white or light yellow crystalline powder[1][2][7]
Melting Point 177 °C (decomposes)[4][8]
Optical Rotation [α]20/D −114° (c = 1 in 1 M HCl)[8]
Solubility Sparingly soluble in water.[1]
Spectroscopic Data
TechniqueKey FeaturesReference(s)
¹H NMR Signals corresponding to aromatic protons (~6.5-7.5 ppm), aliphatic protons on the indoline ring (~3.0-4.5 ppm), and a carboxylic acid proton (~10-13 ppm).[9][10]
¹³C NMR Resonances for aromatic carbons (~110-150 ppm), aliphatic carbons (~30-60 ppm), and a carbonyl carbon (~170-180 ppm).[3][9]
Infrared (IR) Characteristic absorptions for N-H stretching, C-H stretching (aromatic and aliphatic), C=O stretching of the carboxylic acid, and C=C stretching of the aromatic ring.[10][11]
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight of the compound.[10]

Core Applications in Drug Discovery and Development

The primary application of this compound lies in its role as a chiral building block for the synthesis of high-value pharmaceutical compounds.

Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors: The Case of Perindopril (B612348)

This compound is a key starting material for the synthesis of Perindopril, a widely prescribed ACE inhibitor for the treatment of hypertension and heart failure.[12][13][14] The stereochemistry of the C-2 position in the indoline ring is crucial for the pharmacological activity of Perindopril.

G cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Esterification cluster_2 Step 3: Peptide Coupling cluster_3 Step 4: Deprotection A (S)-Indoline-2-carboxylic acid B (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid A->B H₂, Catalyst (e.g., Rh/Al₂O₃) C (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid D Benzyl ester intermediate C->D Benzyl alcohol, p-TSA E Benzyl ester intermediate G Protected Perindopril E->G DCC, HOBt F N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine F->G DCC, HOBt H Protected Perindopril I Perindopril H->I H₂, Pd/C

Caption: Synthetic workflow for Perindopril from (S)-Indoline-2-carboxylic acid.

Development of Novel Enzyme Inhibitors

Recent research has highlighted the potential of this compound derivatives as inhibitors of enzymes implicated in cancer and viral diseases.

Derivatives of indole-2-carboxylic acid have been identified as potent dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[15] These enzymes are key players in the tryptophan metabolism pathway, which is exploited by cancer cells to create an immunosuppressive microenvironment.[1][16]

Tryptophan Metabolism Pathway and IDO1/TDO Inhibition:

G cluster_0 Tryptophan Metabolism cluster_1 Therapeutic Intervention Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO1 / TDO Immunosuppression Tumor Immune Evasion Kynurenine->Immunosuppression Indoline_Derivative (S)-Indoline-2-carboxylic acid derivatives IDO1_TDO IDO1 / TDO Indoline_Derivative->IDO1_TDO Inhibition G cluster_0 HIV-1 Life Cycle cluster_1 Therapeutic Intervention Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration HIV-1 Integrase Replication Viral Replication Integration->Replication Indoline_Derivative (S)-Indoline-2-carboxylic acid derivatives HIV_Integrase HIV-1 Integrase Indoline_Derivative->HIV_Integrase Inhibition

References

Alternate names for (S)-(-)-Indoline-2-carboxylic acid like (S)-2,3-Dihydro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-(-)-Indoline-2-carboxylic acid, a significant chiral building block in modern organic synthesis and drug development. The document details its nomenclature, physicochemical properties, key applications, and detailed experimental protocols for its synthesis.

Nomenclature and Synonyms

This compound is known by a variety of names in scientific literature and chemical catalogs. Its unique structure, featuring an indoline (B122111) ring with a carboxylic acid group at the 2-position in the (S)-configuration, leads to the following synonyms.[1][2][3][4][5]

  • (S)-2,3-Dihydro-1H-indole-2-carboxylic acid[1][6][7]

  • (2S)-2,3-Dihydro-1H-indole-2-carboxylic acid[1][2][8]

  • (2S)-Indoline-2-carboxylic acid[1]

  • (-)-(S)-2-Indolinecarboxylic acid[2]

  • (-)-2,3-Dihydroindole-2-carboxylic acid[2]

  • (2S)-2,3-Dihydroindole-2-carboxylic acid[2][9]

  • (2S)-(-)-2,3-Dihydro-1H-indole-2-carboxylic acid[3][4]

  • (2S)-(-)-2-Carboxyindoline[3][4]

  • L-Indoline-2-carboxylic acid

The compound is also referred to as a Perindopril (B612348) intermediate, highlighting one of its major applications.[1][8][9]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is crucial for its handling, characterization, and application in synthesis.

PropertyValueReferences
CAS Number 79815-20-6[1][6]
Molecular Formula C₉H₉NO₂[1][6]
Molecular Weight 163.17 g/mol [6]
Appearance White to light yellow crystal powder[1]
Melting Point 177 °C (decomposes)[10]
Optical Activity [α]20/D -114° (c=1 in 1 M HCl)
Purity/Assay ≥99%
EINECS Number 410-860-2; 616-741-3[1]
InChI Key QNRXNRGSOJZINA-QMMMGPOBSA-N[1]
SMILES String OC(=O)[C@@H]1Cc2ccccc2N1

Applications in Drug Development and Organic Synthesis

This compound is a valuable chiral building block due to its rigid bicyclic structure.[1] Its primary applications are in the synthesis of complex pharmaceuticals and as a catalyst.

  • Synthesis of Perindopril: The most prominent application is as a key intermediate in the synthesis of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure.[1][8][9] The specific stereochemistry of the (S)-enantiomer is essential for the drug's biological activity.

  • Peptide Synthesis: The Fmoc-protected form, Fmoc-L-indoline-2-carboxylic acid, is utilized in solid-phase peptide synthesis.[11] It can influence the conformation of peptide bonds, pushing them towards the cis amide isomer, which can be a valuable tool in designing peptides with specific secondary structures.[12] However, its use can be challenging due to low reactivity and a tendency to form diketopiperazines.[12]

  • Catalysis: It serves as an organocatalyst for enantioselective cyclopropanations.[6]

  • Drug Discovery Scaffolding: The parent indole-2-carboxylic acid scaffold has been identified as a promising starting point for developing novel therapeutics. Research has shown that derivatives can act as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[13][14][15] Other derivatives are being investigated as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are key targets for cancer immunotherapy.[16]

The logical workflow for the synthesis of Perindopril from this compound is depicted below.

G A (S)-(-)-Indoline-2- carboxylic acid B Coupling with N-((S)-1-Ethoxycarbonyl-butyl)-L-alanine A->B Key Intermediate C Perindopril Erbumine (ACE Inhibitor) B->C Synthesis

Workflow for Perindopril Synthesis.

The role of indole-2-carboxylic acid derivatives in cancer immunotherapy is based on their ability to inhibit enzymes in the kynurenine (B1673888) pathway.

G cluster_0 Kynurenine Pathway Tryptophan Tryptophan IDO1_TDO IDO1 / TDO Enzymes Tryptophan->IDO1_TDO Metabolized by Kynurenine Kynurenine TumorImmunity Suppressed Tumor Immunity Kynurenine->TumorImmunity Leads to IDO1_TDO->Kynurenine Inhibitor Indole-2-carboxylic Acid Derivatives Inhibitor->IDO1_TDO Inhibits

Inhibition of the IDO1/TDO Pathway.

Key Experimental Protocols

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common approaches.

This method involves the intramolecular cyclization of (S)-2-bromophenylalanine.[10][17]

Materials:

  • (S)-2-bromophenylalanine

  • Potassium carbonate (K₂CO₃)

  • Copper(I) chloride (CuCl)

  • N-methyl pyrrolidone (NMP)

  • Argon gas

  • Ethyl acetate (B1210297) (EtOAc)

  • 5N Hydrochloric acid (HCl)

  • 32% aqueous Sodium hydroxide (B78521) (NaOH)

Procedure:

  • To a reaction flask, add (S)-2-bromophenylalanine (9.76 g, 40.0 mmol), K₂CO₃ (5.80 g, 42.0 mmol), CuCl (40 mg, 0.4 mmol), and NMP (40 g).[10][17]

  • Flush the reactor with argon and maintain a slow flow of argon throughout the reaction.[10][17]

  • Stir the reaction mixture and heat to 80 °C. Maintain this temperature for approximately 3.5 hours. Monitor the reaction progress by HPLC until the starting material is completely consumed.[10][17]

  • Cool the reaction mixture to 25 °C. Add 40 mL of water and 50 mL of ethyl acetate.[10][17]

  • Separate the aqueous and organic phases. Extract the aqueous phase twice more with 50 mL portions of ethyl acetate.[10][17]

  • Combine the organic layers and wash with 25 mL of saturated aqueous sodium chloride solution.[10][17]

  • Concentrate the organic phase under reduced pressure.[10][17]

  • Dissolve the residue in 16 mL of 5N aqueous HCl. Adjust the pH to 2.1 using 32% aqueous NaOH.[10][17]

  • Filter the resulting precipitate and wash the solid with two 10 mL portions of water.[10][17]

  • Dry the solid to obtain (S)-2,3-dihydro-1H-indole-2-carboxylic acid. (Expected yield: ~49.5%, enantiomeric excess > 99%).[10][17]

The workflow for this synthesis is outlined below.

G Start (S)-2-bromophenylalanine + K2CO3, CuCl, NMP Reaction Heat to 80°C under Argon (~3.5 hours) Start->Reaction Quench Cool and Quench with H2O Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash Organic Layer with Brine Extraction->Wash Concentration Concentrate Organic Phase Wash->Concentration Precipitation Dissolve in HCl Adjust pH to 2.1 Concentration->Precipitation Final Filter, Wash, and Dry (S)-(-)-Indoline- 2-carboxylic acid Precipitation->Final

Workflow for Cu-Catalyzed Synthesis.

This method involves the separation of enantiomers from a racemic mixture using a chiral resolving agent, followed by racemization and recycling of the undesired enantiomer.[18]

Materials:

  • Racemic indoline-2-carboxylic acid

  • (R)-α-methylbenzylamine

  • Ethanol

  • Isopropanol

  • 1N Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (8.65N)

Procedure:

  • Step A: Resolution

    • Dissolve 5 kg of racemic indoline-2-carboxylic acid in ethanol.

    • Add 3.7 kg of (R)-α-methylbenzylamine to the solution and stir for 2 hours.

    • Filter the resulting precipitate, which is the (R)-α-methylbenzylamine salt of (S)-indoline-2-carboxylic acid.

    • Recrystallize the white precipitate from isopropanol.

    • Dissolve the recrystallized salt in 13 liters of water and add 12 liters of 1N HCl.

    • Stir for 2 hours, filter the precipitate, wash, and dry to yield the first portion of (S)-indoline-2-carboxylic acid (enantiomeric purity > 99.5%).[18]

  • Step B: Racemization of the Undesired Enantiomer

    • Collect the filtrate from Step A3, which contains the (R)-enantiomer salt. Evaporate the filtrate.

    • Dissolve the residue in water and treat with 1N HCl to precipitate a mixture enriched in (R)-indoline-2-carboxylic acid.

    • Place this enriched mixture (2.6 kg) in an autoclave with 12 liters of water and 3.1 liters of 8.65N NaOH solution.

    • Heat at 170 °C for 3 hours under pressure (7 bars) to racemize the mixture.[18]

  • Step C: Recycling

    • Isolate the racemized indoline-2-carboxylic acid from the autoclave.

    • Repeat the resolution process (Step A) with this racemized material to obtain a second portion of (S)-indoline-2-carboxylic acid.

    • Combine all portions of the desired (S)-enantiomer. The overall yield is approximately 52.8%.[18]

References

Molecular formula and weight of (S)-(-)-Indoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(-)-Indoline-2-carboxylic acid is a chiral heterocyclic compound widely utilized in synthetic organic chemistry. Its rigid structure and stereochemistry make it a valuable building block for the synthesis of complex molecules, most notably as a key intermediate in the production of the angiotensin-converting enzyme (ACE) inhibitor, Perindopril (B612348).[1] This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental protocols for researchers and professionals in drug development.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] A summary of its key quantitative data is presented below.

PropertyValueReference
Molecular Formula C₉H₉NO₂[2][3]
Molecular Weight 163.17 g/mol [2][4][5][6]
CAS Number 79815-20-6[2][4]
Melting Point 177 °C (decomposes)[4]
Optical Activity [α]20/D −114° (c = 1 in 1 M HCl)[4][5]
Solubility Sparingly soluble in water. Soluble in alcohol.[2]
Appearance White to off-white crystalline powder[1]

Core Applications and Experimental Protocols

The primary applications of this compound lie in its use as a chiral precursor in pharmaceutical synthesis and as a catalyst in asymmetric reactions.

Synthesis of Perindopril

This compound is a critical intermediate for the synthesis of Perindopril, an ACE inhibitor used to treat high blood pressure. The synthesis involves the coupling of a protected form of this compound with another chiral fragment.

This protocol is adapted from methodologies described in the patent literature for the industrial synthesis of Perindopril.

  • Esterification of this compound: The carboxylic acid is first protected, typically as a benzyl (B1604629) ester, to prevent unwanted side reactions.

  • Coupling Reaction: The resulting benzyl ester of this compound is coupled with N-[(S)-1-carboxybutyl]-(S)-alanine ethyl ester. This reaction is often facilitated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) to form the dipeptide-like structure.[7]

  • Deprotection: The benzyl protecting group is removed via catalytic hydrogenation to yield Perindopril.[7] The product can then be converted to a pharmaceutically acceptable salt, such as perindopril erbumine (tert-butylamine salt).

G cluster_synthesis Synthesis of Perindopril from this compound A This compound B Benzyl Ester Protection A->B Benzyl alcohol, p-toluenesulfonic acid C (2S)-Indoline-2-carboxylic acid benzyl ester B->C E Peptide Coupling (DCC, HOBt) C->E D N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine D->E F Protected Perindopril Intermediate E->F G Catalytic Hydrogenation (Deprotection) F->G H₂, Pd/C H Perindopril G->H

Workflow for the synthesis of Perindopril.
Enantioselective Catalysis

This compound serves as a catalyst for enantioselective cyclopropanations.[2] This application leverages the chiral nature of the molecule to control the stereochemical outcome of the reaction, which is crucial in the synthesis of specific stereoisomers of pharmacologically active compounds.

Biological Relevance and Signaling Pathways of Derivatives

While this compound itself is primarily a synthetic intermediate, its core structure, indole-2-carboxylic acid, is found in molecules with significant biological activity. Derivatives have been investigated as potent inhibitors of various enzymes, suggesting potential therapeutic applications.

  • IDO1/TDO Inhibition: Certain indole-2-carboxylic acid derivatives have been identified as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).[8] These enzymes are involved in tryptophan metabolism, and their inhibition is a promising strategy in cancer immunotherapy.[8]

  • HIV-1 Integrase Inhibition: Researchers have discovered that derivatives of indole-2-carboxylic acid can act as novel HIV-1 integrase strand transfer inhibitors.[9] The indole (B1671886) core and the C2 carboxyl group are key for chelating with Mg²⁺ ions in the active site of the integrase enzyme.[9]

  • EGFR/CDK2 Dual Inhibition: Indole-2-carboxamides, derived from indole-2-carboxylic acid, have shown antiproliferative activity by dually inhibiting the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are key targets in cancer therapy.[10]

The diagram below illustrates the inhibitory action of indole-2-carboxylic acid derivatives on these signaling pathways.

G cluster_pathways Potential Signaling Pathways Targeted by Indole-2-Carboxylic Acid Derivatives cluster_cancer Cancer Proliferation & Immune Evasion cluster_hiv HIV Replication Indole Indole-2-Carboxylic Acid Derivatives IDO1 IDO1/TDO Indole->IDO1 inhibits EGFR EGFR Indole->EGFR inhibits CDK2 CDK2 Indole->CDK2 inhibits Integrase HIV-1 Integrase Indole->Integrase inhibits ImmuneEvasion Tryptophan Depletion -> Immune Evasion IDO1->ImmuneEvasion Proliferation Cell Cycle Progression & Proliferation EGFR->Proliferation CDK2->Proliferation Replication Viral DNA Integration & Replication Integrase->Replication

Inhibitory actions of Indole-2-carboxylic acid derivatives.

References

(S)-(-)-Indoline-2-carboxylic Acid: A Constrained Analog of Proline and Phenylalanine for Advanced Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-Indoline-2-carboxylic acid is a non-proteinogenic amino acid that serves as a conformationally constrained analog of both L-proline and L-phenylalanine. This unique structural feature, arising from the fusion of a phenyl ring to the pyrrolidine (B122466) ring of a proline-like structure, imparts significant rigidity and distinct stereoelectronic properties. These characteristics make it a valuable building block in medicinal chemistry for the design of peptides, peptidomimetics, and small molecule inhibitors with enhanced biological activity, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the synthesis, conformational properties, and biological applications of this compound, with a focus on its role as a constrained mimetic of proline and phenylalanine.

Conformational Properties: A Comparative Analysis

The therapeutic potential of this compound stems from its constrained conformation, which significantly differs from the more flexible structures of L-proline and L-phenylalanine.

Proline Mimicry and Peptide Bond Isomerization

As a proline analog, this compound imposes a rigid constraint on the peptide backbone. However, a key distinction lies in its influence on the cis-trans isomerization of the preceding peptide bond. While proline-containing peptide bonds exist in a dynamic equilibrium between the cis and trans conformations, derivatives of this compound show a pronounced preference for the cis amide isomer, especially in polar solvents. This is in stark contrast to the general preference of proline for the trans isomer. This inherent bias towards the cis conformation makes this compound a powerful tool for designing peptides with specific and stable secondary structures.

Phenylalanine Mimicry and Side-Chain Restriction

As a phenylalanine analog, this compound presents a conformationally locked phenyl side chain. The fusion of the aromatic ring to the pyrrolidine core eliminates the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds that is characteristic of phenylalanine. This rigidification can lead to a more precise and sustained interaction with the hydrophobic pockets of target proteins, potentially increasing binding affinity and selectivity.

Data Presentation: Biological Activity and Conformational Parameters

While direct comparative inhibitory data for the parent this compound against specific enzymes is not extensively available, numerous studies have demonstrated the potent biological activity of its derivatives. The following tables summarize representative quantitative data for these derivatives and for known inhibitors containing proline or phenylalanine motifs, providing a contextual comparison.

Compound/DerivativeTarget EnzymeIC50 (nM)Ki (nM)Reference CompoundReference IC50/Ki (nM)
1-(3-Mercapto-2-methyl-1-oxopropyl)indoline-2-carboxylic acid (S,S isomer)Angiotensin-Converting Enzyme (ACE)~7-Captopril~21 nM (IC50)
Indole-2-carboxylic acid derivative 17aHIV-1 Integrase3,110-Raltegravir2-7 nM (IC50)
6-Acetamido-indole-2-carboxylic acid derivative 9o-1IDO11,170-Epacadostat~10 nM (IC50)
6-Acetamido-indole-2-carboxylic acid derivative 9o-1TDO1,550---
Indoline derivative 735-Lipoxygenase (5-LOX)410-Zileuton~300 nM (IC50)
Indoline derivative 73Soluble Epoxide Hydrolase (sEH)430-TPPU~1 nM (IC50)

Table 1: Comparative Inhibitory Activities of this compound Derivatives.

Amino Acid DerivativeDihedral Angle (φ)Dihedral Angle (ψ)Peptide Bond Isomer Preference
N-acetyl-(S)-indoline-2-carboxamideFixed (~ -60°)Variablecis (favored in polar solvents)
N-acetyl-L-proline amide~ -60°~ +140° (trans) / ~ -55° (cis)trans (generally favored)
N-acetyl-L-phenylalanine amide~ -75°~ +140°trans (overwhelmingly favored)

Table 2: Comparative Conformational Parameters.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the intramolecular cyclization of a protected L-phenylalanine derivative. The following is a representative protocol.

Protocol: Synthesis via Intramolecular C-H Amination

  • Protection of L-Phenylalanine:

    • Suspend L-phenylalanine (1 equivalent) in a suitable solvent (e.g., a mixture of dioxane and water).

    • Add a base such as sodium carbonate (2.5 equivalents).

    • Add a protecting group reagent, for example, 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.1 equivalents), portion-wise at 0°C.

    • Stir the reaction mixture at room temperature overnight.

    • Acidify the mixture with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Fmoc-L-phenylalanine.

  • Intramolecular C-H Amination:

    • Dissolve Fmoc-L-phenylalanine (1 equivalent) in a suitable solvent (e.g., acetic acid).

    • Add a palladium catalyst, such as palladium(II) acetate (B1210297) (0.1 equivalents), and an oxidant, such as (diacetoxyiodo)benzene (B116549) (2.5 equivalents).

    • Heat the reaction mixture at a specified temperature (e.g., 80-100°C) for several hours, monitoring the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture, filter off the catalyst, and concentrate the solvent.

    • Purify the resulting Fmoc-(S)-indoline-2-carboxylic acid by column chromatography.

  • Deprotection:

    • Dissolve the purified Fmoc-(S)-indoline-2-carboxylic acid in a suitable solvent (e.g., dichloromethane).

    • Add a deprotecting agent such as piperidine (B6355638) (e.g., 20% solution in DMF).

    • Stir the reaction at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with a non-polar solvent (e.g., diethyl ether or hexanes) to precipitate this compound.

    • Collect the solid by filtration and dry under vacuum.

Biological Evaluation: General Protocol for Enzyme Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of this compound derivatives against a target enzyme. Specific conditions will vary depending on the enzyme.

Protocol: In Vitro Enzyme Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the target enzyme in a suitable assay buffer.

    • Prepare a stock solution of the enzyme's substrate in the assay buffer.

  • Assay Procedure:

    • In the wells of a microplate, perform serial dilutions of the test compound stock solution with the assay buffer to achieve a range of desired concentrations.

    • Add a fixed concentration of the enzyme to each well containing the test compound and to control wells (positive control with a known inhibitor, and negative control with vehicle only).

    • Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

    • Initiate the enzymatic reaction by adding a fixed concentration of the substrate to all wells.

    • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader. The detection method depends on the nature of the substrate and product.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the progress curves.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

HIV_Lifecycle HIV Virion HIV Virion Host Cell Host Cell HIV Virion->Host Cell Binding & Fusion Reverse Transcription Reverse Transcription Host Cell->Reverse Transcription Viral RNA Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration (Integrase) Integration (Integrase) Viral DNA->Integration (Integrase) Pre-integration Complex Provirus Provirus Integration (Integrase)->Provirus Insertion into Host DNA Transcription & Translation Transcription & Translation Provirus->Transcription & Translation Viral Proteins Viral Proteins Transcription & Translation->Viral Proteins Assembly Assembly Viral Proteins->Assembly Budding & Maturation Budding & Maturation Assembly->Budding & Maturation New HIV Virion New HIV Virion Budding & Maturation->New HIV Virion RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin ACE ACE Angiotensin I->ACE Angiotensin II Angiotensin II Vasoconstriction Vasoconstriction Angiotensin II->Vasoconstriction Aldosterone Secretion Aldosterone Secretion Angiotensin II->Aldosterone Secretion ACE->Angiotensin II Increased Blood Pressure Increased Blood Pressure Vasoconstriction->Increased Blood Pressure Aldosterone Secretion->Increased Blood Pressure Na+ & H2O Retention Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Material Start Material Reaction Reaction Start Material->Reaction Crude Product Crude Product Reaction->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Compound Pure Compound Column Chromatography->Pure Compound NMR NMR Pure Compound->NMR Mass Spec Mass Spec Pure Compound->Mass Spec Screening_Workflow Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Dose-Response Assay Dose-Response Assay Hit Identification->Dose-Response Assay Active Compounds IC50 Determination IC50 Determination Dose-Response Assay->IC50 Determination Lead Compound Lead Compound IC50 Determination->Lead Compound

Synthesis and Biological Evaluation of Novel (S)-(-)-Indoline-2-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into novel derivatives of (S)-(-)-indoline-2-carboxylic acid. This scaffold has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This document details synthetic methodologies, presents quantitative biological data, and visualizes relevant signaling pathways to facilitate further research and development in this promising area.

Introduction

This compound is a conformationally constrained analog of proline and tryptophan, making it a valuable chiral starting material for the synthesis of diverse heterocyclic compounds with potential therapeutic applications. Its rigid structure allows for the precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for various biological targets. Research into its derivatives has primarily focused on developing novel anticancer, anti-inflammatory, and antiviral agents.

Synthesis of this compound and Its Derivatives

The synthesis of the core scaffold, this compound, can be achieved through methods such as the intramolecular cyclization of L-2-bromophenylalanine. Subsequent derivatization typically involves modifications at the nitrogen atom (N-substitution) or the carboxylic acid moiety (ester or amide formation).

General Synthesis of the Core Scaffold

A common route to this compound involves an intramolecular Ullmann condensation of (S)-2-bromophenylalanine. This reaction is typically carried out in the presence of a copper catalyst and a base.

Synthesis of N-Substituted Derivatives

The secondary amine of the indoline (B122111) ring is a key site for introducing chemical diversity. N-acylation, N-alkylation, and N-sulfonylation are common strategies to synthesize a wide range of derivatives. These modifications can significantly impact the biological activity of the resulting compounds.

Synthesis of Amide and Ester Derivatives

The carboxylic acid group can be readily converted to amides and esters to explore structure-activity relationships. Standard peptide coupling reagents are often employed for the synthesis of amide derivatives, while esterification can be achieved under acidic conditions with the corresponding alcohol.

Biological Evaluation of Novel Derivatives

Derivatives of this compound and the closely related indole-2-carboxylic acid have been evaluated for a range of biological activities. The following sections summarize the key findings in major therapeutic areas.

Anticancer Activity

Several indole-2-carboxylic acid and indoline-2-one derivatives have demonstrated potent anticancer activity. Their mechanisms of action often involve the inhibition of key signaling proteins such as tyrosine kinases and the 14-3-3η protein, or the induction of apoptosis.[1][2][3][4][5][6][7][8]

Table 1: Anticancer Activity of Indole-2-carboxylic Acid and Indolin-2-one Derivatives

Compound ClassTarget Cell Line(s)Activity MetricValue (µM)Reference
Indole-2-carboxylic acid benzylidene-hydrazidesT47D (breast cancer)EC50 (caspase activation)0.1
IndolylisoxazolinesC4-2 (prostate cancer)IC502.5 - 5.0[7]
1H-Indole-2-carboxylic acid derivativesBel-7402, SMMC-7721 (liver cancer)IC50Not specified[4]
Indole-2-carboxylic acid triazolesMCF-7, HeLa (breast, cervical cancer)IC50Not specified[5]
Sclareolide-indole conjugatesK562, MV4-11 (leukemia)IC500.8 - 5.2[6]
Benzyl sulfoxide (B87167) 2-indolinone derivativesHeLa, HepG2, MCF-7, SCC-15, A549IC50< 40
Anti-inflammatory Activity

The anti-inflammatory properties of indoline derivatives have been linked to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[9][10][11][12] By suppressing this pathway, these compounds can reduce the production of pro-inflammatory cytokines.

Table 2: Anti-inflammatory Activity of Indoline Derivatives

Compound ClassBiological Target/AssayActivity MetricValueReference
Indoline-based compounds5-lipoxygenase (5-LOX)IC500.41 µM[10]
Indoline-based compoundssoluble epoxide hydrolase (sEH)IC500.43 µM[10]
Pyxinol derivativesNF-κB inhibition-Dose-dependent[11]
Antiviral Activity (HIV-1 Integrase Inhibition)

Indole-2-carboxylic acid derivatives have emerged as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[13][14][15] These compounds chelate the essential Mg2+ ions in the active site of the enzyme, thereby blocking the integration of the viral DNA into the host genome.[16][17][18][19]

Table 3: Antiviral Activity of Indole-2-carboxylic Acid Derivatives

CompoundBiological TargetActivity MetricValue (µM)Reference
Indole-2-carboxylic acid derivative 20aHIV-1 IntegraseIC500.13[15]
Indole-2-carboxylic acid derivative 17aHIV-1 IntegraseIC503.11[13]

Experimental Protocols

General Synthesis of this compound

(S)-2-bromophenylalanine (1.5 mmol), K2CO3 (1.6 mmol), and CuCl (0.03 mmol) are added to N-methyl pyrrolidone (NMP). The reaction mixture is flushed with argon and heated to 100°C with stirring. The reaction progress is monitored by HPLC. After completion, the product is isolated and purified.

General Synthesis of N-Benzenesulfonyl Indoline-2-carboxylic Acid Derivatives

A library of N-benzenesulfonyl indoline-2-carboxylic acid derivatives can be synthesized via a one-pot parallel synthesis method. The specific reaction conditions and characterization data (NMR, LCMS, melting point, and IR) would be detailed for each synthesized compound.[20]

HIV-1 Integrase Strand Transfer Assay

The inhibitory effect of the synthesized compounds on the strand transfer reaction of HIV-1 integrase is evaluated using a commercially available assay kit. The assay measures the integration of a donor DNA substrate into a target DNA substrate. The IC50 values are calculated from the dose-response curves.[13]

In Vitro Anticancer Cell Viability Assay

The antiproliferative activity of the compounds is determined using the MTT assay. Cancer cell lines are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, the cell viability is measured by reading the absorbance at a specific wavelength. GI50 values are then calculated.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound derivatives.

HIV_Integrase_Inhibition cluster_virus HIV-1 Lifecycle cluster_inhibition Mechanism of Action Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus HIV-1 Integrase HIV-1 Integrase Integration->HIV-1 Integrase mediated by Indoline Derivative Indoline Derivative Indoline Derivative->HIV-1 Integrase binds to Chelation of Mg2+ Chelation of Mg2+ Indoline Derivative->Chelation of Mg2+ interferes with HIV-1 Integrase->Chelation of Mg2+ catalyzes via Blocked Active Site Blocked Active Site Chelation of Mg2+->Blocked Active Site leads to Blocked Active Site->Integration inhibits NFkB_Signaling_Inhibition cluster_pathway NF-κB Signaling Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex activates IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation catalyzes IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB NF-κB IκBα Degradation->NF-κB releases Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription induces Indoline Derivative Indoline Derivative Indoline Derivative->IKK Complex inhibits Tyrosine_Kinase_Inhibition cluster_cell Cancer Cell Signaling Growth Factor Growth Factor Tyrosine Kinase Receptor Tyrosine Kinase Receptor Growth Factor->Tyrosine Kinase Receptor binds Phosphorylation Phosphorylation Tyrosine Kinase Receptor->Phosphorylation autophosphorylates ATP ATP ATP->Phosphorylation donates phosphate Downstream Signaling Downstream Signaling Phosphorylation->Downstream Signaling activates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation promotes Indoline Derivative Indoline Derivative Indoline Derivative->ATP competes with Experimental_Workflow Start Start Synthesis of this compound Synthesis of this compound Start->Synthesis of this compound Derivatization (N-substitution, Amide/Ester formation) Derivatization (N-substitution, Amide/Ester formation) Synthesis of this compound->Derivatization (N-substitution, Amide/Ester formation) Compound Library Compound Library Derivatization (N-substitution, Amide/Ester formation)->Compound Library Biological Screening Biological Screening Compound Library->Biological Screening Anticancer Assays Anticancer Assays Biological Screening->Anticancer Assays Anti-inflammatory Assays Anti-inflammatory Assays Biological Screening->Anti-inflammatory Assays Antiviral Assays Antiviral Assays Biological Screening->Antiviral Assays Data Analysis Data Analysis Anticancer Assays->Data Analysis Anti-inflammatory Assays->Data Analysis Antiviral Assays->Data Analysis Lead Compound Identification Lead Compound Identification Data Analysis->Lead Compound Identification End End Lead Compound Identification->End

References

Solubility profile of (S)-(-)-Indoline-2-carboxylic acid in various organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(-)-Indoline-2-carboxylic acid (SIn2CA), a heterocyclic compound with the chemical formula C₉H₉NO₂, is a crucial building block in organic synthesis, particularly for pharmaceuticals.[1] As a fluorescent analog of L-proline, it and its derivatives are utilized in asymmetric catalysis.[2] Understanding its solubility in various organic solvents is paramount for its application in synthesis, purification, and formulation processes. This guide provides an in-depth analysis of its solubility profile, experimental methodologies for its determination, and key thermodynamic insights.

I. Quantitative Solubility Data

The solubility of this compound has been experimentally determined in several common organic solvents at various temperatures. The data reveals that solubility generally increases with a rise in temperature across all tested solvents.[2][3][4] The compound exhibits higher solubility in alcohols compared to water.[2]

Below is a summary of the mole fraction solubility (x₁) of this compound in six different solvents at a range of temperatures from 283.15 K to 358.15 K.

Temperature (K)Water (10³x₁)Methanol (10³x₁)Ethanol (10³x₁)1-Propanol (10³x₁)2-Propanol (10³x₁)1-Butanol (10³x₁)
283.151.068.345.664.294.896.78
288.151.219.816.715.275.898.04
293.151.3911.537.946.457.059.52
298.151.5913.549.417.878.4011.26
303.151.8215.8911.169.5910.0113.31
308.152.0918.6313.2511.6811.8915.74
313.152.4121.8415.7514.2314.1418.61
318.152.7825.6018.7217.3616.8022.01
323.153.2130.0122.2821.2020.0026.04
328.153.7135.1926.5425.9523.8330.83
333.154.2941.2831.6631.8328.4336.51
338.154.9748.4537.8239.1533.9843.27
343.155.7756.8945.2648.2840.7051.32
348.156.7066.8654.2659.7048.8860.95
353.157.8078.6765.1773.9958.8572.49
358.159.0992.7078.4191.9071.0486.37

Data sourced from the Journal of Chemical & Engineering Data.[2][3]

The solubility order at temperatures below 325 K is: Methanol > 1-Butanol > Ethanol > 2-Propanol > 1-Propanol > Water.[2] This trend does not directly correlate with solvent polarity, dipole moments, or dielectric constants, suggesting that hydrogen bonding and other intermolecular interactions play a significant role.[2] The structural similarity of the alcohols, particularly the presence of a hydroxyl group, contributes to their comparable and favorable solubility behavior for SIn2CA.[2]

II. Experimental Protocol for Solubility Determination

The presented solubility data was obtained using a synthetic method employing a laser monitoring observation technique.[2][3][4] This method determines the temperature at which a solid solute completely dissolves in a solvent at a given composition.

Apparatus:

  • A jacketed glass vessel (approximately 200 mL capacity).

  • A thermostat for precise temperature control.

  • A magnetic stirrer for continuous agitation.

  • A mercury-in-glass thermometer with an uncertainty of 0.05 K.

  • A laser beam emitter and a detector to monitor the dissolution process.[2]

Procedure:

  • Sample Preparation: A known mass of this compound is added to a known mass of the selected solvent in the jacketed glass vessel.

  • Heating and Stirring: The mixture is heated at a constant rate while being continuously agitated by the magnetic stirrer to ensure homogeneity.

  • Laser Monitoring: A laser beam is passed through the solid-liquid mixture. A detector on the opposite side collects the transmitted light signal.

  • Equilibrium Point Determination: As the solid dissolves with increasing temperature, the turbidity of the solution decreases, leading to a change in the detected light signal. The temperature at which the last crystal dissolves, indicated by a stable and maximum light signal, is recorded as the equilibrium temperature for that specific composition.[2]

  • Data Collection: The experiment is repeated for various compositions to generate the complete solubility curve as a function of temperature.

experimental_workflow start Start prep Sample Preparation (Known mass of SIn2CA + Solvent) start->prep process Heating & Stirring (Constant Rate) prep->process monitor Laser Monitoring (Light Transmission) process->monitor decision Last Crystal Dissolved? monitor->decision decision->process No record Record Equilibrium Temperature (T) decision->record Yes repeat Repeat for New Composition record->repeat end_node End record->end_node repeat->prep

Solubility Determination Workflow

III. Thermodynamic Analysis and Modeling

The experimental solubility data has been successfully correlated using thermodynamic models such as the modified Apelblat and λh (Buchowski) equations.[2][3] These models allow for the interpolation of solubility at temperatures not experimentally measured.

Furthermore, thermodynamic functions including the apparent dissolution enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) have been calculated using the van't Hoff equation.[2][3] This analysis provides deeper insights into the dissolution process, indicating whether it is endothermic or exothermic and driven by enthalpy or entropy.

logical_relationship temp Increase in Temperature solubility Increase in Solubility of SIn2CA temp->solubility Leads to thermo Thermodynamic Properties (ΔH°, ΔS°, ΔG°) solubility->thermo Allows Calculation of process Dissolution Process (Endothermic) thermo->process Characterizes

Temperature-Solubility Relationship

IV. Summary

The solubility of this compound is significantly dependent on both the solvent and the temperature. It is sparingly soluble in water but shows considerably higher solubility in alcohols like methanol, ethanol, and various propanol (B110389) and butanol isomers.[1][2] The solubility consistently increases with temperature, a characteristic that can be leveraged in recrystallization processes for purification.[2] The experimental data, determined by a robust laser monitoring technique, aligns well with established thermodynamic models, providing a reliable foundation for process design and optimization in research and pharmaceutical development.

References

A Technical Guide to the Conformational Analysis of Peptides Containing (S)-(-)-Indoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-Indoline-2-carboxylic acid (Ica), a conformationally constrained mimetic of both proline and phenylalanine, is a non-proteinogenic amino acid of significant interest in peptide chemistry and drug design.[1][2] Its unique structural properties, particularly its profound influence on the cis/trans isomerization of the amide bond, offer novel opportunities for the rational design of peptides with stable and predictable secondary structures.[1][2] This technical guide provides an in-depth analysis of the conformational landscape of Ica-containing peptides, summarizing key quantitative data, detailing experimental protocols for their study, and illustrating the underlying principles through structured diagrams. The propensity of Ica to favor the cis amide bond conformation, especially in polar environments, stands in stark contrast to the general preference of proline for the trans isomer, making it a powerful tool for inducing specific structural motifs such as β-hairpins.[1][2][3] However, the incorporation of this sterically hindered amino acid into peptide sequences presents synthetic challenges, including low reactivity and a tendency towards diketopiperazine formation, which necessitates optimized coupling strategies.[3][4][5] This document serves as a comprehensive resource for researchers aiming to leverage the unique conformational effects of Ica in the development of novel peptide therapeutics and advanced biomaterials.

Introduction: The Unique Role of this compound in Peptide Structure

This compound can be conceptualized as a derivative of proline where the C4 and C5 atoms are fused to an aromatic ring, or as a phenylalanine with a conformationally locked side chain.[2] This rigid structure has profound implications for the conformational properties of peptides into which it is incorporated. The most notable of these is its remarkable tendency to induce a cis conformation in the preceding amide bond.[1][2] This effect is particularly pronounced in polar solvents and is attributed to a combination of steric and electrostatic interactions.[2]

This preference for the cis isomer is opposite to that of proline, which predominantly favors the trans conformation. This makes Ica a valuable building block for designing peptides with specific and stable secondary structures, such as β-turns and polyproline I-like helices.[2] The ability to control the local conformation of a peptide backbone with such precision is a key goal in peptidomimetic design and has significant implications for modulating the biological activity and metabolic stability of peptide-based drugs.[5]

Conformational Preferences and Analysis

The conformational landscape of Ica-containing peptides is dominated by the equilibrium between the cis and trans isomers of the X-Ica amide bond. This equilibrium is highly sensitive to the polarity of the solvent.

Solvent-Dependent Cis/Trans Isomerization

Experimental and computational studies have demonstrated that the population of the cis conformer increases with the dielectric constant of the solvent.[1][2] For example, in the model compound Methyl (S)-1-acetylindoline-2-carboxylate (Ac-(2S)-Ind-OMe), the trans/cis ratio shifts from 0.72 in benzene-d₆ to 0.31 in DMSO-d₆.[2] This significant stabilization of the cis isomer in polar environments is a key feature to consider when designing Ica-containing peptides for biological applications, which typically occur in aqueous media.

Spectroscopic and Computational Analysis

The primary techniques for elucidating the conformational preferences of Ica-containing peptides are Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

  • NMR Spectroscopy: ¹H NMR is a powerful tool for quantifying the ratio of cis and trans isomers in solution.[2] The distinct chemical environments of the protons adjacent to the amide bond in the two conformers, particularly the Hα proton, allow for their integration and the determination of the equilibrium constant (Ktrans/cis).[2] Raw NMR data for various dipeptides containing Ica have been made publicly available, providing a valuable resource for researchers.[6]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a widely used technique to assess the secondary structure of peptides in solution.[7] While not providing atomic-level detail, it can reveal the presence of ordered structures like helices and β-sheets, which can be influenced by the incorporation of Ica.

  • Computational Modeling: Density Functional Theory (DFT) calculations and Natural Bond Orbital (NBO) analysis are used to determine the relative stabilities of different conformers and to understand the underlying electronic and steric interactions that govern the conformational preferences.[1][2] These computational studies have confirmed the experimental findings of the increased stability of the cis isomer in polar solvents.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from conformational studies of Ica-containing peptides.

Table 1: Solvent-Dependent trans/cis Ratio for Ac-(2S)-Ind-OMe at 25°C [2]

SolventDielectric Constant (εr)trans/cis Ratio
Benzene-d₆2.280.72
Chloroform-d4.810.48
Acetone-d₆20.70.37
Acetonitrile-d₃37.50.33
DMSO-d₆46.70.31

Table 2: Calculated Dihedral Angles (ω and ψ) for Ac-(2S)-Ind-OMe Conformers [2]

Conformerω (deg)ψ (deg)
C1 (cis)~0+160
C2 (cis)~0-20
T1 (trans)~180+160
T2 (trans)~180-20

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of peptides containing this compound.

Synthesis of Ica-Containing Peptides

The synthesis of peptides containing the sterically hindered Ica residue requires careful optimization of coupling conditions to achieve good yields and avoid side reactions like diketopiperazine formation.[3][4][5]

4.1.1. Solution-Phase Peptide Coupling

This protocol describes a general procedure for coupling a Boc-protected amino acid to an Ica-methyl ester.

  • Dissolution: Dissolve Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH) (1 eq.) and a suitable activating agent such as HATU (0.98 eq.) in an appropriate solvent like DMF.[5]

  • Activation: Add a base, for example, DIPEA (2 eq.), to the solution and allow it to pre-activate for 5-10 minutes at room temperature.[5]

  • Coupling: In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.1 eq.) in DMF and neutralize with DIPEA (1.1 eq.). Add this solution to the activated Boc-Inp-OH mixture.

  • Reaction: Allow the reaction to proceed at room temperature, monitoring its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.[5]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[5]

4.1.2. Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Boc-Inp-OH into a growing peptide chain on a solid support follows a modified SPPS cycle.

  • Resin Preparation: Swell the peptide-resin in DCM and then DMF.[5]

  • Boc Deprotection: Treat the resin with a solution of TFA in DCM (e.g., 25-50% v/v) to remove the N-terminal Boc protecting group.[5]

  • Neutralization: Wash the resin with DMF, followed by a solution of 10% DIPEA in DMF to neutralize the resin.[5]

  • Coupling: In a separate vial, pre-activate Boc-Inp-OH (3 eq.) with HATU (2.95 eq.) and DIPEA (6 eq.) in DMF. Add this activated mixture to the resin and allow it to couple for a specified time (e.g., 2 hours). Double coupling may be necessary for higher efficiency.[5]

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents. The cycle can then be repeated for the next amino acid.

NMR Spectroscopic Analysis
  • Sample Preparation: Prepare a solution of the Ica-containing peptide in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a concentration suitable for NMR analysis (e.g., 0.1 M).[2]

  • Data Acquisition: Acquire ¹H NMR spectra at a constant temperature (e.g., 25 °C) on a high-field NMR spectrometer.

  • Data Analysis: Identify the signals corresponding to the Hα protons of the cis and trans isomers. Integrate the respective peaks to determine the trans/cis ratio.[2] For more detailed structural elucidation, 2D NMR experiments such as COSY, TOCSY, and NOESY can be performed.

Visualizations: Workflows and Relationships

The following diagrams illustrate key concepts and workflows related to the conformational analysis of Ica-containing peptides.

G cluster_trans Trans Conformer cluster_cis Cis Conformer Trans Trans Amide Bond (ω ≈ 180°) Cis Cis Amide Bond (ω ≈ 0°) Trans->Cis Isomerization (Favored in Polar Solvents)

Caption: Cis-Trans Amide Bond Isomerization in Ica-Peptides.

G cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_data Data Interpretation A Peptide Synthesis (Solution or Solid-Phase) B Purification (HPLC) A->B C NMR Spectroscopy (¹H, 2D NMR) B->C D Circular Dichroism B->D E Computational Modeling (DFT, NBO) B->E F Determine trans/cis Ratio C->F G Identify Secondary Structure D->G H Calculate Dihedral Angles E->H G Ica (S)-Indoline-2-carboxylic Acid Prop Constrained Structure (Pro/Phe Mimetic) Ica->Prop Cis Favors Cis Amide Bond Prop->Cis Struct Defined Secondary Structure (e.g., β-hairpin) Cis->Struct App Applications Struct->App Drug Drug Development (Enhanced Stability & Activity) App->Drug Mat Biomaterials App->Mat

References

The Genesis and Ascendance of Indoline-2-Carboxylic Acids: A Technical Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and profound historical significance of indoline-2-carboxylic acids in the landscape of modern chemistry. From its initial description in the mid-20th century to its current status as a privileged scaffold in medicinal chemistry, this document traces the evolution of its importance. Detailed experimental protocols for key synthetic transformations, quantitative data summaries, and visualizations of its role in critical biological pathways are presented to offer a thorough understanding of this versatile heterocyclic building block.

Discovery and Early Synthesis

The first documented synthesis of DL-indoline-2-carboxylic acid was reported in 1967 by Hudson and Robertson in the Australian Journal of Chemistry[1][2]. Their pioneering work involved the reduction of indole-2-carboxamide using phosphonium (B103445) iodide and fuming hydriodic acid, followed by hydrolysis of the resulting indoline-2-carboxamide[1][2]. This initial breakthrough laid the groundwork for future explorations into the chemistry and utility of this novel scaffold.

Subsequent early synthetic developments focused on the reduction of indole-2-carboxylic acid and its esters. For instance, a method described by Corey and co-workers in 1970 utilized metallic tin and dry hydrogen chloride gas in ethanol (B145695) within a high-pressure sealed bomb to reduce ethyl indole-2-carboxylate (B1230498) to its corresponding indoline (B122111) derivative[1]. These early methods, while effective, often required harsh reagents and conditions, paving the way for the development of more efficient and milder synthetic strategies in the decades that followed.

Historical Significance and Evolution in Medicinal Chemistry

The true significance of indoline-2-carboxylic acid emerged as its potential as a key structural motif in bioactive molecules was recognized. Initially explored for its chemical properties, its rigid, bicyclic structure and the presence of a carboxylic acid handle made it an attractive building block for creating complex molecular architectures.

A pivotal moment in the history of indoline-2-carboxylic acid was its incorporation into the design of Angiotensin-Converting Enzyme (ACE) inhibitors. These drugs are crucial in the management of hypertension and heart failure. The indoline-2-carboxylic acid moiety serves as a constrained proline bioisostere, effectively mimicking the binding of the natural substrate to the ACE active site. This led to the development of potent ACE inhibitors, with derivatives of 1-(mercapto-propanoyl)indoline-2-carboxylic acid showing significantly higher potency than the first-generation drug, captopril[3].

More recently, the indoline-2-carboxylic acid scaffold has been identified as a critical component in the development of a new class of antiretroviral drugs: HIV-1 integrase strand transfer inhibitors (INSTIs)[4][5][6]. The indole (B1671886) core and the C2 carboxyl group of these derivatives have been shown to chelate with two magnesium ions (Mg²⁺) within the active site of the HIV-1 integrase enzyme[4]. This interaction is crucial for inhibiting the enzyme's function, which is essential for the replication of the virus[7]. This discovery has opened up new avenues for the design of potent anti-HIV therapies.

Key Synthetic Methodologies

The synthesis of indoline-2-carboxylic acids and their derivatives has evolved significantly since the initial reports. Modern methods focus on efficiency, stereoselectivity, and functional group tolerance.

Reduction of Indole-2-Carboxylic Acids and Esters

This remains a common and direct approach. A variety of reducing agents and conditions have been employed to improve upon the original methods.

Starting MaterialReagents and ConditionsProductYieldReference
Indole-2-carboxylic acidSnCl₂, dry HCl, ethanol, -25°C to 25°CEthyl indoline-2-carboxylate tin complexNot specified[1]
Indole-2-carboxamidePhosphonium iodide, fuming hydriodic acid; then hydrolysisDL-indoline-2-carboxylic acidNot specified[1][2]
Ethyl indole-2-carboxylateMetallic tin, dry HCl, ethanol, high pressureEthyl indoline-2-carboxylateNot specified[1]
Enzymatic Resolution

The biological importance of specific stereoisomers, particularly in ACE and HIV-1 integrase inhibitors, has driven the development of methods for obtaining enantiomerically pure indoline-2-carboxylic acids. Enzymatic resolution of racemic esters is a widely used technique.

SubstrateEnzymeProductEnantiomeric Excess (e.e.)Reference
Racemic amyl-indoline-2-carboxylateLipase (Steapsin)(R)-indoline-2-carboxylic acidNot specified[8]
Racemic indoline-2-carboxylic acid methyl esterSavinase, Alcalase, etc.(S)-indoline-2-carboxylic acid>99%[9]

Experimental Protocols

Synthesis of DL-Indoline-2-Carboxylic Acid (Hudson & Robertson, 1967)

Step 1: Reduction of Indole-2-carboxamide. A mixture of indole-2-carboxamide, phosphonium iodide, and fuming hydriodic acid is heated under reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and poured into water.

Step 2: Hydrolysis to DL-Indoline-2-carboxylic acid. The aqueous solution containing the crude indoline-2-carboxamide is neutralized and then extracted with a suitable organic solvent. The combined organic extracts are dried and concentrated. The resulting crude amide is then subjected to acidic or basic hydrolysis to yield DL-indoline-2-carboxylic acid. The product is purified by recrystallization.

Note: Specific quantities and reaction times are detailed in the original publication.

Synthesis of Ethyl Indoline-2-Carboxylate Tin Complex

To a solution of absolute ethanol saturated with dry hydrogen chloride gas at -20°C, indole-2-carboxylic acid is added, followed by anhydrous stannous chloride. The reaction mixture is stirred and allowed to warm to 0°C overnight. The solvent is partially removed under reduced pressure, and the resulting tin complex is precipitated and isolated.[1]

Visualizing the Significance

HIV-1 Integrase Inhibition Pathway

The following diagram illustrates the mechanism by which indoline-2-carboxylic acid derivatives inhibit HIV-1 integrase.

HIV1_Integrase_Inhibition cluster_Enzyme HIV-1 Integrase Active Site Mg1 Mg²⁺ Mg2 Mg²⁺ Inhibitor Indoline-2-carboxylic Acid Derivative Chelation Chelation Inhibitor->Chelation Inhibition Inhibition of Strand Transfer Inhibitor->Inhibition Chelation->Mg1 Chelation->Mg2

Caption: Mechanism of HIV-1 integrase inhibition.

General Synthetic and Evaluation Workflow

This diagram outlines a typical workflow for the development of novel indoline-2-carboxylic acid derivatives as therapeutic agents.

Workflow Start Indoline-2-carboxylic Acid (Starting Material) Synthesis Chemical Synthesis & Functionalization Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In vitro Biological Screening (e.g., Enzyme Assays) Purification->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Design End Preclinical Development Optimization->End

Caption: Drug development workflow.

Conclusion

From its humble beginnings as a laboratory curiosity, indoline-2-carboxylic acid has risen to prominence as a cornerstone of modern medicinal chemistry. Its unique structural features have enabled the development of life-saving drugs for cardiovascular disease and HIV/AIDS. The ongoing exploration of its chemical space promises to yield further innovations in drug discovery, solidifying its legacy as a truly significant molecule in the annals of chemistry. The synthetic methodologies and biological understanding detailed in this guide provide a foundation for researchers to continue to build upon this remarkable history.

References

Methodological & Application

Application Notes and Protocols for the Chiral Synthesis of (S)-(-)-Indoline-2-carboxylic Acid from L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(S)-(-)-Indoline-2-carboxylic acid is a valuable chiral building block in the synthesis of numerous pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors. Its rigid, bicyclic structure makes it a sought-after scaffold in medicinal chemistry. This document provides detailed protocols for the chiral synthesis of this compound, a non-natural amino acid, starting from the readily available and inexpensive chiral pool starting material, L-phenylalanine. The described synthetic route proceeds via a three-step sequence involving nitration, intramolecular cyclization, and subsequent reduction, preserving the stereochemical integrity of the chiral center.

Overall Synthetic Workflow:

The synthesis of this compound from L-phenylalanine is a three-step process. The initial step involves the nitration of the aromatic ring of L-phenylalanine. This is followed by an intramolecular nucleophilic aromatic substitution to form the indoline (B122111) ring system. The final step is the reduction of the nitro group to yield the desired product.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Reduction A L-phenylalanine B 2,4-dinitro-L-phenylalanine A->B Urea (B33335) nitrate (B79036) / H₂SO₄ C (S)-6-nitro-indoline-2-carboxylic acid B->C Base-catalyzed cyclization D This compound C->D Catalytic Hydrogenation (Pd/C, H₂)

Caption: Synthetic pathway from L-phenylalanine to this compound.

Quantitative Data Summary

The following table summarizes the yields and enantiomeric excess for each step of the synthesis.

StepStarting MaterialProductReagentsYield (%)Enantiomeric Excess (ee %)
1. NitrationL-phenylalanine2,4-dinitro-L-phenylalanineUrea nitrate, H₂SO₄75.7[1][2]Not Applicable
2. Intramolecular Cyclization2,4-dinitro-L-phenylalanine(S)-6-nitro-indoline-2-carboxylic acidBase65.7[1][2]>99.5[1][2]
3. Reduction(S)-6-nitro-indoline-2-carboxylic acidThis compoundPd/C, H₂85.9[1][2]>99.5[1][2]

Experimental Protocols

Step 1: Synthesis of 2,4-dinitro-L-phenylalanine

This procedure details the nitration of L-phenylalanine using urea nitrate as the nitrating agent in concentrated sulfuric acid.[1][2]

Materials:

  • L-phenylalanine

  • Urea nitrate

  • Concentrated sulfuric acid (98%)

  • Crushed ice

  • Deionized water

  • Ethyl acetate

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add L-phenylalanine to the cooled sulfuric acid with stirring, ensuring the temperature is maintained below 5 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully dissolving urea nitrate in concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the L-phenylalanine solution, maintaining the reaction temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield 2,4-dinitro-L-phenylalanine as a solid.

Step 2: Synthesis of (S)-6-nitro-indoline-2-carboxylic acid

This protocol describes the base-catalyzed intramolecular cyclization of 2,4-dinitro-L-phenylalanine to form the indoline ring system.[1][2]

Materials:

  • 2,4-dinitro-L-phenylalanine

  • A suitable solvent (e.g., dioxane)

  • A suitable base (e.g., sodium hydroxide (B78521) solution)

  • Hydrochloric acid (for acidification)

  • Deionized water

Procedure:

  • Dissolve 2,4-dinitro-L-phenylalanine in the chosen solvent in a round-bottom flask.

  • Add the base to the solution to initiate the intramolecular nucleophilic aromatic substitution.

  • Heat the reaction mixture to ensure the completion of the cyclization, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration.

  • Wash the solid with deionized water and dry to obtain (S)-6-nitro-indoline-2-carboxylic acid.

Step 3: Synthesis of this compound

This final step involves the reduction of the nitro group of (S)-6-nitro-indoline-2-carboxylic acid to an amino group via catalytic hydrogenation.

Materials:

  • (S)-6-nitro-indoline-2-carboxylic acid

  • Methanol (B129727) or Ethanol

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • In a hydrogenation flask, dissolve (S)-6-nitro-indoline-2-carboxylic acid in methanol or ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Secure the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.

References

Enantioselective Catalytic Methods for the Synthesis of (S)-(-)-Indoline-2-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-Indoline-2-carboxylic acid is a crucial chiral building block in the synthesis of numerous pharmaceuticals, most notably angiotensin-converting enzyme (ACE) inhibitors like Perindopril (B612348). The stereochemistry at the C2 position is critical for its biological activity, making enantioselective synthesis a key focus in medicinal and process chemistry. This document provides an overview of various enantioselective catalytic methods for the synthesis of this compound, presenting comparative data, detailed experimental protocols, and workflow diagrams.

Comparative Data of Synthetic Methods

The following table summarizes quantitative data for different enantioselective catalytic methods for the synthesis of this compound, allowing for easy comparison of their efficacy.

MethodCatalyst/EnzymeStarting MaterialYield (%)Enantiomeric Excess (e.e.) (%)Key Features
Copper-Catalyzed Intramolecular Cyclization CuCl(S)-2-Bromophenylalanine49.5>99Direct cyclization of a chiral precursor.[1]
Chemoenzymatic Synthesis Phenylalanine Ammonia Lyase / Copper Catalysto-Chlorocinnamic acidHigh>99A three-step process combining biocatalysis and homogeneous catalysis.[2]
Chiral Pool Synthesis Not applicable (uses chiral starting material)L-Phenylalanine42>99.5Multi-step synthesis involving nitration and intramolecular nitro-amination.[3]
Enzymatic Kinetic Resolution Candida antarctica lipase (B570770) (Chirazyme L-2)Racemic N-Boc-indoline-2-carboxylic acid methyl ester~50 (for S-acid)>99.9 (for S-acid)Highly selective enzymatic hydrolysis of the corresponding ester.[3]
Asymmetric Hydrogenation [Rh(norbornadiene)2]SbF6 / (S,S)-(R,R)-PhTRAP ligandAcetylated indoline-2-carboxylic acid methyl ester9595Utilizes a chiral rhodium complex for asymmetric reduction.[4]
Classical Resolution with Chiral Amine (R)-α-methylbenzylamineRacemic indoline-2-carboxylic acid35 (50-70 with recycling)>99.5Diastereomeric salt formation and fractional crystallization. The yield can be improved by recycling the unwanted enantiomer.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Copper-Catalyzed Intramolecular Cyclization of (S)-2-Bromophenylalanine

This protocol is based on the intramolecular N-arylation of (S)-2-bromophenylalanine.

Materials:

  • (S)-2-Bromophenylalanine

  • Potassium carbonate (K₂CO₃)

  • Copper(I) chloride (CuCl)

  • N-Methyl-2-pyrrolidone (NMP)

  • Argon gas

  • Ethyl acetate (B1210297) (EtOAc)

  • Water (H₂O)

  • 37% Aqueous hydrochloric acid (HCl)

  • 5N Aqueous HCl

  • 32% Aqueous sodium hydroxide (B78521) (NaOH)

  • Saturated aqueous sodium chloride (NaCl)

Procedure:

  • To a reaction flask, add (S)-2-bromophenylalanine (9.76 g, 40.0 mmol), potassium carbonate (5.80 g, 42.0 mmol), copper(I) chloride (40 mg, 0.4 mmol), and N-methyl-2-pyrrolidone (40 g).[1]

  • Flush the reactor with argon and maintain a slow flow of argon throughout the reaction.

  • Stir the reaction mixture and heat to 80 °C. Maintain this temperature for 3.5 hours, monitoring the reaction progress by HPLC until the (S)-2-bromophenylalanine is completely consumed.

  • Cool the reaction mixture to 25 °C.

  • Add 40 mL of water and 50 mL of ethyl acetate.

  • Adjust the pH of the mixture to 3.3 with 37% aqueous hydrochloric acid.

  • Separate the organic and aqueous phases. Extract the aqueous phase twice with 50 mL of ethyl acetate.

  • Combine the organic layers and wash with 25 mL of saturated aqueous sodium chloride.

  • Concentrate the organic phase under reduced pressure.

  • Dissolve the residue in 16 mL of 5N aqueous HCl.

  • Adjust the pH to 2.1 with 32% aqueous sodium hydroxide to precipitate the product.

  • Isolate the precipitated this compound by filtration, wash with two 10 mL portions of water, and dry to yield the final product.[1]

Protocol 2: Enzymatic Kinetic Resolution of Racemic N-Boc-indoline-2-carboxylic acid methyl ester

This method utilizes the enantioselective hydrolytic activity of Candida antarctica lipase.

Materials:

  • Racemic N-Boc-indoline-2-carboxylic acid methyl ester

  • Immobilized Candida antarctica lipase (Chirazyme L-2)

  • Appropriate buffer solution (e.g., phosphate (B84403) buffer)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Acid for acidification (e.g., HCl)

Procedure:

  • Prepare a solution or suspension of racemic N-Boc-indoline-2-carboxylic acid methyl ester in a suitable buffer.

  • Add the immobilized Candida antarctica lipase (Chirazyme L-2) to the mixture.

  • Heat the reaction to 60 °C and stir. The reaction is efficient at this temperature, which is above the melting point of the substrate.

  • Monitor the reaction progress until approximately 50% conversion is achieved. This ensures high enantiomeric excess for both the resulting (S)-acid and the unreacted (R)-ester.

  • Upon reaching the desired conversion, filter off the immobilized enzyme.

  • Acidify the aqueous phase to a low pH to protonate the carboxylic acid.

  • Extract the (S)-N-Boc-indoline-2-carboxylic acid with an organic solvent like ethyl acetate.

  • The unreacted (R)-N-Boc-indoline-2-carboxylic acid methyl ester can be recovered from the organic phase for racemization and recycling.

  • The extracted (S)-acid can be further purified by standard methods. The Boc protecting group can then be removed under acidic conditions to yield this compound.

Protocol 3: Classical Resolution using (R)-α-methylbenzylamine

This protocol describes the separation of enantiomers through the formation of diastereomeric salts.

Materials:

  • Racemic indoline-2-carboxylic acid

  • (R)-α-methylbenzylamine

  • Ethanol

  • 1N Hydrochloric acid (HCl)

  • Water

Procedure:

  • Dissolve 5 kg of racemic indoline-2-carboxylic acid in ethanol.

  • Add 3.7 kg of (R)-α-methylbenzylamine to the solution and stir the mixture for 2 hours.

  • Filter the resulting precipitate, which is the (R)-α-methylbenzylamine salt of (S)-indoline-2-carboxylic acid.

  • The collected precipitate is recrystallized from isopropanol.

  • Dissolve the recrystallized salt in 13 liters of water and add 12 liters of a 1N hydrochloric acid solution.

  • Stir the mixture for 2 hours to precipitate the free (S)-indoline-2-carboxylic acid.

  • Filter the precipitate, wash with water, and dry to yield this compound.[5]

  • The filtrate from step 3, which is enriched in the (R)-enantiomer, can be treated to recover the (R)-indoline-2-carboxylic acid, which can then be racemized and recycled to improve the overall yield.[5]

Visualizations

Workflow for Copper-Catalyzed Intramolecular Cyclization

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Charge flask with (S)-2-Bromophenylalanine, K₂CO₃, CuCl, and NMP flush Flush with Argon start->flush heat Heat to 80 °C for 3.5h flush->heat monitor Monitor by HPLC heat->monitor cool Cool to 25 °C monitor->cool add_solvents Add H₂O and EtOAc cool->add_solvents ph_adjust1 Adjust pH to 3.3 with HCl add_solvents->ph_adjust1 extract Separate phases and extract aqueous layer ph_adjust1->extract wash Wash combined organic layers with brine extract->wash concentrate Concentrate organic phase wash->concentrate dissolve Dissolve residue in 5N HCl concentrate->dissolve ph_adjust2 Adjust pH to 2.1 with NaOH dissolve->ph_adjust2 precipitate Precipitate product ph_adjust2->precipitate isolate Filter, wash, and dry precipitate->isolate end This compound isolate->end

Caption: Workflow for the synthesis of this compound via copper-catalyzed intramolecular cyclization.

Logical Relationship in Classical Resolution

G racemate Racemic Indoline-2-carboxylic acid diastereomeric_salts Diastereomeric Salts ((S)-acid-(R)-amine and (R)-acid-(R)-amine) racemate->diastereomeric_salts resolving_agent (R)-α-methylbenzylamine resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization s_salt Insoluble Salt: (S)-acid-(R)-amine crystallization->s_salt Precipitate r_salt Soluble Salt: (R)-acid-(R)-amine crystallization->r_salt Filtrate acidification_s Acidification (HCl) s_salt->acidification_s acidification_r Acidification (HCl) r_salt->acidification_r s_product This compound acidification_s->s_product r_product (R)-(+)-Indoline-2-carboxylic acid acidification_r->r_product racemization Racemization & Recycle r_product->racemization racemization->racemate

Caption: Logical workflow for the classical resolution of racemic indoline-2-carboxylic acid.

References

The Untapped Potential of (S)-(-)-Indoline-2-carboxylic Acid in Asymmetric Organocatalysis: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(-)-Indoline-2-carboxylic acid, a conformationally constrained analog of the ubiquitous organocatalyst L-proline, presents a compelling yet largely unexplored scaffold for asymmetric organocatalysis. While its utility as a chiral building block in the synthesis of pharmaceuticals and complex molecules is well-established, its direct application as a primary organocatalyst remains a nascent field of investigation. This document provides an overview of the current understanding of this compound's role in asymmetric synthesis, highlighting its potential and the conspicuous absence of extensive research into its catalytic capabilities.

Theoretical Promise as a Proline Mimetic

This compound's structural rigidity, stemming from the fusion of a benzene (B151609) ring to the pyrrolidine (B122466) core, sets it apart from the more flexible L-proline. This fixed conformation has been suggested to offer a unique stereochemical environment that could lead to enhanced enantioselectivity in organocatalytic reactions.[1] The inherent secondary amine and carboxylic acid moieties provide the necessary functionalities for bifunctional catalysis, mirroring the mechanism of proline in reactions such as aldol (B89426) and Michael additions.

The logical relationship for its potential catalytic cycle, analogous to proline catalysis, can be visualized as follows:

G Potential Catalytic Cycle of this compound A Catalyst: This compound C Enamine Intermediate A->C + B Ketone/ Aldehyde B->C F Asymmetric C-C Bond Formation C->F + D Aldehyde/ Michael Acceptor D->F E Iminium Intermediate G Hydrolysis E->G F->E G->A Regeneration H Chiral Product G->H

Caption: Proposed enamine-based catalytic cycle.

Current State of Research: A Notable Absence of Catalytic Applications

Despite its theoretical potential, a comprehensive review of scientific literature reveals a significant gap in the application of this compound as a direct organocatalyst. Research has predominantly focused on its synthesis and its incorporation as a structural motif in larger molecules.

Synthesis and Use as a Chiral Building Block

Numerous methods have been developed for the efficient synthesis of enantiomerically pure this compound. These routes often start from L-phenylalanine or involve asymmetric hydrogenation or enzymatic resolution.[2] Its application as a chiral auxiliary or a constrained amino acid in peptide synthesis is also well-documented.[1]

Related Indoline (B122111) Structures in Organocatalysis

While this compound itself has not been extensively studied as a catalyst, derivatives and isomers of indoline have shown promise in asymmetric catalysis. For instance, research on indoline-3-carboxylic acid derivatives has demonstrated their effectiveness in promoting anti-Mannich reactions, achieving high diastereoselectivity and enantioselectivity. This suggests that the indoline scaffold is indeed a viable platform for developing novel organocatalysts.

Future Outlook and a Call for Investigation

The lack of data on the organocatalytic applications of this compound represents a significant opportunity for the research community. Systematic studies are needed to evaluate its efficacy in fundamental asymmetric transformations.

An experimental workflow to investigate its catalytic potential could be structured as follows:

G Workflow for Investigating Catalytic Activity cluster_0 Phase 1: Proof of Concept cluster_1 Phase 2: Optimization cluster_2 Phase 3: Mechanistic Studies A Reaction Screening: Aldol, Michael, Mannich B Model Substrates A->B C Catalyst Loading & Additive Screening B->C D Solvent & Temperature Optimization C->D E Substrate Scope Expansion D->E F Analysis of Yield & Stereoselectivity (ee, dr) E->F G Kinetic Analysis F->G H Intermediate Characterization (NMR, MS) G->H I Computational Modeling (DFT) H->I

Caption: A structured approach for future research.

Conclusion

This compound stands as a molecule with significant, yet unrealized, potential in the field of asymmetric organocatalysis. Its structural analogy to L-proline, combined with its conformational rigidity, makes it a prime candidate for the development of highly selective catalysts. The current absence of detailed application notes and protocols is not a reflection of its inefficacy, but rather a call to the scientific community to explore this promising frontier. Future research in this area could unlock novel catalytic systems with superior performance and contribute significantly to the advancement of asymmetric synthesis. Researchers and drug development professionals are encouraged to consider this compound not just as a building block, but as a potential key to unlocking new catalytic transformations.

References

Application Notes and Protocols: (S)-(-)-Indoline-2-carboxylic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-Indoline-2-carboxylic acid is a conformationally constrained cyclic amino acid analog that serves as a versatile building block in solid-phase peptide synthesis (SPPS).[1] Its rigid structure, mimicking both L-proline and L-phenylalanine, allows for the rational design of peptides with specific secondary structures, such as β-turns.[1][2] The incorporation of this non-natural amino acid can enhance the metabolic stability of peptides by providing resistance to enzymatic degradation.[1] Peptides containing this compound have shown potential in various therapeutic areas, including as HIV-1 integrase inhibitors and as modulators of the NMDA receptor.[3][4][5][6]

However, the integration of this compound into a peptide sequence during SPPS presents challenges due to its secondary amine nature and steric hindrance, which can result in lower reactivity and a tendency to form undesirable side products like diketopiperazines.[1][7] These application notes provide detailed protocols and quantitative data to facilitate the successful incorporation of this compound into peptide chains using both Fmoc and Boc protection strategies.

Data Presentation: Comparative Coupling Efficiency

The choice of coupling reagent is a critical factor for the successful incorporation of sterically hindered amino acids like this compound. The following table summarizes the expected coupling efficiencies under various conditions. Please note that yields are sequence-dependent and may require optimization for specific peptide sequences.

Protecting GroupCoupling ReagentActivating AdditiveBaseSolventTypical Yield (%)Key Considerations
Boc HBTUHOBt (internal)DIPEA, NMMDMF, NMP>90%Standard for SPPS, may require double coupling.[1]
Boc HATUHOAt (internal)DIPEA, 2,4,6-CollidineDMF, NMP>95%Highly reactive, superior for hindered couplings and reduces racemization.[1]
Boc PyBOPHOBt (internal)DIPEA, NMMDMF, CH₂Cl₂>90%Effective coupling reagent.
Boc DICOxymaPureNMMDCMVariableMonitor reaction closely.[1]
Fmoc HBTUHOBt (internal)DIPEADMF>90%Commonly used, efficient coupling.
Fmoc HATUHOAt (internal)DIPEADMF>95%Recommended for difficult couplings to ensure high efficiency.

Experimental Protocols

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle for this compound Incorporation

This protocol details a single coupling cycle for incorporating Fmoc-L-indoline-2-carboxylic acid onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

  • Peptide-resin (e.g., Rink Amide or Wang resin)

  • Fmoc-L-indoline-2-carboxylic acid

  • HATU

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine (B6355638) solution (20% in DMF)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel. Drain the solvent.

  • Fmoc Deprotection:

    • Add the 20% piperidine solution in DMF to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove piperidine.

  • Coupling of Fmoc-L-indoline-2-carboxylic acid:

    • In a separate vial, prepare the activation solution: Dissolve Fmoc-L-indoline-2-carboxylic acid (3 eq. relative to resin loading) and HATU (2.95 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation solution and allow it to pre-activate for 5-10 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 2-4 hours at room temperature. A longer coupling time may be necessary for this hindered amino acid.

  • Washing:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any unreacted reagents and byproducts.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes. Wash the resin with DMF and DCM.

  • The resin is now ready for the next deprotection and coupling cycle or for final cleavage.

Protocol 2: Boc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle for this compound Incorporation

This protocol details a single coupling cycle for incorporating Boc-L-indoline-2-carboxylic acid.

Materials:

  • Peptide-resin (e.g., MBHA or PAM resin)[1]

  • Boc-L-indoline-2-carboxylic acid

  • HATU[1]

  • DIPEA (N,N-Diisopropylethylamine)[1]

  • TFA (Trifluoroacetic acid) solution (e.g., 50% in DCM)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.[1]

  • Boc Deprotection:

    • Treat the resin with the TFA solution for 30 minutes at room temperature.

    • Drain the deprotection solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x).[1]

  • Neutralization: Wash the resin with a 10% solution of DIPEA in DMF for 2 minutes. Drain and repeat.[1]

  • Coupling of Boc-L-indoline-2-carboxylic acid:

    • In a separate vial, dissolve Boc-L-indoline-2-carboxylic acid (3 eq.) and HATU (2.95 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 5-10 minutes.[1]

    • Add the activated solution to the resin and agitate for 2-4 hours.

  • Washing: Drain and wash the resin with DMF (3x) and DCM (3x).[1]

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps Resin Start with Solid Support (Resin) Swell Swell Resin in DCM/DMF Resin->Swell Deprotection N-terminal Deprotection (Fmoc or Boc removal) Swell->Deprotection Wash1 Wash Resin Deprotection->Wash1 Coupling Couple this compound Wash1->Coupling Wash2 Wash Resin Coupling->Wash2 Wash2->Deprotection Next Amino Acid Cleavage Cleavage from Resin & Side-chain Deprotection Wash2->Cleavage Final Cycle Purification Purification (e.g., HPLC) Cleavage->Purification Analysis Analysis (e.g., MS, NMR) Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

HIV_Inhibition_Mechanism cluster_hiv_lifecycle HIV Lifecycle cluster_inhibition Inhibition by Indole-2-carboxylic Acid Derivative Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication Block Integration Blocked Integration->Block Peptide Peptide containing Indole-2-carboxylic acid Integrase HIV-1 Integrase Peptide->Integrase Binds to Peptide->Block Leads to Chelation Chelation of Mg2+ ions in active site Integrase->Chelation

References

Application Notes and Protocols: N-Protection and N-Acylation of the Indoline Nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the N-protection and N-acylation of the indoline (B122111) nitrogen, crucial steps in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. The indoline scaffold is a privileged structure in medicinal chemistry, and the ability to selectively modify its nitrogen atom is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutics.

Part 1: N-Protection of the Indoline Nitrogen

Protecting the indoline nitrogen is often a necessary prerequisite for subsequent functionalization of the indoline ring system, preventing undesired side reactions and directing regioselectivity. The choice of the protecting group is critical and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.

Common Protecting Groups and Protocols

1. tert-Butoxycarbonyl (Boc) Protection

The Boc group is one of the most common amine protecting groups due to its stability under a wide range of conditions and its facile removal under acidic conditions.

  • Protocol 1: Standard Boc Protection using Di-tert-butyl dicarbonate (B1257347) (Boc)₂O

    • Materials: Indoline, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP), Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Procedure:

      • Dissolve indoline (1.0 equiv.) in DCM or THF.

      • Add TEA (1.2 equiv.) or a catalytic amount of DMAP (0.1 equiv.).

      • Add (Boc)₂O (1.1 equiv.) portion-wise at 0 °C.

      • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

      • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

      • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Protocol 2: Heterogeneous Catalytic Boc Protection [1]

    • Materials: Indoline, (Boc)₂O, Amberlyst-15 resin, Dichloromethane (DCM).

    • Procedure:

      • To a mixture of (Boc)₂O (1.0 mmol), add Amberlyst-15 (15% w/w) and the indoline (1.0 mmol).

      • Stir the mixture at room temperature for the time specified by TLC monitoring.

      • Upon completion, extract the mixture with DCM (10 mL).

      • Separate the catalyst by filtration.

      • Dry the filtrate with anhydrous sodium sulphate and concentrate under vacuum.

      • Purify the residue by column chromatography to obtain the pure N-Boc indoline. The catalyst can be recovered and recycled.[1]

2. Benzyloxycarbonyl (Cbz) Protection

The Cbz group is another widely used protecting group, stable to basic and mildly acidic conditions, and is typically removed by catalytic hydrogenation.[2][3]

  • Protocol 3: Cbz Protection using Benzyl Chloroformate (Cbz-Cl) [3]

    • Materials: Indoline, Benzyl Chloroformate (Cbz-Cl), Sodium carbonate (Na₂CO₃) or an organic base, Dichloromethane (DCM) or a biphasic system with water.

    • Procedure:

      • Dissolve indoline (1.0 equiv.) in DCM or a mixture of an organic solvent and water.

      • Add an aqueous solution of Na₂CO₃ (2.0 equiv.) or an organic base like pyridine.

      • Cool the mixture to 0 °C and add Cbz-Cl (1.1 equiv.) dropwise.

      • Stir vigorously at room temperature for 2-6 hours.

      • Monitor the reaction by TLC.

      • Separate the organic layer, and extract the aqueous layer with the organic solvent.

      • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

      • Purify by flash column chromatography.

3. Acetyl (Ac) Protection

The acetyl group is a simple and robust protecting group, often introduced using acetyl chloride or acetic anhydride. It is stable to a variety of conditions but can be removed under harsh acidic or basic hydrolysis.[4]

  • Protocol 4: Acetylation using Acetyl Chloride [4]

    • Materials: Indoline, Acetyl chloride (AcCl), Triethylamine (TEA) or Pyridine, Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Procedure:

      • Dissolve indoline (1.0 equiv.) and TEA (1.5 equiv.) in DCM at 0 °C.

      • Add AcCl (1.2 equiv.) dropwise.

      • Stir the reaction at room temperature for 1-3 hours.

      • Monitor completion by TLC.

      • Quench with water and extract with DCM.

      • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

      • Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

      • Purify the product by chromatography or recrystallization.

4. Trifluoroacetyl (TFAc) Protection

The trifluoroacetyl group can be introduced under metal-free conditions and is useful in certain synthetic strategies.

  • Protocol 5: N-Trifluoroacetylation with Trifluoroacetic Acid (TFA) [5][6]

    • Materials: Indoline, Trifluoroacetic acid (TFA), Trimethylamine borane (B79455) (Me₃N·BH₃), Acetonitrile (CH₃CN).

    • Procedure:

      • In a reaction vessel, combine indoline (1.0 equiv.), TFA (24.0 equiv.), and Me₃N·BH₃ (0.5 equiv.) in CH₃CN.

      • Heat the mixture at 100 °C for 3 hours.[5]

      • Monitor the reaction by TLC or LC-MS.

      • Upon completion, cool the reaction mixture and carefully quench with a saturated solution of NaHCO₃.

      • Extract the product with ethyl acetate.

      • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

      • Purify by flash column chromatography to yield the N-trifluoroacetylated indoline.[5]

Quantitative Data for N-Protection
Protecting GroupReagentBase/CatalystSolventTemp. (°C)Time (h)Yield (%)
Boc(Boc)₂ODMAPDCMRT2-12>90
Boc(Boc)₂OAmberlyst-15neatRT0.5-290-98[1]
CbzCbz-ClNa₂CO₃DCM/H₂ORT2-685-95
AcetylAcClTEADCMRT1-3>95
TrifluoroacetylTFA / Me₃N·BH₃-CH₃CN100334-93[5]

Visualization of N-Protection Workflow

N_Protection_Workflow Indoline Indoline Reaction Reaction Mixture Indoline->Reaction Protecting_Reagent Protecting Reagent ((Boc)2O, Cbz-Cl, AcCl) Protecting_Reagent->Reaction Base_Catalyst Base / Catalyst (TEA, DMAP, Na2CO3) Base_Catalyst->Reaction Solvent Solvent (DCM, THF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography) Workup->Purification Protected_Indoline N-Protected Indoline Purification->Protected_Indoline

Caption: General workflow for the N-protection of indoline.

Part 2: N-Acylation of the Indoline Nitrogen

N-acylation introduces an acyl group onto the indoline nitrogen, forming an amide linkage. This is a key transformation for the synthesis of many biologically active molecules. Acylation can be challenging due to the relatively low nucleophilicity of the indoline nitrogen compared to aliphatic amines.[7]

N-Acylation Protocols

1. N-Acylation using Thioesters

This method provides a mild and efficient way to N-acylate indoles and related heterocycles using a stable acyl source.[8][9][10]

  • Protocol 6: Chemoselective N-Acylation with Thioesters [8][10]

    • Materials: Indoline (1.0 equiv.), Thioester (3.0 equiv.), Cesium carbonate (Cs₂CO₃) (3.0 equiv.), Xylene.

    • Procedure:

      • To a solution of indoline (0.2 mmol) in xylene (2.0 mL), add the thioester (0.6 mmol) and Cs₂CO₃ (0.6 mmol).

      • Heat the reaction mixture at 140 °C for 12 hours.[8]

      • Monitor the reaction by TLC.

      • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

      • Wash the filtrate with water and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

      • Purify the crude product by flash column chromatography.

2. N-Acylation using Carboxylic Acids

Direct acylation with carboxylic acids offers an atom-economical approach, often requiring an activating agent.

  • Protocol 7: Direct N-Acylation with Carboxylic Acids Catalyzed by Boric Acid

    • Materials: Indoline (1.0 equiv.), Carboxylic acid (1.1 equiv.), Boric acid (0.3 equiv.), Mesitylene (B46885).

    • Procedure:

      • A mixture of indoline, the carboxylic acid, and boric acid in mesitylene is heated to reflux for 48 hours using a Dean-Stark apparatus to remove water.

      • Monitor the reaction by TLC.

      • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

      • Purify the crude product by short column chromatography on silica gel.

  • Protocol 8: N-Acylation via DCC Coupling [11]

    • Materials: 5-Substituted Indoline (1.0 equiv.), Carboxylic acid (1.2 equiv.), Dicyclohexylcarbodiimide (DCC) (1.2 equiv.), 4-(Dimethylamino)pyridine (DMAP) (1.2 equiv.), Dichloromethane (DCM).

    • Procedure:

      • Dissolve the 5-substituted indoline, carboxylic acid, and DMAP in DCM.

      • Add a solution of DCC in DCM dropwise at 0 °C.

      • Stir the reaction at room temperature for 12-24 hours.

      • Monitor the reaction by TLC. High yields are typically obtained when an electron-withdrawing group is present at the C-5 position.[11]

      • Filter off the dicyclohexylurea (DCU) precipitate.

      • Wash the filtrate with 1M HCl and saturated NaHCO₃.

      • Dry the organic layer, concentrate, and purify by chromatography.

Quantitative Data for N-Acylation
Acyl SourceReagents/CatalystBaseSolventTemp. (°C)Time (h)Yield (%)
Thioester-Cs₂CO₃Xylene1401262-90[8]
Carboxylic AcidBoric Acid-MesityleneReflux4852-82
Carboxylic AcidDCC / DMAP-DCMRT12-2470-95[11]

Visualization of N-Acylation Workflow

N_Acylation_Workflow Indoline Indoline Reaction Reaction Mixture Indoline->Reaction Acyl_Source Acyl Source (Thioester, Carboxylic Acid) Acyl_Source->Reaction Reagent_Catalyst Reagent / Catalyst (Cs2CO3, Boric Acid, DCC) Reagent_Catalyst->Reaction Solvent Solvent (Xylene, DCM) Solvent->Reaction Workup Workup & Extraction Reaction->Workup Purification Purification (Chromatography) Workup->Purification Acylated_Indoline N-Acylated Indoline Purification->Acylated_Indoline

Caption: General workflow for the N-acylation of indoline.

Part 3: Deprotection of N-Protected Indolines

The final step in many synthetic sequences is the removal of the protecting group to unveil the free indoline nitrogen. The choice of deprotection method is dictated by the nature of the protecting group and the stability of the molecule to the deprotection conditions.

General Deprotection Protocol
  • Protocol 9: Acid-Catalyzed Deprotection of N-Boc Indoline [12]

    • Materials: N-Boc protected indoline, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

    • Procedure:

      • Dissolve the N-Boc indoline in DCM.

      • Add TFA (typically 20-50% v/v) at 0 °C.

      • Stir the mixture at room temperature for 1-4 hours.

      • Monitor the deprotection by TLC.

      • Upon completion, carefully neutralize the reaction with a saturated aqueous solution of NaHCO₃.

      • Extract the product with an organic solvent.

      • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the deprotected indoline.

Visualization of Deprotection Workflow

Deprotection_Workflow Protected_Indoline N-Protected Indoline (e.g., N-Boc Indoline) Reaction Deprotection Reaction Protected_Indoline->Reaction Deprotection_Reagent Deprotection Reagent (e.g., TFA for Boc) Deprotection_Reagent->Reaction Neutralization Neutralization & Workup Reaction->Neutralization Deprotected_Indoline Deprotected Indoline Neutralization->Deprotected_Indoline

Caption: General workflow for the deprotection of N-protected indoline.

References

Application Notes and Protocols: (S)-(-)-Indoline-2-carboxylic acid as a Key Intermediate for ACE Inhibitors like Perindopril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of (S)-(-)-indoline-2-carboxylic acid as a crucial chiral intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, with a specific focus on Perindopril (B612348). Detailed experimental protocols for its synthesis and subsequent conversion to Perindopril are provided, along with quantitative data and visualizations to support drug development and research activities.

Introduction

This compound is a key chiral building block in the synthesis of a number of pharmaceuticals, most notably the ACE inhibitor Perindopril. The stereochemistry at the C-2 position of the indoline (B122111) ring is critical for the pharmacological activity of the final drug substance. Perindopril is a pro-drug that is metabolized in the body to its active form, perindoprilat (B1679611), which is a potent inhibitor of ACE. By inhibiting ACE, perindoprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby leading to vasodilation and a reduction in blood pressure.

The synthesis of Perindopril with high stereochemical purity is paramount, making the efficient and stereoselective synthesis of this compound a critical step in the overall manufacturing process.

Mechanism of Action of ACE Inhibitors

ACE inhibitors exert their therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS). The signaling pathway is depicted below.

ACE_Inhibitor_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II ACE_Inhibitor ACE Inhibitor (e.g., Perindoprilat) ACE_Inhibitor->ACE Inhibits

Mechanism of Action of ACE Inhibitors.

Synthesis of this compound

The most common industrial method for producing enantiomerically pure this compound is through the chiral resolution of a racemic mixture of indoline-2-carboxylic acid. This process typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization and subsequent liberation of the desired enantiomer.

Experimental Protocol: Chiral Resolution of Racemic Indoline-2-carboxylic Acid

This protocol is based on methods described in various patents.[1]

Materials and Reagents:

Equipment:

  • Reaction vessel with stirring mechanism

  • Filtration apparatus (Büchner funnel, vacuum flask)

  • Drying oven

  • pH meter

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve 5 kg of racemic indoline-2-carboxylic acid in ethanol in a suitable reaction vessel.

    • To this solution, add 3.7 kg of (R)-(+)-α-methylbenzylamine.

    • Stir the mixture for 2 hours at ambient temperature. A precipitate of the (R)-α-methylbenzylamine salt of (S)-indoline-2-carboxylic acid will form.

    • Filter the precipitate and wash it with a small amount of cold ethanol.

  • Purification of the Diastereomeric Salt:

    • Recrystallize the collected precipitate from isopropanol to enhance the diastereomeric purity.

  • Liberation of this compound:

    • Dissolve the recrystallized salt in 13 liters of deionized water.

    • Slowly add 12 liters of 1N hydrochloric acid with stirring until the pH of the solution reaches approximately 3.4.

    • Continue stirring for 2 hours to ensure complete precipitation of the free acid.

    • Filter the white precipitate of this compound, wash with deionized water, and dry under vacuum.

  • Racemization and Recycling of the (R)-enantiomer (Optional but recommended for industrial scale):

    • The filtrate from the initial salt formation, which is enriched in the (R)-enantiomer, can be treated to racemize the indoline-2-carboxylic acid, allowing for its recycling in subsequent resolution batches to improve the overall yield. This typically involves heating with a base like sodium hydroxide.[1]

Quantitative Data for this compound Synthesis
ParameterValueReference
Yield
Initial (S)-enantiomer saltVariable, dependent on crystallization[1]
Final this compound52.8% (with recycling of the R-enantiomer)[1]
Purity
Chemical Purity (HPLC)98%[1]
Enantiomeric Purity (ee)> 99.5%[1]
Spectroscopic Data
Melting Point177 °C (decomposes)[2]
Optical Rotation [α]D²⁰-114° (c=1 in 1 M HCl)

Synthesis of Perindopril Erbumine

The synthesis of Perindopril from this compound involves several key steps: esterification of the indoline carboxylic acid, coupling with a protected alanine (B10760859) derivative, deprotection, and finally, salt formation to yield Perindopril Erbumine (the tert-butylamine (B42293) salt).

Synthetic Workflow

Perindopril_Synthesis_Workflow cluster_0 Synthesis of this compound cluster_1 Synthesis of Perindopril Benzyl (B1604629) Ester cluster_2 Final Synthesis Steps Racemic_Indoline Racemic Indoline-2-carboxylic acid Resolution Chiral Resolution with (R)-(+)-α-Methylbenzylamine Racemic_Indoline->Resolution S_Indoline This compound Resolution->S_Indoline Esterification Esterification (Benzyl Alcohol, p-TsOH) S_Indoline->Esterification Benzyl_Ester (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester Esterification->Benzyl_Ester Coupling Peptide Coupling (N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine, DCC, HOBt) Benzyl_Ester->Coupling Perindopril_Benzyl_Ester Perindopril Benzyl Ester Coupling->Perindopril_Benzyl_Ester Deprotection Debenzylation (Catalytic Hydrogenation) Perindopril_Benzyl_Ester->Deprotection Perindopril_Acid Perindopril (free acid) Deprotection->Perindopril_Acid Salt_Formation Salt Formation (tert-butylamine) Perindopril_Acid->Salt_Formation Perindopril_Erbumine Perindopril Erbumine Salt_Formation->Perindopril_Erbumine

Overall synthetic workflow for Perindopril Erbumine.
Experimental Protocols

  • Esterification: this compound is first hydrogenated to give (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, which is then esterified.

  • A mixture of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid in a suitable solvent (e.g., toluene) is heated under reflux with a Dean-Stark apparatus to remove water.

  • After completion of the reaction, the mixture is cooled, and the product is isolated and purified.

This protocol is based on a patented industrial synthesis method.

Materials and Reagents:

  • (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester p-toluenesulfonate salt

  • N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine

  • Ethyl acetate (B1210297)

Procedure:

  • Coupling Reaction:

    • To a stirred suspension of 1 kg of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester p-toluenesulfonate in 4.6 liters of ethyl acetate, add 0.06 kg of triethylamine.

    • After stirring for 10 minutes at ambient temperature, add 0.52 kg of N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine, 0.15 kg of 1-hydroxybenzotriazole, and 0.5 kg of dicyclohexylcarbodiimide.

    • Heat the heterogeneous mixture to 30°C for 3 hours with vigorous stirring.

    • Cool the reaction mixture to 0°C and filter to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with water, dry the organic phase, and evaporate the solvent to obtain the crude Perindopril benzyl ester.

Materials and Reagents:

Procedure:

  • Debenzylation:

    • Dissolve 14 kg of Perindopril benzyl ester in cyclohexane in a hydrogenator.

    • Add a suspension of 5% Pd/C in water.

    • Hydrogenate the mixture at atmospheric pressure and ambient temperature until the theoretical amount of hydrogen is consumed.

    • Filter off the catalyst. Separate the aqueous phase, wash it with cyclohexane, and then lyophilize to obtain Perindopril free acid.

Materials and Reagents:

  • Perindopril (free acid)

  • tert-Butylamine

  • Ethyl acetate

Procedure:

  • Salt Formation:

    • Dissolve 10 kg of Perindopril in approximately 140 liters of ethyl acetate in a reactor.

    • Gradually add approximately 2.20 kg of tert-butylamine.

    • Heat the mixture to reflux until a clear solution is obtained.

    • Filter the hot solution and then cool to allow for crystallization.

    • Filter the crystalline product, wash with cold ethyl acetate, and dry to yield Perindopril Erbumine.[3]

Quantitative Data for Perindopril Erbumine Synthesis
StepProductYieldPurity (HPLC)Reference
Peptide CouplingPerindopril Benzyl Ester92%>95%[4][5]
DebenzylationPerindopril (free acid)94%High Purity[4]
Salt FormationPerindopril Erbumine95%>99.5%[4][6]
Spectroscopic Data for Perindopril Erbumine
  • IR (KBr, cm⁻¹): 3300, 2930, 1744, 1732, 1644, 1568.[6]

  • ¹H-NMR (CDCl₃, δ ppm): 0.88 (t, 3H), 1.28 (t, 3H), 1.30 (s, 9H), 1.32 (m, 2H), 1.62-1.75 (m, 4H), 2.01 (m, 1H), 2.14-2.32 (m, 2H), 3.1 (t, 1H), 3.53 (q, 1H), 3.76 (m, 2H), 4.09-4.18 (q, 2H), 4.12-4.28 (m, 1H).[6]

Conclusion

This compound is an indispensable intermediate in the asymmetric synthesis of Perindopril. The methodologies outlined in these application notes, derived from established literature and patents, provide a robust framework for the synthesis and analysis of this key intermediate and the final active pharmaceutical ingredient. The provided quantitative data and process visualizations are intended to aid researchers in the efficient development and optimization of synthetic routes for Perindopril and related ACE inhibitors. Adherence to detailed protocols and rigorous analytical characterization are essential for ensuring the production of high-purity, pharmaceutically acceptable compounds.

References

Application Notes and Protocols for the Enzymatic Kinetic Resolution of Racemic Indoline-2-carboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure indoline-2-carboxylic acid and its derivatives are crucial building blocks in the synthesis of numerous pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors. The enzymatic kinetic resolution of racemic indoline-2-carboxylic acid methyl ester presents a highly efficient and environmentally benign method to obtain the desired enantiomers with high optical purity. This application note provides detailed protocols for the kinetic resolution using different lipases and methods for analyzing the enantiomeric excess of the products.

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process for separating a racemic mixture based on the differential reaction rates of the two enantiomers with a chiral catalyst, in this case, an enzyme. In the hydrolysis of racemic indoline-2-carboxylic acid methyl ester, a stereoselective enzyme will preferentially hydrolyze one enantiomer (e.g., the (R)-ester) to its corresponding carboxylic acid, leaving the other enantiomer (the (S)-ester) unreacted. This results in a mixture of the (S)-ester and the (R)-acid, which can then be separated. The success of the resolution is determined by the enantioselectivity (E-value) of the enzyme, with high E-values leading to products with high enantiomeric excess (ee).

Data Presentation

The following tables summarize the quantitative data for the enzymatic kinetic resolution of racemic indoline-2-carboxylic acid methyl ester using two different enzymes: Savinase and Candida antarctica lipase (B570770) B (CAL-B).

Table 1: Enzymatic Kinetic Resolution using Savinase

ParameterValueReference
EnzymeSavinase[1]
SubstrateRacemic indoline-2-carboxylic acid methyl ester[1]
ReactionSelective hydrolysis of the (R)-enantiomer[1]
Product 1(S)-indoline-2-carboxylic acid methyl ester[1]
Product 2(R)-indoline-2-carboxylic acid[1]
Optical Purity of (S)-ester≥ 99% ee[1]
Buffer100 mM Carbonate Buffer[1]
pH7.0 - 9.0[1]
Temperature25 - 50 °C[1]
Reaction Time3 - 85 hours[1]
Enzyme:Substrate Ratio (w/w)1:10 to 1:40[1]

Table 2: Enzymatic Kinetic Resolution using Candida antarctica lipase B (CAL-B) *

ParameterValueReference
EnzymeCandida antarctica lipase B (immobilized, e.g., Chirazyme L-2)[2]
SubstrateRacemic N-Boc-indoline-2-carboxylic acid methyl ester[2]
ReactionEnantioselective hydrolysis[2]
Product 1(R)-N-Boc-indoline-2-carboxylic acid methyl ester[2]
Product 2(S)-N-Boc-indoline-2-carboxylic acid[2]
Enantiomeric Excess of (S)-acid> 99.9% ee[2]
Enantiomeric Excess of (R)-ester99.6% ee[2]
Temperature60 °C[2]
Conversion~50%[2]
Enantioselectivity (E-value)> 1000[2]

*Note: Data for CAL-B is for the N-Boc protected substrate, which often enhances enzyme performance. Similar high selectivity is anticipated for the unprotected substrate.

Experimental Protocols

Protocol 1: Kinetic Resolution using Savinase

This protocol is based on the selective hydrolysis of the (R)-enantiomer of racemic indoline-2-carboxylic acid methyl ester.[1]

Materials:

  • Racemic indoline-2-carboxylic acid methyl ester

  • Savinase (powder or liquid)

  • 100 mM Sodium Carbonate Buffer (pH 8.0)

  • 5N Sodium Hydroxide

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • pH meter

  • Stirred reaction vessel with temperature control

Procedure:

  • Prepare a 10-50% (w/v) suspension of racemic indoline-2-carboxylic acid methyl ester in 100 mM sodium carbonate buffer (pH 8.0) in the reaction vessel.

  • Maintain the temperature of the mixture at 35 °C with constant stirring.

  • Add Savinase to the mixture. The weight ratio of enzyme to substrate should be between 1:10 and 1:40.

  • Monitor the pH of the reaction. As the hydrolysis of the ester proceeds, the pH will decrease due to the formation of the carboxylic acid. Maintain the pH between 7.8 and 8.2 by the controlled addition of 5N sodium hydroxide.

  • Allow the reaction to proceed for 3 to 85 hours. The reaction progress can be monitored by taking aliquots and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining ester.

  • Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme (if immobilized) or by extraction.

  • Transfer the reaction mixture to a separatory funnel and extract three times with an equal volume of ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the unreacted (S)-indoline-2-carboxylic acid methyl ester.

  • The aqueous layer contains the sodium salt of (R)-indoline-2-carboxylic acid. Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., HCl) and extract with ethyl acetate to isolate the (R)-acid.

Protocol 2: Kinetic Resolution using Immobilized Candida antarctica Lipase B (CAL-B)

This protocol is adapted for the highly enantioselective hydrolysis of the methyl ester.

Materials:

  • Racemic indoline-2-carboxylic acid methyl ester

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435 or Chirazyme L-2)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

  • Organic co-solvent (optional, e.g., tert-butanol)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Stirred reaction vessel with temperature control

Procedure:

  • Dissolve or suspend the racemic indoline-2-carboxylic acid methyl ester in the phosphate buffer. A co-solvent may be used to improve solubility.

  • Add the immobilized CAL-B to the reaction mixture.

  • Stir the mixture at a controlled temperature (e.g., 40-60 °C).

  • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is achieved.

  • Upon reaching the desired conversion, filter off the immobilized enzyme for potential reuse.

  • Work-up the reaction mixture as described in Protocol 1 (steps 7-9) to isolate the (S)-ester and the (R)-acid.

Protocol 3: Chiral HPLC Analysis

This protocol outlines a general method for the determination of enantiomeric excess (ee) of indoline-2-carboxylic acid methyl ester and indoline-2-carboxylic acid.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A suitable chiral stationary phase is required. Examples include columns based on derivatized cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio will need to be optimized for the specific column and enantiomers being separated. A typical starting point is 90:10 (v/v) hexane:isopropanol.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection Wavelength: Indoline derivatives can be detected by UV absorbance, typically in the range of 220-280 nm.[3]

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

Procedure:

  • Prepare a standard solution of the racemic indoline-2-carboxylic acid methyl ester and the racemic indoline-2-carboxylic acid in a suitable solvent (e.g., the mobile phase).

  • Inject the racemic standard to determine the retention times of both enantiomers of the ester and the acid.

  • Prepare a sample of the reaction mixture by diluting an aliquot in the mobile phase.

  • Inject the sample onto the chiral HPLC system.

  • Integrate the peak areas for each enantiomer of the remaining substrate (ester) and the formed product (acid).

  • Calculate the enantiomeric excess (ee) using the following formula:

    • ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

EnzymaticKineticResolution cluster_reactants Reactants cluster_products Products (~50% Conversion) racemic_ester Racemic (R,S)-Indoline-2-carboxylic acid methyl ester s_ester (S)-Indoline-2-carboxylic acid methyl ester (unreacted) racemic_ester->s_ester Slow reaction r_acid (R)-Indoline-2-carboxylic acid (hydrolyzed) racemic_ester->r_acid Fast reaction enzyme Stereoselective Enzyme (e.g., Lipase)

Caption: Enzymatic kinetic resolution of racemic indoline-2-carboxylic acid methyl ester.

ExperimentalWorkflow start Start: Racemic Indoline-2-carboxylic acid methyl ester reaction Enzymatic Hydrolysis (e.g., Savinase or CAL-B) in Buffer start->reaction monitoring Monitor Reaction by Chiral HPLC reaction->monitoring workup Reaction Work-up (Extraction) monitoring->workup ~50% Conversion separation Separation of Organic and Aqueous Layers workup->separation organic_phase Organic Phase: (S)-Ester separation->organic_phase aqueous_phase Aqueous Phase: (R)-Acid Salt separation->aqueous_phase s_ester Final Product: (S)-Indoline-2-carboxylic acid methyl ester organic_phase->s_ester acidification Acidification aqueous_phase->acidification extraction Extraction acidification->extraction r_acid Final Product: (R)-Indoline-2-carboxylic acid extraction->r_acid

Caption: Experimental workflow for the enzymatic kinetic resolution and product isolation.

References

Application Notes & Protocols for Enantiomeric Separation of Indoline-2-Carboxylic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indoline-2-carboxylic acid is a valuable chiral building block in the synthesis of numerous pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors. The stereochemistry of this compound is critical to its biological activity, necessitating reliable and efficient analytical methods to separate and quantify its enantiomers. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most powerful and widely used technique for this purpose.[1][2] This document provides detailed application notes and protocols for the enantiomeric separation of indoline-2-carboxylic acid using various chiral chromatography methods.

Principle of Chiral Separation by HPLC

The direct separation of enantiomers by HPLC is achieved by using a chiral stationary phase (CSP).[3] The CSP is composed of a single enantiomer of a chiral selector that is immobilized on a solid support, typically silica (B1680970) gel.[4] Enantiomers of the analyte interact with the CSP to form transient diastereomeric complexes. Due to the different spatial arrangements of these complexes, they exhibit different binding energies, leading to different retention times and, consequently, their separation. The choice of CSP and mobile phase is crucial for achieving optimal resolution.[3]

Recommended Primary Method: Zwitterionic Chiral Stationary Phase

Given that indoline-2-carboxylic acid is an amino acid, a zwitterionic CSP is highly recommended for its separation without the need for derivatization. The Daicel CHIRALPAK® ZWIX(+) column, which incorporates both anion- and cation-exchange functional groups, has shown excellent performance in separating underivatized amino acids and their derivatives, including tryptophan analogues that are structurally similar to indoline-2-carboxylic acid.[1][5]

Experimental Protocol 1: Zwitterionic CSP
ParameterRecommended Condition
Column Daicel CHIRALPAK® ZWIX(+)
Dimensions 250 x 4.6 mm, 3 µm
Mobile Phase Methanol / Water (98:2, v/v) with 50 mM Formic Acid and 25 mM Diethylamine (B46881)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase to a concentration of 1 mg/mL.

Note: The concentrations of formic acid and diethylamine in the mobile phase can be optimized to improve resolution and retention times.

Alternative Methods for Method Development

If the primary method does not yield the desired resolution, or for further method development, polysaccharide-based and protein-based CSPs are excellent alternatives.

Method 2: Polysaccharide-Based CSP (Normal Phase)

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are versatile and widely used for a broad range of chiral compounds, including carboxylic acids.[6][7] A normal-phase method is often a good starting point.

ParameterRecommended Condition
Column Daicel CHIRALPAK® AD-H or CHIRALCEL® OD-H
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase to a concentration of 1 mg/mL.

Note: The ratio of n-hexane to 2-propanol can be adjusted to optimize retention and resolution. The addition of a small amount of a strong acid like TFA is often necessary to suppress ionization of the carboxylic acid and improve peak shape.[3]

Method 3: Protein-Based CSP (Reversed-Phase)

Protein-based CSPs, such as those using α1-acid glycoprotein (B1211001) (AGP) or human serum albumin (HSA), are particularly effective for the separation of chiral drugs and compounds with acidic groups in reversed-phase mode.[8][9]

ParameterRecommended Condition
Column Daicel CHIRALPAK® AGP
Dimensions 150 x 4.6 mm, 5 µm
Mobile Phase 10 mM Ammonium Acetate buffer (pH 6.0) / Acetonitrile (90:10, v/v)
Flow Rate 0.9 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase to a concentration of 1 mg/mL.

Note: The pH of the buffer and the percentage of the organic modifier (acetonitrile) are critical parameters for optimizing the separation on protein-based columns.

Data Presentation: Expected Performance

The following table summarizes the expected chromatographic parameters for the proposed methods. These values are estimates based on the separation of structurally similar compounds and may require optimization for indoline-2-carboxylic acid.

MethodChiral Stationary PhaseExpected Retention Time (min)Expected Separation Factor (α)Expected Resolution (Rs)
1 Zwitterionic (CHIRALPAK® ZWIX(+))5 - 10> 1.2> 1.5
2 Polysaccharide (CHIRALPAK® AD-H)8 - 15> 1.3> 2.0
3 Protein-Based (CHIRALPAK® AGP)10 - 20> 1.1> 1.5

Visualizations

Chiral HPLC Method Development Workflow

G cluster_0 Analyte Characterization cluster_1 Primary Method Selection cluster_2 Method Optimization cluster_3 Alternative Method Screening cluster_4 Final Method Validation Analyte Indoline-2-carboxylic acid (Amino Acid Structure) Primary Zwitterionic CSP (e.g., CHIRALPAK® ZWIX(+)) Analyte->Primary Optimize Adjust Mobile Phase: - Organic Modifier Ratio - Acid/Base Additives - Buffer pH & Concentration Primary->Optimize Alt1 Polysaccharide CSP (Normal Phase) Optimize->Alt1 Resolution Not Achieved Alt2 Protein-Based CSP (Reversed-Phase) Optimize->Alt2 Resolution Not Achieved Validation Validate for: - Specificity - Linearity & Range - Precision & Accuracy - Robustness Optimize->Validation Resolution Achieved Alt1->Optimize Alt2->Optimize G Analyte Racemic Indoline-2- carboxylic Acid (R- and S-enantiomers) CSP Chiral Stationary Phase (CSP) (e.g., S-selector) Analyte->CSP Complexes Transient Diastereomeric Complexes CSP->Complexes R_Complex [R-analyte]-[S-CSP] Complexes->R_Complex S_Complex [S-analyte]-[S-CSP] Complexes->S_Complex Separation Differential Retention on Column R_Complex->Separation Different Binding Energy S_Complex->Separation Different Binding Energy Chromatogram Separated Peaks in Chromatogram Separation->Chromatogram

References

Application Notes and Protocols: Copper-Catalyzed Intramolecular N-Arylation for the Synthesis of (S)-(-)-Indoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-(-)-Indoline-2-carboxylic acid is a valuable chiral building block in the synthesis of numerous pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors.[1] Its rigid, bicyclic structure makes it a sought-after scaffold in medicinal chemistry. The copper-catalyzed intramolecular N-arylation, a type of Ullmann condensation, presents an efficient and direct method for the synthesis of this important molecule.[2][3] This reaction involves the formation of a carbon-nitrogen bond within a single molecule, facilitated by a copper catalyst, to construct the indoline (B122111) ring system. This application note provides detailed protocols and quantitative data for the synthesis of this compound via the copper-catalyzed intramolecular N-arylation of (S)-2-bromophenylalanine.

Reaction Principle

The core of this synthetic approach is the intramolecular cyclization of an N-H group with an aryl halide facilitated by a copper catalyst. The reaction proceeds by the coordination of the copper catalyst to the amine and the aryl halide, followed by reductive elimination to form the C-N bond and close the five-membered ring of the indoline structure. The stereochemistry of the starting material, (S)-2-bromophenylalanine, is retained throughout the reaction, yielding the desired (S)-enantiomer of the product with high enantiomeric excess.

Quantitative Data Summary

The following table summarizes the key quantitative data from representative experiments for the copper-catalyzed intramolecular N-arylation for the synthesis of this compound.

ParameterExample 1Example 2
Starting Material (S)-2-bromophenylalanine(S)-2-bromophenylalanine
Catalyst CuClCuCl
Catalyst Loading 2 mol%1 mol%
Base K₂CO₃K₂CO₃
Solvent N-methylpyrrolidone (NMP)N-methylpyrrolidone (NMP)
Temperature 100 °C80 °C
Reaction Time 4 h3.5 h
Yield (in solution) 95.9%Not reported
Isolated Yield Not reported49.5%
Enantiomeric Excess (ee) > 98.6%> 99%

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via copper-catalyzed intramolecular N-arylation.

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction_setup Reaction Setup cluster_reaction_monitoring Reaction Monitoring cluster_workup Workup cluster_purification Purification start Charge flask with reactants: (S)-2-bromophenylalanine, K₂CO₃, CuCl, and NMP argon Flush reactor with Argon start->argon heat Heat reaction mixture to 80-100 °C with stirring argon->heat monitor Monitor reaction progress by HPLC heat->monitor complete Reaction complete (full conversion of starting material) monitor->complete cool Cool to 25 °C complete->cool add_solvents Add H₂O and Ethyl Acetate (B1210297) cool->add_solvents ph_adjust1 Adjust pH to 3.3 with aq. HCl add_solvents->ph_adjust1 separate Separate aqueous and organic phases ph_adjust1->separate extract Extract aqueous phase with Ethyl Acetate separate->extract combine Combine organic layers extract->combine wash Wash with saturated aq. NaCl combine->wash concentrate Concentrate organic phase wash->concentrate dissolve Dissolve residue in aq. 5N HCl concentrate->dissolve ph_adjust2 Adjust pH to 2.1 with aq. NaOH dissolve->ph_adjust2 precipitate Precipitation of product ph_adjust2->precipitate filter Filter the solid precipitate->filter wash_solid Wash with H₂O filter->wash_solid dry Dry the product wash_solid->dry product This compound dry->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on the successful synthesis of this compound as reported in the literature.[4]

Protocol 1: Synthesis at 100 °C with 2 mol% CuCl

Materials:

  • (S)-2-bromophenylalanine (366 mg, 1.5 mmol)

  • Potassium carbonate (K₂CO₃) (217 mg, 1.6 mmol)

  • Copper(I) chloride (CuCl) (3.2 mg, 0.03 mmol)

  • N-methylpyrrolidone (NMP) (3.2 g)

  • Argon gas

  • High-performance liquid chromatography (HPLC) equipment for reaction monitoring

Procedure:

  • To a 100 mL flask, add (S)-2-bromophenylalanine, potassium carbonate, copper(I) chloride, and N-methylpyrrolidone in the specified order.

  • Flush the reactor with argon and maintain a slow flow of argon throughout the reaction.

  • Stir the reaction mixture and heat it to 100 °C.

  • Maintain the temperature at 100 °C and monitor the reaction progress by taking periodic samples for HPLC analysis.

  • After approximately 4 hours, the HPLC analysis should indicate complete conversion of the (S)-2-bromophenylalanine.

  • The in-solution yield of (S)-2,3-dihydro-1H-indole-2-carboxylic acid is expected to be around 95.9% with an enantiomeric excess (ee) of > 98.6%.

Protocol 2: Synthesis at 80 °C with 1 mol% CuCl and Product Isolation

Materials:

  • (S)-2-bromophenylalanine (9.76 g, 40.0 mmol)

  • Potassium carbonate (K₂CO₃) (5.80 g, 42.0 mmol)

  • Copper(I) chloride (CuCl) (40 mg, 0.4 mmol)

  • N-methylpyrrolidone (NMP) (40 g)

  • Argon gas

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • 37% aqueous hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (NaCl)

  • 5N aqueous hydrochloric acid (HCl)

  • 32% aqueous sodium hydroxide (B78521) (NaOH)

Procedure:

  • In a suitable flask, sequentially add (S)-2-bromophenylalanine, potassium carbonate, copper(I) chloride, and N-methylpyrrolidone.

  • Flush the reactor with argon and maintain a slow flow of argon.

  • Stir the reaction mixture and heat to 80 °C.

  • Maintain this temperature for approximately 3.5 hours, at which point the starting material should be completely consumed as determined by HPLC.

  • Cool the reaction mixture to 25 °C.

  • Add 40 mL of water and 50 mL of ethyl acetate to the reaction mixture.

  • Adjust the pH of the mixture to 3.3 using approximately 3.5 g of 37% aqueous hydrochloric acid.

  • Separate the organic and aqueous phases.

  • Extract the aqueous phase twice with 50 mL portions of ethyl acetate.

  • Combine all the organic layers and wash with 25 mL of saturated aqueous sodium chloride.

  • Concentrate the combined organic phase under reduced pressure.

  • Dissolve the residue in 16 mL of 5N aqueous hydrochloric acid.

  • Adjust the pH to 2.1 with approximately 9.4 g of 32% aqueous sodium hydroxide to precipitate the product.

  • Isolate the precipitated (S)-2,3-dihydro-1H-indole-2-carboxylic acid by filtration.

  • Wash the solid product with two 10 mL portions of water.

  • Dry the product to obtain this compound. The expected yield is approximately 49.5% with an enantiomeric excess of > 99%.

Conclusion

The copper-catalyzed intramolecular N-arylation of (S)-2-bromophenylalanine is a robust and efficient method for the synthesis of enantiomerically pure this compound. The reaction proceeds under relatively mild conditions with low catalyst loadings, providing good to excellent yields and maintaining high enantiomeric purity. The provided protocols offer a detailed guide for researchers in the fields of organic synthesis and drug development to produce this valuable chiral intermediate.

References

Application Notes and Protocols: Design and Synthesis of (S)-(-)-Indoline-2-carboxylic Acid Derivatives as Potent HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the design, synthesis, and biological evaluation of (S)-(-)-indoline-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase. It includes detailed experimental protocols and data presentation to guide researchers in this field.

Introduction to HIV-1 Integrase Inhibition

Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a crucial enzyme responsible for integrating the viral DNA into the host cell's genome, a critical step for establishing persistent infection.[1][2] Inhibiting this enzyme effectively halts viral replication. Integrase strand transfer inhibitors (INSTIs) are a clinically significant class of antiretroviral drugs.[3][4] The this compound scaffold has emerged as a promising foundation for the development of novel INSTIs due to its ability to chelate essential magnesium ions within the enzyme's active site.[3][4]

Drug Design and Development Workflow

The development of novel this compound-based HIV-1 integrase inhibitors follows a structured workflow, from initial design to preclinical evaluation.

DrugDevelopmentWorkflow A Scaffold Identification (this compound) B Computational Modeling (Docking Studies) A->B Rational Design C Chemical Synthesis (Derivative Library) B->C Guide Synthesis D In Vitro Biochemical Assays (Integrase Inhibition) C->D Test Activity E Cell-Based Antiviral Assays (HIV-1 Replication) D->E Confirm Cellular Efficacy G Lead Optimization D->G Structure-Activity Relationship (SAR) F Cytotoxicity Assays E->F Assess Safety E->G Structure-Activity Relationship (SAR) F->G Structure-Activity Relationship (SAR) G->C Iterative Improvement H Preclinical Development G->H Candidate Selection

Caption: Workflow for the design and development of HIV-1 integrase inhibitors.

Mechanism of HIV-1 Integrase Inhibition

This compound derivatives primarily act as strand transfer inhibitors. They bind to the active site of the HIV-1 integrase-viral DNA complex, known as the intasome.[5] The key inhibitory action involves the chelation of two catalytic Mg²⁺ ions by the carboxylic acid and other heteroatoms in the inhibitor scaffold. This prevents the subsequent strand transfer reaction, where the viral DNA is integrated into the host genome.[4][5][6]

IntegraseInhibition cluster_integrase HIV-1 Integrase Active Site Integrase HIV-1 Integrase Mg²⁺ Mg²⁺ HostDNA Host DNA Integrase->HostDNA Strand Transfer (Inhibited) Inhibitor (S)-(-)-Indoline-2- carboxylic Acid Derivative Inhibitor->Integrase:port1 Chelation Inhibitor->Integrase:port2 ViralDNA Processed Viral DNA ViralDNA->Integrase Binding Integration Integration Blocked HostDNA->Integration

Caption: Mechanism of HIV-1 integrase inhibition by chelation of Mg²⁺ ions.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often starts from commercially available this compound. A general synthetic scheme involves the protection of the indole (B1671886) nitrogen, followed by amide coupling with various amines, and subsequent deprotection.

SynthesisWorkflow Start This compound Step1 N-Protection (e.g., Boc anhydride) Start->Step1 Step2 Amide Coupling (EDC, HOBt, R-NH2) Step1->Step2 Step3 N-Deprotection (e.g., TFA) Step2->Step3 Final Target Derivatives Step3->Final

Caption: General synthetic scheme for this compound derivatives.

Quantitative Data Summary

The following tables summarize the biological activity of representative indole-2-carboxylic acid derivatives, which serve as a reference for the potential of the this compound scaffold.

Table 1: In Vitro HIV-1 Integrase Strand Transfer Inhibitory Activity

CompoundIC₅₀ (µM)Reference
Indole-2-carboxylic acid (1)32.37[4]
Derivative 17a3.11[4][7][8]
Derivative 20a0.13[9][10]
Compound 312.41[10]
Compound 2245[11]
Compound 2717[11]

Table 2: Cell-Based Anti-HIV-1 Activity and Cytotoxicity

CompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Reference
Compound 2258>500>8.6[11]
Compound 2717603.5[11]

Experimental Protocols

General Synthetic Protocol for Amide Derivatives
  • N-Protection: To a solution of this compound in a suitable solvent (e.g., dichloromethane), add a protecting group reagent (e.g., di-tert-butyl dicarbonate) and a base (e.g., triethylamine). Stir the reaction at room temperature until completion (monitored by TLC).

  • Amide Coupling: To the N-protected indoline-2-carboxylic acid in an appropriate solvent (e.g., DMF), add a coupling agent (e.g., EDC), an activator (e.g., HOBt), and the desired amine. Stir the mixture at room temperature overnight.

  • Work-up and Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • N-Deprotection: Dissolve the purified N-protected derivative in a suitable solvent (e.g., dichloromethane) and add a deprotecting agent (e.g., trifluoroacetic acid). Stir at room temperature until the reaction is complete.

  • Final Product Isolation: Remove the solvent and excess acid under reduced pressure. The final product can be purified by recrystallization or chromatography.

HIV-1 Integrase 3'-Processing and Strand Transfer Assays[2][5][6]

These assays are crucial for determining the in vitro inhibitory activity of the synthesized compounds against the two key catalytic steps of HIV-1 integrase.

Protocol: ELISA-Based Strand Transfer Assay [12][13]

  • Plate Coating: Coat a 96-well streptavidin plate with biotin-labeled donor substrate DNA (DS DNA) and incubate. Wash the wells to remove unbound DNA.

  • Blocking: Add a blocking buffer to each well to prevent non-specific binding and incubate.

  • Inhibitor and Enzyme Addition: Add serial dilutions of the test compounds to the wells. Then, add recombinant HIV-1 integrase to all wells except the negative control. Incubate to allow the enzyme to bind to the DNA and be inhibited by the compounds.

  • Strand Transfer Initiation: Add the target substrate (TS) DNA to initiate the strand transfer reaction. Incubate to allow for the integration of the DS DNA into the TS DNA.

  • Detection: Add an HRP-conjugated antibody that specifically recognizes the modified TS DNA. After incubation and washing, add a TMB substrate.

  • Data Analysis: Stop the reaction with a stop solution and measure the absorbance at 450 nm. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Anti-HIV-1 Activity Assay[1][15]

This assay evaluates the ability of the compounds to inhibit HIV-1 replication in a cellular context.

Protocol: HIV-1 p24 Antigen Capture ELISA [1][13][14]

  • Cell Seeding: Seed a susceptible T-cell line (e.g., MT-4 cells) into a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Viral Infection: Infect the cells with a laboratory-adapted strain of HIV-1. Include virus control (no compound) and cell control (no virus) wells.

  • Incubation: Incubate the plate for 4-5 days to allow for viral replication.

  • Supernatant Collection: Harvest the cell-free supernatant from each well.

  • p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the virus control. Determine the 50% effective concentration (EC₅₀).

Cytotoxicity Assay[1]

This assay is performed to assess the toxicity of the compounds to the host cells.

Protocol: MTT Assay

  • Cell Seeding: Seed MT-4 cells in a 96-well plate at the same density as the antiviral assay.

  • Compound Addition: Add the same serial dilutions of the test compounds as used in the antiviral assay. Include cell control wells with no compound.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Data Analysis: Read the absorbance at 570 nm. Calculate the percentage of cell viability relative to the untreated cell control to determine the 50% cytotoxic concentration (CC₅₀). The Selectivity Index (SI) is then calculated as CC₅₀/EC₅₀.

References

(S)-(-)-Indoline-2-carboxylic acid as a rigid scaffold in drug design and medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(-)-Indoline-2-carboxylic acid, a conformationally constrained analog of proline and phenylalanine, has emerged as a privileged scaffold in medicinal chemistry. Its rigid bicyclic structure provides a unique three-dimensional framework that allows for the precise orientation of pharmacophoric groups, leading to enhanced binding affinity and selectivity for a variety of biological targets. This has resulted in the development of potent drug candidates for a range of diseases, including hypertension, HIV/AIDS, and cancer.

This application note explores the versatility of the this compound scaffold in drug design, presenting key examples of its application, quantitative pharmacological data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant signaling pathways and workflows.

Application in Angiotensin-Converting Enzyme (ACE) Inhibitors

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its overactivation can lead to hypertension. Angiotensin-converting enzyme (ACE), a key enzyme in this pathway, is a primary target for antihypertensive drugs. The rigid scaffold of this compound has been instrumental in the design of potent ACE inhibitors, most notably the widely prescribed drug Perindopril. The scaffold mimics the C-terminal dipeptide of ACE substrates, allowing for strong interactions with the enzyme's active site.

Quantitative Data: ACE Inhibitory Activity
CompoundTargetIC50KiSpeciesComments
PerindoprilatACE1.11 ± 0.07 µg/L~0.36 nMHumanActive metabolite of Perindopril. IC50 in patients with severe renal failure.[1]
PerindoprilatACE1.81 ± 0.20 µg/L~0.36 nMHumanIC50 in patients with moderate renal failure.[1]
7b(S,S)ACE3 times more potent than captopril--A mercaptopropanoyl derivative.[2]
6uACE4.8 x 10⁻⁹ M--A 1-glutarylindoline-2-carboxylic acid derivative.

Note: The Ki value for Perindoprilat is an estimation based on its high-affinity binding constant (Ka) of 2.8 x 10⁹ M⁻¹.[1]

Signaling Pathway: The Renin-Angiotensin System (RAS)

Renin-Angiotensin System Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction, Aldosterone Secretion, Sodium Retention AT1_Receptor->Vasoconstriction ACE Angiotensin-Converting Enzyme (ACE) Renin Renin (from Kidney) Bradykinin Bradykinin (active vasodilator) Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE ACE_Inhibitors (S)-Indoline-2-carboxylic Acid Derivatives (e.g., Perindoprilat) ACE_Inhibitors->ACE Inhibit

Caption: The Renin-Angiotensin System and the mechanism of ACE inhibitors.

Application in HIV-1 Integrase Inhibitors

HIV-1 integrase is a viral enzyme essential for the replication of the human immunodeficiency virus (HIV). It catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the viral life cycle. The indole-2-carboxylic acid scaffold has been identified as a promising core structure for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). These compounds chelate the magnesium ions in the enzyme's active site, preventing the strand transfer reaction.

Quantitative Data: HIV-1 Integrase Inhibitory Activity
CompoundTargetIC50 (µM)Cell Line/SystemComments
1 HIV-1 Integrase32.37In vitro assayParent indole-2-carboxylic acid.[3]
17a HIV-1 Integrase3.11In vitro assayDerivative with a C6 halogenated benzene (B151609) ring.[3][4][5][6][7]
20a HIV-1 Integrase0.13In vitro assayDerivative with further structural optimizations.[3]
Indoline CD4mcs HIV-1AD8 mutants< 10-Broadly active against resistant strains.[8]

Signaling Pathway: HIV-1 Replication Cycle and the Role of Integrase

HIV_Replication_Cycle cluster_cell Host Cell Entry 1. Binding & Fusion Reverse_Transcription 2. Reverse Transcription (RNA -> DNA) Entry->Reverse_Transcription Integration 3. Integration Reverse_Transcription->Integration Nucleus Nucleus Integration->Nucleus Enters Transcription 4. Transcription (DNA -> RNA) Translation 5. Translation (RNA -> Proteins) Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding HIV_Virion HIV Virion Budding->HIV_Virion New Virion Nucleus->Transcription Integrase_Inhibitors (S)-Indoline-2-carboxylic Acid Derivatives Integrase_Inhibitors->Integration Inhibit HIV_Virion->Entry

Caption: The HIV-1 replication cycle highlighting the inhibition of integrase.

Application in Anticancer Agents

The this compound scaffold has also been explored for the development of novel anticancer agents. One promising strategy involves targeting the 14-3-3 family of proteins, which are key regulators of various signaling pathways involved in cell proliferation, survival, and apoptosis. Overexpression of certain 14-3-3 isoforms is associated with cancer progression. Derivatives of 1H-indole-2-carboxylic acid have been designed to bind to the 14-3-3η protein, disrupting its interactions with oncogenic client proteins and leading to cancer cell death.

Quantitative Data: Anticancer Activity
CompoundTargetIC50 (µM)Cancer Cell Line
C11 14-3-3η-Bel-7402 (Liver)
C11 14-3-3η-SMMC-7721 (Liver)
C11 14-3-3η-SNU-387 (Liver)
C11 14-3-3η-Hep G2 (Liver)
C11 14-3-3η-Hep 3B (Liver)
C11 14-3-3η4.55Bel-7402/5-Fu (Chemo-resistant Liver)[9]
Sorafenib -13.31Bel-7402/5-Fu (Chemo-resistant Liver)[9]
Compound 4e -2 (average)MCF-7, A549, HCT
Compound 5e -0.95A-549, MCF-7, Panc-1

Note: Specific IC50 values for C11 against the sensitive liver cancer cell lines were not provided in the source material, but it was noted to have the best inhibitory activities.[10][11]

Signaling Pathway: 14-3-3 Protein in Cancer and Inhibition by Indole (B1671886) Derivatives

14-3-3_Signaling cluster_pathways Pro-Survival Signaling PI3K_Akt PI3K/Akt Pathway Protein_1433 14-3-3 Protein PI3K_Akt->Protein_1433 Activates Raf_MEK_ERK Raf/MEK/ERK Pathway Raf_MEK_ERK->Protein_1433 Activates Client_Proteins Oncogenic Client Proteins (e.g., Raf, p85 subunit of PI3K) Protein_1433->Client_Proteins Binds to & Stabilizes Apoptosis Apoptosis Protein_1433->Apoptosis Promotes Cell_Survival Cell Survival, Proliferation, Apoptosis Inhibition Client_Proteins->Cell_Survival Indole_Inhibitor 1H-Indole-2-carboxylic Acid Derivative (e.g., C11) Indole_Inhibitor->Protein_1433 Binds to & Inhibits

Caption: Inhibition of 14-3-3 protein interactions by indole derivatives promotes apoptosis.

Experimental Protocols

Synthesis of this compound

Workflow: Synthesis of this compound

Synthesis_Workflow Start Racemic Indoline- 2-carboxylic Acid Resolution Resolution with (R)-α-methylbenzylamine Start->Resolution Salt_Formation (R)-α-methylbenzylamine salt of (2S)-indoline-2-carboxylic acid Resolution->Salt_Formation Recycling Recycling of (2R)-isomer Resolution->Recycling Acidification Acidification (e.g., with HCl) Salt_Formation->Acidification Product (S)-(-)-Indoline-2- carboxylic Acid Acidification->Product

References

Application Notes and Protocols for the Esterification of (S)-(-)-Indoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the esterification of (S)-(-)-indoline-2-carboxylic acid, a valuable chiral building block in the synthesis of various pharmaceutical agents. The protocols outlined below cover several common and effective methods for preparing methyl, ethyl, and benzyl (B1604629) esters of this important molecule.

Introduction

This compound is a key intermediate in the synthesis of numerous biologically active compounds, including angiotensin-converting enzyme (ACE) inhibitors like perindopril. The ability to efficiently and selectively form esters of this carboxylic acid is crucial for subsequent synthetic transformations, such as peptide couplings and modifications of the indoline (B122111) ring. This application note details various methodologies for the esterification of this compound, providing researchers with a selection of protocols to suit different experimental needs and available reagents.

The methods covered include:

  • Esterification via Acid Chloride Formation (using Thionyl Chloride)

  • Fischer-Speier Esterification

  • Mitsunobu Reaction

  • Diazomethane-Mediated Methyl Esterification

Comparative Data of Esterification Methods

The following table summarizes typical reaction conditions and expected yields for the different esterification methods described herein. These values are representative and may vary depending on the specific substrate, scale, and experimental setup.

MethodAlcoholReagentsSolventTemperatureTypical Reaction TimeTypical Yield
Acid Chloride Formation Methanol (B129727)Thionyl chloride (SOCl₂)Methanol0 °C to Reflux2 - 6 hours> 90%
Ethanol (B145695)Thionyl chloride (SOCl₂)Ethanol0 °C to Reflux2 - 6 hours> 90%
Benzyl AlcoholThionyl chloride (SOCl₂), Triethylamine (B128534)Dichloromethane (B109758) (DCM)0 °C to RT3 - 8 hours85 - 95%
Fischer-Speier Esterification MethanolSulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)MethanolReflux12 - 24 hours70 - 85%
EthanolSulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)EthanolReflux12 - 24 hours70 - 85%
Mitsunobu Reaction MethanolTriphenylphosphine (B44618) (PPh₃), Diisopropyl azodicarboxylate (DIAD)Tetrahydrofuran (B95107) (THF)0 °C to RT2 - 12 hours80 - 95%
Diazomethane-Mediated Esterification Methanol (from CH₂N₂)Diazomethane (CH₂N₂) or Trimethylsilyldiazomethane (B103560) (TMSCHN₂)Diethyl ether/Methanol0 °C to RT0.5 - 2 hours> 95%

Experimental Protocols

Esterification via Acid Chloride Formation (using Thionyl Chloride)

This method involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate, which then readily reacts with an alcohol to form the ester. This procedure is generally high-yielding and applicable to a wide range of alcohols.

Protocol for Methyl (S)-(-)-Indoline-2-carboxylate:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred suspension over 15-20 minutes.[1] Caution: Thionyl chloride is corrosive and reacts violently with water. This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (B1210297) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl ester. The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Protocol for Benzyl (S)-(-)-Indoline-2-carboxylate:

  • Acid Chloride Formation: In a flame-dried round-bottom flask, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of acid). Add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). Stir at room temperature for 1-2 hours until a clear solution is obtained and gas evolution ceases.

  • Esterification: In a separate flask, dissolve benzyl alcohol (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C. Slowly add the freshly prepared acid chloride solution to the benzyl alcohol solution.

  • Reaction: Stir the reaction mixture at room temperature for 3-6 hours.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to give the crude benzyl ester, which can be purified by column chromatography.

Fischer-Speier Esterification

This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To drive the equilibrium towards the ester product, the alcohol is typically used in large excess as the solvent.

Protocol for Ethyl (S)-(-)-Indoline-2-carboxylate:

  • Reaction Setup: Suspend this compound (1.0 eq) in absolute ethanol (used as both reactant and solvent, 20-30 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 - 0.2 eq) or pass dry HCl gas through the solution.[2]

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by TLC.

  • Work-up: After cooling, remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure ethyl ester.

Mitsunobu Reaction

The Mitsunobu reaction allows for the esterification of a carboxylic acid with a primary or secondary alcohol under mild, neutral conditions.

Protocol for Methyl (S)-(-)-Indoline-2-carboxylate:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq), triphenylphosphine (1.5 eq), and methanol (1.5 eq) in anhydrous tetrahydrofuran (THF, 15-20 mL per gram of acid).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution.[3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Remove the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purification is typically achieved by column chromatography on silica gel.

Diazomethane-Mediated Methyl Esterification

This method is a very mild and highly efficient way to prepare methyl esters. Diazomethane is toxic and explosive, so it should be handled with extreme care by trained personnel. A safer alternative is trimethylsilyldiazomethane (TMS-diazomethane).

Protocol for Methyl (S)-(-)-Indoline-2-carboxylate using TMS-Diazomethane:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of diethyl ether and methanol (e.g., 7:2 v/v).

  • Reagent Addition: Cool the solution to 0 °C. Add a solution of TMS-diazomethane (typically 2.0 M in hexanes, 1.2 eq) dropwise until a faint yellow color persists and gas evolution ceases.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Work-up: Quench any excess TMS-diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears. Remove the solvent under reduced pressure to yield the methyl ester, which is often pure enough for subsequent steps.

Visualized Workflows (Graphviz)

The following diagrams illustrate the general workflows for the described esterification procedures.

Esterification_via_Acid_Chloride cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start_acid This compound acid_chloride Formation of Acid Chloride Intermediate start_acid->acid_chloride start_alcohol Alcohol (e.g., Methanol) esterification Reaction with Alcohol start_alcohol->esterification start_reagent Thionyl Chloride (SOCl₂) start_reagent->acid_chloride acid_chloride->esterification quench Solvent Removal esterification->quench extract Aqueous Work-up quench->extract purify Purification (Chromatography) extract->purify product (S)-Indoline-2-carboxylate Ester purify->product

Caption: Workflow for Esterification via Acid Chloride Formation.

Fischer_Esterification cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start_acid This compound reflux Reflux start_acid->reflux start_alcohol Alcohol (in excess) start_alcohol->reflux start_catalyst Acid Catalyst (H₂SO₄) start_catalyst->reflux solvent_removal Removal of Excess Alcohol reflux->solvent_removal extract Aqueous Work-up solvent_removal->extract purify Purification (Chromatography) extract->purify product (S)-Indoline-2-carboxylate Ester purify->product

Caption: Workflow for Fischer-Speier Esterification.

Mitsunobu_Reaction cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start_acid This compound reaction Stir at 0 °C to RT start_acid->reaction start_alcohol Alcohol start_alcohol->reaction start_reagents PPh₃ + DIAD/DEAD start_reagents->reaction solvent_removal Solvent Removal reaction->solvent_removal purify Purification (Chromatography) solvent_removal->purify product (S)-Indoline-2-carboxylate Ester purify->product

Caption: Workflow for Mitsunobu Reaction.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges with (S)-(-)-Indoline-2-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the low reactivity of (S)-(-)-indoline-2-carboxylic acid in peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low reactivity in peptide coupling reactions?

This compound, a conformationally constrained proline analog, presents challenges in peptide synthesis due to a combination of factors.[1][2] Its rigid structure and nature as a secondary amine contribute to steric hindrance, which can physically obstruct the formation of the peptide bond.[1][3] This steric bulk slows down the reaction rate and can lead to incomplete coupling, resulting in deletion sequences in the final peptide product.[3] Furthermore, its reduced nucleophilicity compared to primary amines can lead to lower coupling efficiencies.[2]

Q2: What are the most effective coupling reagents for incorporating this compound?

For challenging couplings involving sterically hindered amino acids like this compound, high-reactivity coupling reagents are recommended.[3] Onium-salt reagents are generally more effective than standard carbodiimides. Reagents that form highly reactive esters, such as those based on HOAt (1-hydroxy-7-azabenzotriazole) or OxymaPure, are considered among the most efficient.[3]

  • Uronium/Aminium Salts: HATU, HBTU, HCTU, and COMU are highly effective for coupling sterically hindered amino acids.[2][4] HATU, in particular, is often recommended for its high reactivity and ability to reduce racemization.[1]

  • Phosphonium Salts: PyAOP and PyBOP are also excellent choices, with PyAOP being comparable in efficiency to HATU.[3] Phosphonium-based reagents have the advantage of not causing guanidinylation of the N-terminal amine, a potential side reaction with uronium salts.

Q3: What role do additives and bases play in improving coupling efficiency?

Additives and the choice of base are crucial for optimizing the coupling of sterically hindered amino acids.

  • Additives: Additives like HOAt and OxymaPure are highly effective in suppressing racemization and can enhance coupling efficiency.[3][4] They form active esters that are less prone to side reactions.[4] HOAt is particularly beneficial due to the anchimeric assistance provided by its pyridine (B92270) nitrogen.

  • Bases: The choice of base can significantly influence the reaction outcome.[5]

    • DIPEA (N,N-Diisopropylethylamine): A commonly used non-nucleophilic base that is effective in most cases.[1][2]

    • NMM (N-Methylmorpholine) or Collidine: These are weaker bases that can sometimes reduce racemization compared to DIPEA.[2][4] The selection of the base should be optimized for the specific reaction conditions.[5]

Q4: What is "double coupling" and when should I use it?

Double coupling is the repetition of the coupling step with a fresh solution of the activated amino acid and coupling reagent.[3] This technique is employed to drive the reaction to completion when a single coupling is insufficient, which is often the case for sterically hindered residues like this compound.[3][6] It is a common strategy to improve the yield of the desired peptide.[6]

Q5: Can peptide aggregation be an issue, and how can it be addressed?

Yes, the growing peptide chain can sometimes fold or aggregate on the solid support, which blocks the N-terminal amine and prevents further coupling.[3] To mitigate this:

  • Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can help disrupt secondary structures.

  • Solvent Choice: Using more disruptive solvents like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM can be beneficial.[4]

  • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at strategic locations can introduce a "kink" in the peptide backbone, disrupting aggregation and improving coupling efficiency.[4]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of this compound.

Issue 1: Low or No Coupling Yield
Possible Cause Suggested Solution
Insufficiently Reactive Coupling Reagent Switch to a more potent onium-salt reagent such as HATU, COMU, or PyAOP.[4]
Steric Hindrance 1. Increase Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight).[3][4] 2. Increase Temperature: Gentle heating or using microwave-assisted synthesis can help overcome the activation energy barrier.[4] 3. Perform Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.[3]
Peptide Aggregation 1. Change Solvent: Use a more disruptive solvent like NMP or a DMF/DCM mixture.[4] 2. Incorporate Pseudoproline Dipeptides: Strategically place these dipeptides in the sequence to disrupt secondary structure formation.[4]
Incomplete Deprotection of the N-terminus Ensure complete removal of the N-terminal protecting group (e.g., Fmoc) before the coupling step. A positive Kaiser test (for primary amines) after deprotection confirms a free amine.[6]
Suboptimal Activation Pre-activate the this compound with the coupling reagent and base for a short period (1-5 minutes) before adding it to the resin.[3]
Issue 2: Racemization
Possible Cause Suggested Solution
Over-activation of the Carboxylic Acid Reduce the pre-activation time before adding the amine component.
Strong Base Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[2][4]
Inappropriate Coupling Reagent/Additive Combination 1. Ensure the use of an additive like HOAt or OxymaPure, which are superior to HOBt in suppressing racemization.[3][4] 2. Consider using a phosphonium-based reagent like PyAOP, which is generally associated with lower racemization levels.[3][4]
Prolonged Reaction at Elevated Temperature If using heat, optimize for the shortest time necessary to achieve a good yield.
Controlled Temperature Performing the activation and coupling at 0°C can help minimize racemization.[2]

Quantitative Data Summary

The choice of coupling reagent significantly impacts the efficiency of incorporating sterically hindered amino acids. The following table provides a comparative summary of commonly used reagents.

Coupling ReagentReagent TypeRelative ReactivityRacemization RiskKey Considerations
HATU Uronium SaltVery HighLowHighly effective for hindered couplings; reduces racemization.[1]
COMU Uronium SaltVery HighLowHigh reactivity, safer (OxymaPure-based), water-soluble byproducts.[3]
PyAOP Phosphonium SaltVery HighLowHigh efficiency similar to HATU, avoids guanidinylation.[3]
HBTU Uronium SaltHighModerateGood reactivity, standard for SPPS, may require double coupling.[1]
HCTU Uronium SaltHighModerateGood reactivity, lower cost than HATU.[3]
DIC/OxymaPure CarbodiimideModerateLowCost-effective; OxymaPure is crucial for reducing racemization.[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol is a general guideline for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-protected peptide-resin

  • This compound (3-5 equivalents)

  • HATU (2.9-4.9 equivalents)

  • DIPEA (6-10 equivalents)

  • DMF (N,N-Dimethylformamide)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminal amine. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate reaction vessel, dissolve the this compound and HATU in DMF. Add DIPEA to the solution and allow the mixture to pre-activate for 1-5 minutes at room temperature.[3]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 2-4 hours.[3]

  • Monitoring and Washing: Monitor the reaction completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), perform a double coupling by repeating steps 3 and 4.[3]

  • Washing: After complete coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Solution-Phase Coupling using DIC/OxymaPure

This protocol is suitable for coupling this compound to an amino acid ester in solution.

Materials:

  • Boc-(S)-(-)-indoline-2-carboxylic acid (1.0 equivalent)

  • Amino acid ester hydrochloride (1.1 equivalents)

  • DIC (Diisopropylcarbodiimide) (1.1 equivalents)

  • OxymaPure (1.1 equivalents)

  • NMM (N-Methylmorpholine) (1.1 equivalents)

  • Anhydrous DCM (Dichloromethane)

Procedure:

  • Reactant Preparation:

    • In a round-bottom flask, dissolve Boc-(S)-(-)-indoline-2-carboxylic acid and OxymaPure in anhydrous DCM.[1]

    • In a separate flask, suspend the amino acid ester hydrochloride in DCM and add NMM to neutralize the salt. Stir for 10 minutes.[1]

  • Activation and Coupling:

    • Cool the Boc-(S)-(-)-indoline-2-carboxylic acid solution to 0°C in an ice bath.

    • Add DIC to the cooled solution and stir for 10 minutes.[1]

    • Add the neutralized amino acid ester solution to the activation mixture.

    • Allow the reaction to warm to room temperature and stir overnight (12-18 hours).[1]

  • Work-up and Purification:

    • Monitor the reaction progress by TLC or LC-MS.

    • Filter the reaction mixture to remove any precipitated diisopropylurea.

    • Dilute the filtrate with an organic solvent like ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography if necessary.[1]

Visualizations

Peptide_Coupling_Workflow cluster_resin_prep Resin Preparation cluster_activation Amino Acid Activation cluster_coupling Coupling & Monitoring Resin Peptide-Resin Swell Swell Resin in DMF Resin->Swell Deprotect N-terminal Deprotection Swell->Deprotect Wash1 Wash Resin Deprotect->Wash1 Couple Couple to Resin (2-4h) Wash1->Couple Indoline (S)-(-)-Indoline- 2-carboxylic acid Activate Pre-activate (1-5 min) Indoline->Activate Reagents Coupling Reagent + Base in DMF Reagents->Activate Activate->Couple Monitor Monitor Completion (e.g., Kaiser Test) Couple->Monitor Decision Complete? Monitor->Decision Decision->Couple No (Double Couple) Wash2 Wash Resin Decision->Wash2 Yes Next Next Cycle or Cleavage Wash2->Next

Caption: General workflow for solid-phase peptide synthesis (SPPS) of this compound.

Troubleshooting_Tree Start Low Coupling Yield CheckReagent Is the coupling reagent potent enough? Start->CheckReagent CheckConditions Are reaction time and temperature optimized? CheckReagent->CheckConditions Yes Sol_Reagent Switch to HATU, COMU, or PyAOP CheckReagent->Sol_Reagent No CheckAggregation Is peptide aggregation a possibility? CheckConditions->CheckAggregation Yes Sol_Conditions1 Increase reaction time and/or temperature CheckConditions->Sol_Conditions1 No CheckDeprotection Was N-terminal deprotection complete? CheckAggregation->CheckDeprotection No Sol_Aggregation Change solvent to NMP or add chaotropic salts CheckAggregation->Sol_Aggregation Yes Sol_Deprotection Verify deprotection with Kaiser test CheckDeprotection->Sol_Deprotection No Sol_Conditions2 Perform double coupling Sol_Conditions1->Sol_Conditions2

Caption: Troubleshooting decision tree for low coupling yield.

References

Strategies to improve the yield and purity of (S)-(-)-Indoline-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-(-)-Indoline-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important chiral building block.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield in Chiral Resolution using (R)-α-methylbenzylamine

Question: We are performing a classical resolution of racemic indoline-2-carboxylic acid with (R)-α-methylbenzylamine, but our yield of the (S)-enantiomer is consistently low, around 35%. How can we improve this?

Answer: A yield of around 35% is common for a single resolution step without recycling the unwanted (R)-isomer. The primary strategy to significantly boost the yield is to recover, racemize, and recycle the (2R)-indoline-2-carboxylic acid from the mother liquor.

  • Underlying Cause: In a classical resolution, a maximum of 50% of the desired enantiomer can be theoretically obtained. Practical losses during crystallization and filtration often lead to lower yields. The (2R) enantiomer, which remains in the filtrate, is typically discarded, reducing the overall process efficiency.

  • Recommended Solution: Implement a recycling loop for the (2R) isomer. After isolating the diastereomeric salt of (2S)-indoline-2-carboxylic acid, the filtrate containing the enriched (2R) enantiomer can be treated to recover the free acid. This recovered acid is then racemized, typically by heating with a sodium hydroxide (B78521) solution, to produce racemic indoline-2-carboxylic acid that can be fed back into the resolution process.[1] This method can increase the overall yield to a range of 50% to 70%, depending on the number of recycling operations performed.[1]

Issue 2: Poor Enantiomeric Excess (ee) in the Final Product

Question: Our synthesized this compound shows a low enantiomeric excess after chiral resolution and purification. What factors could be contributing to this?

Answer: Achieving high enantiomeric excess (>99%) is critical. Low ee can result from several factors during the resolution and isolation steps.

  • Potential Causes & Solutions:

    • Incomplete Diastereomeric Salt Separation: The fractional crystallization step is crucial. Ensure that the crystallization conditions (solvent, temperature, and cooling rate) are optimized to maximize the precipitation of the desired (S,R)-diastereomeric salt while keeping the (R,R)-salt in solution. Recrystallization of the isolated salt may be necessary to improve diastereomeric purity.[1]

    • Co-precipitation: The unwanted diastereomer might be co-precipitating with the desired one. This can be mitigated by careful control of the crystallization temperature and the concentration of the solution.

    • Premature Racemization: While racemization is desired for recycling the unwanted enantiomer, premature racemization under harsh conditions during workup of the desired enantiomer can decrease the ee. Ensure that the acidification and extraction steps are performed under mild conditions.

    • Inaccurate ee Determination: Verify that the analytical method used for determining the enantiomeric excess (e.g., chiral HPLC) is properly validated and calibrated.

Issue 3: Incomplete Reaction or Low Yield in Synthesis from Chiral Precursors

Question: We are synthesizing this compound from (S)-2-bromophenylalanine via intramolecular cyclization, but the reaction is not going to completion, resulting in a low yield. What are the critical parameters to optimize?

Answer: This intramolecular cyclization is sensitive to reaction conditions. Several factors can influence the reaction rate and yield.

  • Critical Parameters & Optimization:

    • Catalyst: The choice and loading of the copper catalyst (e.g., CuCl) are critical. Ensure the catalyst is fresh and of high purity. The catalyst loading should be optimized; one protocol suggests 1-2 mol%.[2]

    • Base: The base used (e.g., K2CO3) is essential for the reaction. The amount and purity of the base should be carefully controlled. An excess of the base is typically used.[2]

    • Solvent: N-methyl pyrrolidone (NMP) is a common solvent for this reaction.[2] The solvent should be anhydrous and of high purity.

    • Temperature: The reaction temperature needs to be carefully controlled. One procedure indicates that the reaction proceeds at 80°C, while another uses 100°C.[2] Higher temperatures may lead to side reactions and decomposition. It is advisable to monitor the reaction progress by HPLC to determine the optimal temperature and reaction time.

    • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., argon) to prevent oxidation of the catalyst and other reactants.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies to obtain this compound?

A1: There are three primary strategies for synthesizing this compound:

  • Chiral Resolution of a Racemic Mixture: This is a widely used industrial method. It involves synthesizing racemic indoline-2-carboxylic acid, followed by resolution using a chiral resolving agent like (R)-α-methylbenzylamine.[1] The efficiency of this method is significantly improved by racemizing and recycling the undesired (R)-enantiomer.[1]

  • Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material. For instance, L-phenylalanine can be converted to (S)-indoline-2-carboxylic acid through a sequence of reactions including nitration and intramolecular cyclization.[3] Another example is the intramolecular cyclization of (S)-2-bromophenylalanine.[2]

  • Enzymatic Resolution: This method employs enzymes, such as lipases, for enantioselective reactions. For example, an immobilized lipase (B570770) can catalyze the enantioselective hydrolysis of a racemic ester of indoline-2-carboxylic acid, yielding the (S)-acid with high enantiomeric purity.[3][4]

Q2: How can I purify the final this compound product?

A2: Purification is crucial to achieve high chemical and enantiomeric purity. Common purification methods include:

  • Recrystallization: This is a standard method for purifying the final product. The choice of solvent is critical and may require some experimentation. A mixture of solvents like ethanol/water or acetone-hexane has been reported.[1][4]

  • Acid-Base Extraction: An acid-base workup can be effective in removing non-acidic impurities. This involves dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-precipitating the desired carboxylic acid by adding acid.[5]

  • Column Chromatography: For small-scale purifications or to remove stubborn impurities, silica (B1680970) gel column chromatography can be used. A mobile phase with a small amount of acetic acid (0.5-1%) can help prevent streaking of the carboxylic acid on the column.[5]

Q3: What are some common methods for preparing the starting racemic indoline-2-carboxylic acid?

A3: Racemic indoline-2-carboxylic acid is often prepared by the reduction of indole-2-carboxylic acid. Several reduction methods are available:

  • Catalytic Hydrogenation: This method uses a catalyst like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.[6]

  • Dissolving Metal Reduction: A combination of a metal like sodium, lithium, or potassium in liquid ammonia (B1221849) can be used to reduce indole-2-carboxylic acid.[7]

  • Reduction with Tin and HCl: Stannous chloride (SnCl2) in the presence of hydrogen chloride gas in an alcohol solvent can reduce indole-2-carboxylic acid or its esters.[8]

Data Presentation

Table 1: Comparison of Yield and Purity for Different Synthesis Strategies

Synthesis StrategyStarting MaterialKey Reagents/MethodReported YieldChemical PurityEnantiomeric Purity (ee)Reference
Chiral Resolution with RecyclingRacemic indoline-2-carboxylic acid(R)-α-methylbenzylamine, NaOH (for racemization)50% - 70%98%> 99.5%[1]
Chiral Pool Synthesis(S)-2-bromophenylalanineCuCl, K2CO3, NMP49.5% (isolated)Not specified> 99%[2]
Chiral Pool SynthesisL-phenylalanineUrea nitrate/H2SO4, intramolecular cyclization~42% (overall)Not specified> 99.5%[3]
Enzymatic ResolutionN-Boc-indoline-2-carboxylic acid methyl esterCandida antarctica lipase~50% (for the acid)Not specified> 99.9%[3]

Experimental Protocols

Protocol 1: Chiral Resolution of Racemic Indoline-2-carboxylic Acid with Recycling of the (R)-Isomer [1]

  • Resolution: Dissolve 5 kg of racemic indoline-2-carboxylic acid in ethanol. Add 3.7 kg of (R)-α-methylbenzylamine and stir the mixture for 2 hours. Filter the precipitate, which is the (R)-α-methylbenzylamine salt of (2S)-indoline-2-carboxylic acid.

  • Isolation of (S)-Isomer: Recrystallize the precipitate from isopropanol. Dissolve the recrystallized salt in water and add a 1N hydrochloric acid solution to precipitate the (2S)-indoline-2-carboxylic acid. Filter, wash, and dry the product.

  • Recovery of (R)-Isomer: Evaporate the filtrate from the initial resolution step. Dissolve the residue in water and add 1N hydrochloric acid to precipitate a mixture of (2R) and (2S) enantiomers, where the (2R) enantiomer predominates.

  • Racemization: Place the recovered mixture of enantiomers in an autoclave with water and an 8.65N sodium hydroxide solution. Heat at 170°C for 3 hours under pressure.

  • Isolation of Racemized Product: Cool the reaction mixture and adjust the pH to 3.4 with concentrated hydrochloric acid. Filter, wash, and dry the precipitated racemic indoline-2-carboxylic acid.

  • Recycling: Combine the racemized product with a fresh batch of racemic indoline-2-carboxylic acid and repeat the resolution process.

Protocol 2: Synthesis of this compound from (S)-2-bromophenylalanine [2]

  • Reaction Setup: In a flask, sequentially add 9.76 g (40.0 mmol) of (S)-2-bromophenylalanine, 5.80 g (42.0 mmol) of K2CO3, 40 mg (0.4 mmol) of CuCl, and 40 g of NMP.

  • Reaction Execution: Flush the reactor with argon and maintain a slow flow of argon. Stir the reaction mixture and heat to 80°C. Monitor the reaction by HPLC until the (S)-2-bromophenylalanine is completely consumed (approximately 3.5 hours).

  • Workup: Cool the reaction mixture to 25°C and add 40 mL of water and 50 mL of ethyl acetate. Adjust the pH of the mixture to 3.3 with a 37% aqueous hydrochloric acid solution.

  • Extraction: Separate the phases and extract the aqueous phase twice with 50 mL of ethyl acetate.

  • Purification: Combine the organic layers, wash with saturated aqueous sodium chloride, and concentrate the organic phase. Dissolve the residue in 16 mL of 5N aqueous hydrochloric acid and adjust the pH to 2.1 with 32% aqueous sodium hydroxide to precipitate the product.

  • Isolation: Filter the precipitated (S)-2,3-dihydro-1H-indole-2-carboxylic acid, wash with water, and dry to obtain the final product.

Visualizations

G Workflow for Chiral Resolution with Racemization and Recycling racemic_acid Racemic Indoline-2-carboxylic Acid resolution Resolution with (R)-α-methylbenzylamine racemic_acid->resolution filtration1 Filtration resolution->filtration1 s_salt (S,R)-Diastereomeric Salt (Precipitate) filtration1->s_salt Solid filtrate1 Filtrate with (R,R)-Salt filtration1->filtrate1 Liquid acidification1 Acidification (HCl) s_salt->acidification1 evaporation Evaporation & Acidification filtrate1->evaporation s_product This compound (Final Product) acidification1->s_product r_rich_mixture (R)-rich Indoline-2-carboxylic Acid evaporation->r_rich_mixture racemization Racemization (NaOH, Heat) r_rich_mixture->racemization racemization->racemic_acid Recycle

Caption: Workflow for Chiral Resolution with Racemization and Recycling.

G Synthetic Pathway from L-Phenylalanine l_phenylalanine L-Phenylalanine nitration Nitration (Urea nitrate/H2SO4) l_phenylalanine->nitration dinitro_phenylalanine 2,4-Dinitro-L-phenylalanine nitration->dinitro_phenylalanine cyclization Intramolecular Nitro Amination dinitro_phenylalanine->cyclization nitro_indoline (S)-6-Nitro-indoline-2-carboxylic acid cyclization->nitro_indoline transformation One-pot Transformation nitro_indoline->transformation s_product This compound transformation->s_product

Caption: Synthetic Pathway from L-Phenylalanine.

G Troubleshooting Low Yield low_yield Low Yield Observed check_completion Check reaction completion (e.g., by HPLC/TLC)? low_yield->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Adjust temperature - Check reagent purity/stoichiometry incomplete->optimize_conditions check_workup Review Workup & Purification: - Incomplete extraction? - Product loss during transfers? - Suboptimal crystallization? complete->check_workup

Caption: Troubleshooting Decision Tree for Low Yield.

References

Technical Support Center: Purification of (S)-(-)-Indoline-2-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (S)-(-)-Indoline-2-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound and its derivatives?

A1: Common impurities can include the corresponding (R)-enantiomer, unreacted starting materials, and byproducts from the specific synthetic route employed. For derivatives, such as 6-Nitroindoline-2-carboxylic acid, impurities may include regioisomers (e.g., 5-nitro or 7-nitro derivatives) and residual esters if a hydrolysis step was involved.[1]

Q2: My purified this compound appears discolored. What could be the cause and how can I fix it?

A2: Discoloration, often appearing as a dark color, can be due to residual starting materials, reaction byproducts, or product degradation. Overheating during solvent removal or prolonged exposure to strong acids or bases can also contribute to this issue. To address this, consider treating a solution of your compound with activated charcoal, followed by hot filtration to remove the charcoal and adsorbed impurities.[1] Minimizing heat exposure during solvent evaporation by using a rotary evaporator at a moderate temperature is also recommended.[1]

Q3: I am experiencing a low yield after recrystallization. What are the common reasons for this?

A3: Low yields from recrystallization can stem from several factors:

  • High solubility in cold solvent: The compound may still be significantly soluble in the recrystallization solvent even at low temperatures.

  • Use of excess solvent: Using more hot solvent than necessary to dissolve the crude product will result in a lower recovery upon cooling.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper.

  • Incomplete precipitation: For acidic compounds, ensuring the pH is optimal for precipitation is crucial.

Q4: How can I determine the enantiomeric purity of my this compound?

A4: The most common and reliable method for determining the enantiomeric purity (and enantiomeric excess, ee) is through chiral High-Performance Liquid Chromatography (HPLC).[2] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their separation and quantification.[2] An alternative, though less common, approach is to derivatize the carboxylic acid with a chiral resolving agent to form diastereomers, which can then be separated by standard chromatography techniques like TLC or achiral HPLC.[3]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Compound "oils out" instead of crystallizing. The solvent may be too nonpolar for the compound. Impurities might be inhibiting crystal formation. The solution could be supersaturated.Try a more polar solvent or a solvent mixture. Further purify the material by another method like column chromatography to remove impurities. Scratch the inside of the flask with a glass rod at the solution-air interface to induce nucleation. Add a seed crystal of the pure compound.
No crystals form upon cooling. The compound is too soluble in the chosen solvent. The solution is not concentrated enough.Concentrate the solution by carefully evaporating some of the solvent. Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise until the solution becomes cloudy, then gently heat to redissolve and allow to cool slowly. Cool the solution to a lower temperature (e.g., ice bath or freezer).
Low yield of recovered crystals. The compound has significant solubility in the cold solvent. Too much solvent was used for dissolution.Use the absolute minimum amount of hot solvent to dissolve the compound. Ensure the solution is thoroughly cooled for a sufficient amount of time to maximize crystal formation.
Colored impurities remain in the crystals. The impurities co-crystallize with the product.Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing the solution to cool.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of compounds (overlapping peaks/bands). The polarity of the eluent is not optimal. The stationary phase is not suitable.Systematically vary the solvent system polarity. If compounds are moving too quickly (high Rf), decrease the eluent's polarity. If they are moving too slowly (low Rf), increase the polarity. Consider a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).
Compound streaks on the column. The compound is too polar for the eluent or is interacting strongly with the stationary phase. For acidic compounds, this can be due to ionization.Add a small amount of a modifier to the eluent. For acidic compounds like indoline-2-carboxylic acid, adding a small percentage (0.5-1%) of acetic acid to the mobile phase can prevent streaking on silica gel.
Compound appears to have decomposed on the column. The compound is unstable on the acidic silica gel.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine. Alternatively, use a neutral stationary phase such as alumina.
The compound will not elute from the column. The eluent is not polar enough. The compound may have irreversibly adsorbed to the stationary phase.Gradually increase the polarity of the eluent. If the compound still does not elute, a different stationary phase or purification method may be necessary.

Quantitative Data Summary

Purification MethodTypical Purity AchievedTypical Yield/RecoveryNotes
Recrystallization >98% (chemical purity)50-80%Highly dependent on the chosen solvent and scale.
Column Chromatography >99% (chemical purity)60-90%Effective for removing closely related impurities.
Acid-Base Extraction Can significantly improve purity by removing non-acidic/basic impurities.>90%Primarily a work-up step rather than a final purification method.
Enzymatic Resolution >99% ee40-50% (for the desired enantiomer)Yield is inherently limited to a theoretical maximum of 50% for one enantiomer from a racemic mixture.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent (e.g., ethanol, isopropanol, acetone, water, or mixtures like ethanol/water). Heat the mixture gently. A suitable solvent will dissolve the compound when hot but show low solubility when cold. Ethanol has been reported as a suitable recrystallization solvent.[4]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring, adding the solvent portion-wise until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The this compound will deprotonate and move into the aqueous layer as its sodium salt. Neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers. The organic layer can be discarded or processed to recover other components.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it by slowly adding a strong acid, such as 6N HCl, until the pH is approximately 2-3.[1] The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any remaining salts.

  • Drying: Dry the purified product.

Protocol 3: Silica Gel Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack, draining the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Add this solution carefully to the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. For acidic compounds, adding 0.5-1% acetic acid to the mobile phase can improve peak shape and prevent streaking.

  • Fraction Collection: Collect the eluent in fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product crude_product Crude (S)-(-)-Indoline- 2-carboxylic acid recrystallization Recrystallization crude_product->recrystallization column_chrom Column Chromatography crude_product->column_chrom acid_base Acid-Base Extraction crude_product->acid_base pure_product Pure (S)-(-)-Indoline- 2-carboxylic acid recrystallization->pure_product tlc TLC column_chrom->tlc Fraction Analysis column_chrom->pure_product acid_base->crude_product Further Purification Needed hplc Chiral HPLC pure_product->hplc Enantiomeric Purity Determination

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Outcome Unsatisfactory oiling_out Product Oils Out? start->oiling_out low_yield_recryst Low Yield? start->low_yield_recryst poor_separation Poor Separation? start->poor_separation streaking Compound Streaking? start->streaking change_solvent Change Solvent/ Use Solvent Mixture oiling_out->change_solvent Yes minimize_solvent Use Minimum Hot Solvent low_yield_recryst->minimize_solvent Yes optimize_eluent Optimize Eluent Polarity poor_separation->optimize_eluent Yes add_modifier Add Modifier (e.g., Acetic Acid) streaking->add_modifier Yes

Caption: A logical troubleshooting guide for common purification issues.

References

Long-term stability, storage conditions, and degradation of (S)-(-)-Indoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability, storage, and degradation of (S)-(-)-Indoline-2-carboxylic acid. It includes troubleshooting advice and detailed experimental frameworks to assist in handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[1] For maximal stability and to prevent potential degradation, storage at -20°C is recommended by some suppliers.[2] To minimize oxidation, especially if the compound will be stored for an extended period (over a year), storing it under an inert atmosphere like argon at 0°C is also advisable.[3] The compound should be kept away from incompatible substances such as strong oxidizing agents, strong bases, and amines.[4]

Q2: What is the expected shelf life and long-term stability of this compound?

A2: When stored under the recommended conditions, this compound is a stable compound.[1][4] However, its stability is susceptible to oxidation over long periods.[3] Regular purity checks are recommended, especially for lots stored for more than a year. The primary degradation product is 1H-indole-2-carboxylic acid, formed through oxidation.[3]

Q3: What is the main degradation pathway for this compound?

A3: The principal degradation pathway is the oxidation of the indoline (B122111) ring to form the aromatic 1H-indole-2-carboxylic acid. The carboxylic acid functional group itself is generally stable and at a low risk of degradation.[3] Under conditions of high heat, thermal decomposition can occur, leading to the release of carbon and nitrogen oxides.[4]

Q4: I've noticed my sample of this compound has developed a reddish tint. What does this indicate?

A4: A color change to reddish or brown is a visual indicator of degradation, likely due to oxidation.[3] This is more likely to occur if the compound has not been stored correctly under an inert atmosphere or at low temperatures.[3] Before using a discolored sample, it is crucial to re-evaluate its purity using an appropriate analytical method, such as ¹H NMR or HPLC.

Q5: I am having trouble with the reactivity of this compound in my peptide coupling reactions. What could be the cause?

A5: this compound can exhibit low reactivity in standard peptide coupling reactions.[5][6] This can be attributed to the steric hindrance of the bicyclic structure. Furthermore, it has a strong tendency to self-condense to form diketopiperazines, which can compete with the desired coupling reaction.[5][6] Optimizing reaction conditions by testing various coupling reagents, bases, and solvents may be necessary to achieve efficient coupling.[7][8]

Quantitative Stability Data (Templates)

Specific quantitative stability data for this compound is not extensively available in public literature. The following tables are provided as templates for researchers to record their own findings from long-term and forced degradation studies, based on ICH guidelines.[1]

Table 1: Template for Long-Term Stability Data of this compound

Storage ConditionTime PointPurity (%) by HPLCAppearanceDegradation Products (%)
25°C / 60% RH0 MonthsWhite Powder
3 Months
6 Months
12 Months
4°C0 MonthsWhite Powder
6 Months
12 Months
24 Months
-20°C0 MonthsWhite Powder
12 Months
24 Months
36 Months

Table 2: Template for Forced Degradation Study of this compound

Stress ConditionTime (hours)Purity (%) by HPLC% DegradationMajor Degradation Product(s)
Acid Hydrolysis (e.g., 0.1 M HCl at 60°C)00N/A
24
72
Base Hydrolysis (e.g., 0.1 M NaOH at RT)00N/A
8
24
Oxidation (e.g., 3% H₂O₂ at RT)00N/A
8
241H-Indole-2-carboxylic acid
Photolytic (ICH Q1B light exposure)00N/A
Total Illum.
Thermal (e.g., 80°C)00N/A
24
72

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol provides a framework for intentionally degrading the sample to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][4][5]

  • Sample Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the mixture at 60°C. Withdraw aliquots at 0, 8, 24, and 72 hours. Neutralize the aliquots with 0.1 M NaOH before dilution and HPLC analysis.

  • Base Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature. Withdraw aliquots at 0, 4, 8, and 24 hours. Neutralize the aliquots with 0.1 M HCl before dilution and HPLC analysis.

  • Oxidative Degradation : Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature, protected from light. Withdraw aliquots at 0, 4, 8, and 24 hours for immediate HPLC analysis.

  • Photostability : Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the samples after exposure.

  • Thermal Degradation : Store the solid compound in an oven at 80°C. Take samples at 0, 24, and 72 hours, prepare solutions, and analyze by HPLC.

  • Analysis : Analyze all samples by a validated stability-indicating HPLC method. The goal is to achieve approximately 5-20% degradation of the active substance.[5]

Protocol 2: Template for Stability-Indicating HPLC-UV Method Development

This template outlines the key parameters for developing a method to separate this compound from its potential degradation products.

  • Instrumentation : HPLC system with a UV detector.

  • Column : A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase :

    • Solvent A : 0.1% Formic Acid or Phosphoric Acid in Water (adjust pH as needed, e.g., pH 2.5-4).

    • Solvent B : Acetonitrile or Methanol.

  • Elution Mode : Gradient elution is recommended to separate both the parent compound and potential impurities with different polarities.

    • Example Gradient: Start at 5-10% B, ramp to 90-95% B over 20-30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 25-30°C.

  • Detection Wavelength : Monitor at the UV maximum of this compound (e.g., scan from 200-400 nm to determine λmax, likely around 254 nm or 280 nm).

  • Injection Volume : 10 µL.

  • Method Validation : Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness, using samples from the forced degradation study to prove its stability-indicating capability.

Visualizations

Primary Degradation Pathway ICA This compound IndoleCA 1H-Indole-2-carboxylic acid (Oxidized Degradant) ICA->IndoleCA Oxidation [-2H] OX Oxidizing Agent (e.g., O2, H2O2) OX->ICA

Caption: Oxidation of the indoline ring to form 1H-indole-2-carboxylic acid.

Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Stock->Base Ox Oxidation (3% H2O2, RT) Stock->Ox Photo Photolytic (ICH Q1B) Stock->Photo Thermal Thermal (Solid, 80°C) Stock->Thermal Sample Sample at Timepoints (Neutralize if needed) Acid->Sample Base->Sample Ox->Sample Photo->Sample Thermal->Sample HPLC Analyze via Stability- Indicating HPLC Sample->HPLC Data Quantify Purity & Degradants HPLC->Data

Caption: Workflow for conducting a forced degradation study.

Troubleshooting Guide Start Issue Encountered Color Sample Discolored (Reddish/Brown)? Start->Color React Low Reactivity in Peptide Coupling? Start->React Oxidation Probable Oxidation. Check Purity (HPLC/NMR). Store at -20°C under Argon. Color->Oxidation Yes Steric Steric Hindrance & Diketopiperazine formation likely. React->Steric Yes PurityOK Purity Acceptable? Oxidation->PurityOK Use Proceed with Caution PurityOK->Use Yes Purify Purify or Discard PurityOK->Purify No Optimize Optimize Conditions: - Test different coupling reagents - Vary base and solvent - Monitor reaction closely Steric->Optimize

Caption: Decision tree for common troubleshooting scenarios.

References

Technical Support Center: Prevention of Diketopiperazine Side-Product Formation in Dipeptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on troubleshooting and preventing the formation of diketopiperazine (DKP), a common side-product in dipeptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a significant issue in peptide synthesis?

A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a major byproduct during peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).[1] This occurs through an intramolecular cyclization of the N-terminal dipeptide, which leads to its cleavage from the resin support.[1][2] The formation of DKP is problematic because it lowers the yield of the desired full-length peptide and introduces impurities that can be difficult to remove during purification.[1][3] In some cases, "traceless" DKP formation can occur, where the C-terminal dipeptide is cleaved from the resin, resulting in a reduced yield without a corresponding impurity in the final product, making it challenging to detect.[1][3]

Q2: Which factors are known to promote the formation of DKP?

A2: Several factors can significantly influence the rate and extent of DKP formation:

  • Peptide Sequence: Dipeptides with Proline at the second position from the N-terminus are highly susceptible to DKP formation.[4][5][6] Other sequences prone to this side reaction include those with Glycine, Alanine, or N-alkylated amino acids at the N-terminus.[3][4][5] The cis-amide bond configuration, which is a key intermediate for the cyclization, is favored in these sequences.[2][3]

  • Resin Type: The choice of the solid support is crucial. Resins that link the peptide via an ester bond, such as Wang resin, are more susceptible to DKP formation.[2][3]

  • Deprotection Conditions: The basic conditions used for the removal of the Fmoc-protecting group, typically with piperidine (B6355638), can catalyze the cyclization reaction.[4][5]

  • Temperature: Elevated temperatures during the coupling and deprotection steps can accelerate the rate of DKP formation.[3][5]

  • Solvent: The solvent can affect the stability of the peptide-resin linkage and the rate of cyclization. Nonpolar solvents may promote the cis-conformation of the peptide bond preceding a secondary amino acid, which can facilitate DKP formation.[3][7]

Q3: How can I detect the formation of diketopiperazines in my synthesis?

A3: The most effective methods for detecting DKP formation are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[8] HPLC can be used to separate the DKP byproduct from the desired peptide, allowing for its quantification. LC-MS is particularly useful for identifying the mass of the cyclic dipeptide and confirming its presence in the crude product or the cleavage solution.[8]

Q4: Are there any alternatives to the standard Fmoc-deprotection conditions to minimize DKP formation?

A4: Yes, several alternative Fmoc-deprotection strategies have been developed to suppress DKP formation. One effective method is to use a cocktail of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (B1678402) in N-methyl-2-pyrrolidone (NMP).[6][9][10] This has been shown to significantly reduce DKP formation compared to the conventional 20% piperidine in dimethylformamide (DMF) treatment.[6][9] Using lower concentrations of piperidine and performing the deprotection at a lower temperature can also be beneficial.[5]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps & Solutions
Low yield of the desired peptide, with a major impurity peak identified as the DKP byproduct. The synthesis conditions are favorable for the intramolecular cyclization reaction.- Optimize Fmoc-Deprotection: Switch to a less basic deprotection cocktail, such as 2% DBU and 5% piperazine in NMP.[1][6] - Lower the Temperature: Perform the deprotection and coupling steps at a lower temperature to reduce the rate of cyclization.[5] - Change the Resin: Utilize a more sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin, which is less prone to DKP formation.[3][11]
"Traceless" loss of product, i.e., low yield without a corresponding major impurity in the final product. The dipeptide is cleaving from the resin as DKP during the synthesis and is being washed away.- Analyze the Cleavage Cocktail: Use LC-MS to analyze the cleavage and wash solutions for the presence of the DKP.[12] - Employ a Dipeptide Building Block: To bypass the susceptible dipeptide-resin intermediate, consider using a pre-formed dipeptide building block for the problematic sequence.[5][11]
Formation of deletion sequences missing the first two amino acids. After DKP formation and cleavage of the dipeptide, subsequent amino acids may couple to the newly exposed functional groups on the resin.- Implement Optimized Deprotection: Use the milder deprotection conditions mentioned above to minimize the initial DKP formation.[1] - Use a Dipeptide Building Block: This is a highly effective strategy to completely avoid the formation of the problematic dipeptide-resin linkage.[11]

Quantitative Data on DKP Formation

The choice of Fmoc-deprotection reagent can have a significant impact on the extent of DKP formation. The following tables provide a summary of quantitative data from studies comparing different deprotection conditions.

Table 1: Comparison of DKP Formation with Different Fmoc-Deprotection Reagents for Fmoc-Cys([CH₂]₃COOtBu)-Pro-2-Cl-trityl resin. [1][6]

Deprotection ReagentDKP Formation (%)
20% Piperidine/DMF13.8
5% Piperidine/DMF12.2
20% Piperidine/Toluene11.7
5% Piperazine/DMF< 4
5% Piperazine/NMP< 4

Table 2: Comparison of DKP Formation for Various Dipeptides on 2-Cl-trityl Resin with Different Deprotection Cocktails. [6]

Dipeptide SequenceDeprotection ReagentDKP Formation (%)
Fmoc-Ala-Pro-Xaa-Resin20% Piperidine/DMFHigh
Fmoc-Ala-Pro-Xaa-Resin2% DBU, 5% Piperazine/NMPSignificantly Reduced
Fmoc-Gly-Pro-Xaa-Resin20% Piperidine/DMFHigh
Fmoc-Gly-Pro-Xaa-Resin2% DBU, 5% Piperazine/NMPSignificantly Reduced

Experimental Protocols

Protocol 1: Standard Dipeptide Synthesis on Wang Resin (Susceptible to DKP Formation)

  • Resin Preparation: Swell Wang resin (1 g, 1 mmol/g loading) in dichloromethane (B109758) (DCM, 10 mL) for 1 hour, followed by washing with dimethylformamide (DMF, 3 x 10 mL).[1]

  • First Amino Acid Coupling: Dissolve Fmoc-Gly-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF (10 mL). Add the coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).[1]

  • Fmoc Deprotection (Standard Conditions): Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain and repeat the treatment with 20% piperidine in DMF (10 mL) for 15 minutes. Wash the resin with DMF (5 x 10 mL).[1]

  • Second Amino Acid Coupling: Dissolve Fmoc-Pro-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF (10 mL). Add the coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).[1]

  • Cleavage and Analysis: Cleave the dipeptide from a small sample of resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Analyze the crude product by HPLC to quantify the desired dipeptide and the DKP byproduct.[1]

Protocol 2: Optimized Dipeptide Synthesis to Suppress DKP Formation

This protocol incorporates modifications known to reduce the incidence of DKP formation.

  • Resin and First Amino Acid Coupling: Follow steps 1 and 2 from Protocol 1, but it is highly recommended to use 2-chlorotrityl chloride (2-CTC) resin instead of Wang resin.[1]

  • Fmoc Deprotection (Optimized Conditions): Prepare a solution of 2% DBU and 5% piperazine in NMP.[1] Treat the resin with this optimized deprotection solution (10 mL) for 5 minutes. Drain and repeat the treatment with a fresh portion of the solution (10 mL) for 10 minutes. Wash the resin thoroughly with NMP (5 x 10 mL).[1]

  • Second Amino Acid Coupling: Follow step 4 from Protocol 1.

  • Cleavage and Analysis: Follow step 5 from Protocol 1 and compare the HPLC results with those obtained from the standard protocol. A significant reduction in the DKP byproduct peak is expected.[1]

Visualizations

DKP_Formation_Mechanism Resin Resin-Bound Dipeptide (N-terminus deprotected) Intermediate Cis-Amide Bond Conformation Resin->Intermediate Conformational Change Attack Intramolecular Nucleophilic Attack Intermediate->Attack Base-catalyzed Cyclization Cyclized Intermediate Attack->Cyclization DKP Diketopiperazine (DKP) (Cleaved from resin) Cyclization->DKP Resin_Free Resin with exposed functional group Cyclization->Resin_Free

Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.

DKP_Prevention_Workflow Start Dipeptide Synthesis Step Prone to DKP Formation Check Is the sequence high-risk? (e.g., contains Pro at P2) Start->Check Strategy1 Use Sterically Hindered Resin (e.g., 2-CTC Resin) Check->Strategy1 Yes Strategy2 Optimize Fmoc Deprotection (e.g., 2% DBU / 5% Piperazine in NMP) Check->Strategy2 Yes Strategy3 Use Dipeptide Building Block Check->Strategy3 Yes Proceed Proceed with Synthesis Check->Proceed No Strategy1->Proceed Strategy2->Proceed Strategy3->Proceed Monitor Monitor for DKP by LC-MS Proceed->Monitor

Caption: A logical workflow for selecting a strategy to prevent DKP formation.

References

Technical Support Center: Optimizing Buchwald-Hartwig Cyclization for Indoline Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Buchwald-Hartwig cyclization to form the indoline (B122111) ring. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in overcoming common challenges and achieving optimal results in your synthetic endeavors.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Buchwald-Hartwig cyclization for indoline synthesis in a question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material. What are the primary factors to investigate?

A1: Low or no conversion in an intramolecular Buchwald-Hartwig reaction can stem from several sources. Here’s a systematic approach to troubleshooting:

  • Catalyst Inactivity: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure that your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed and anhydrous. Consider using a palladium precatalyst, which can offer more consistent generation of the active catalytic species.

  • Sub-optimal Ligand Choice: The ligand is critical for facilitating both the oxidative addition and reductive elimination steps. For the formation of a five-membered ring like indoline, sterically hindered and electron-rich phosphine (B1218219) ligands are often required. If you are using a general-purpose ligand, consider screening more specialized ones.

  • Inappropriate Base: The base plays a crucial role in the deprotonation of the amine and regeneration of the catalyst. If the base is not strong enough, the catalytic cycle may stall. Conversely, a base that is too strong can lead to side reactions or degradation of the starting material. The solubility of the base is also a critical factor.

  • Insufficient Temperature: Intramolecular cyclizations can sometimes require higher temperatures to overcome the entropic barrier of ring formation. If you are running the reaction at a moderate temperature, a careful increase may improve the conversion rate.

Q2: I am observing the formation of side products. What are the most common side reactions and how can I minimize them?

A2: Several side reactions can compete with the desired intramolecular cyclization:

  • Hydrodehalogenation: This is the replacement of the halide on the aromatic ring with a hydrogen atom. It can become significant if the reductive elimination step is slow. To mitigate this, you can try:

    • Screening Ligands: Some ligands are more prone to promoting hydrodehalogenation than others.

    • Lowering the Reaction Temperature: Higher temperatures can sometimes favor this side reaction.[1]

    • Choice of Base: The nature of the base can influence the rate of this side reaction.[1]

  • Intermolecular N-Arylation (Dimerization): Instead of cyclizing, two molecules of the starting material can react with each other, leading to dimer formation. This is more likely at higher concentrations. To favor the intramolecular pathway, it is often beneficial to perform the reaction under high dilution conditions.

  • Elimination: If there are acidic protons on the alkyl chain connecting the amine and the aryl halide, β-hydride elimination can occur from the palladium-amido intermediate, leading to the formation of an enamine or related products. This is a known competing pathway in Buchwald-Hartwig reactions.

Q3: The yield of my indoline product is consistently low, even with good conversion of the starting material. What could be the issue?

A3: Low isolated yields despite good conversion often point towards product instability or purification challenges.

  • Product Degradation: Indolines, particularly those with certain substituents, can be sensitive to acidic or basic conditions, or to oxidation. Ensure your work-up and purification conditions are mild. For example, avoid strong acids during extraction and consider using a less acidic silica (B1680970) gel for chromatography.

  • Catalyst Inhibition: The product indoline itself can sometimes act as a ligand for the palladium catalyst, leading to catalyst inhibition and incomplete reaction. In such cases, using a higher catalyst loading or a more strongly binding phosphine ligand might be necessary.

Q4: How do I choose the right combination of ligand and base for my specific substrate?

A4: The optimal ligand and base are highly substrate-dependent. However, some general guidelines can be followed:

  • Ligands: For the formation of five-membered rings, bulky, electron-rich monophosphine ligands from the biarylphosphine class (e.g., XPhos, SPhos, RuPhos) or ferrocenylphosphines are often a good starting point. These ligands promote the crucial C-N reductive elimination step.

  • Bases: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can be effective, though they may require higher reaction temperatures. The solubility of the base is also important; Cs₂CO₃ is more soluble in many organic solvents than K₃PO₄.

Optimization of Reaction Conditions: Data Tables

The following tables summarize the impact of different reaction parameters on the yield of the Buchwald-Hartwig cyclization to form indolines, based on literature data.

Table 1: Comparison of Ligands and Bases for the Synthesis of N-Tosylindoline

EntryPalladium PrecatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃XPhosNaOtBuToluene (B28343)1001295
2Pd₂(dba)₃RuPhosNaOtBuToluene1001292
3Pd(OAc)₂SPhosK₃PO₄Dioxane1102488
4Pd(OAc)₂BINAPCs₂CO₃Dioxane1102475
5Pd₂(dba)₃dppfNaOtBuToluene1001865

Data synthesized from multiple sources for illustrative purposes.

Table 2: Effect of Solvent and Temperature on Indoline Yield

EntryLigandBaseSolventTemperature (°C)Yield (%)
1XPhosNaOtBuToluene8078
2XPhosNaOtBuToluene10095
3XPhosNaOtBuDioxane10091
4XPhosNaOtBuTHF6562
5SPhosK₃PO₄DMF12085

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocols

Detailed Protocol for the Synthesis of 1-Tosylindoline (B378254) via Intramolecular Buchwald-Hartwig Cyclization

This protocol describes the synthesis of 1-tosylindoline from N-(2-bromo-phenethyl)-4-methylbenzenesulfonamide.

Materials:

  • N-(2-bromo-phenethyl)-4-methylbenzenesulfonamide (1.0 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add N-(2-bromo-phenethyl)-4-methylbenzenesulfonamide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Inert Atmosphere: Evacuate the Schlenk tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir for 12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-tosylindoline.

Visualizing Key Processes

The following diagrams illustrate the catalytic cycle, a general experimental workflow, and a troubleshooting decision tree for the Buchwald-Hartwig indoline synthesis.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Oxidative Addition (Ar-X) Amido Complex Amido Complex Oxidative Addition Complex->Amido Complex N-H Deprotonation (Base) Amido Complex->Pd(0)L C-N Bond Formation Product Indoline Amido Complex->Product Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig indoline synthesis.

Experimental_Workflow start Start setup Assemble Reactants (Substrate, Pd Catalyst, Ligand, Base) in Schlenk Tube start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert solvent Add Anhydrous, Degassed Solvent inert->solvent react Heat Reaction Mixture (e.g., 100 °C) solvent->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup Quench, Dilute, and Filter monitor->workup purify Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: General experimental workflow for Buchwald-Hartwig cyclization.

Caption: Troubleshooting decision tree for low indoline yield.

References

Technical Support Center: Resolving Challenges in the Fractional Crystallization of Diastereomeric Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming common challenges during the chiral resolution of racemic compounds via fractional crystallization of diastereomeric salts.

Frequently Asked Questions (FAQs)

Q1: My diastereomeric salt fails to crystallize and instead forms an oil or gum. What should I do?

A1: "Oiling out," or the separation of a liquid solute phase instead of a solid crystalline phase, is a frequent challenge.[1] This issue often arises from excessively high supersaturation, an inappropriate solvent system, or the presence of impurities.[2][3]

Troubleshooting Steps:

  • Reduce Supersaturation: The solution may be too concentrated. Try diluting the solution with an appropriate solvent. A slower cooling rate or a more gradual addition of an anti-solvent can also help control supersaturation.[1][4]

  • Solvent System Optimization: The chosen solvent may be too effective at solvating the salt, thus preventing crystallization.[2] A systematic solvent screening is recommended to find a system where the solubility difference between the two diastereomers is maximized.[2][3] Consider using a mixture of a "good" solvent and a "poor" solvent (anti-solvent) to carefully induce crystallization.[3]

  • Purity of Starting Materials: Impurities can inhibit crystal nucleation and growth.[2][5] Ensure that both the racemic mixture and the resolving agent are of high purity before salt formation.

  • Stoichiometry: An incorrect molar ratio of the racemic compound to the resolving agent can sometimes hinder crystallization. While a 1:1 molar ratio is a common starting point, experimenting with slight excesses of one component or even using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be beneficial.[1][2][3]

  • Seeding: If available, adding a small seed crystal of the desired diastereomeric salt can induce crystallization.[1] If no seed crystals are available, scratching the inside of the flask at the liquid-air interface with a glass rod can sometimes initiate nucleation.[1]

  • Agitation: Gentle and consistent stirring can promote crystallization over oiling out. However, vigorous agitation can sometimes lead to the formation of small, impure crystals.[1]

Q2: The crystals I obtained have a low diastereomeric excess (d.e.). How can I improve the purity?

A2: Low diastereomeric excess indicates that both diastereomers are crystallizing simultaneously or that the desired diastereomer is not selectively crystallizing.

Troubleshooting Steps:

  • Resolving Agent Selection: The chosen resolving agent may not be effective at differentiating between the two enantiomers. Screening a variety of resolving agents is a crucial step to find one that provides better separation.[2] The resolving agent should be readily available in high enantiomeric purity and form crystalline salts with a significant solubility difference.[2]

  • Solvent Choice: The solvent plays a critical role in the solubility difference between the diastereomeric salts.[2] A thorough solvent screening is necessary to identify a solvent or solvent mixture that maximizes this difference.[3]

  • Crystallization Rate: Rapid crystallization can trap impurities and the undesired diastereomer within the crystal lattice.[2] Employing a slower, controlled cooling rate can favor the crystallization of the less soluble, thermodynamically favored diastereomer.

  • Recrystallization: One or more recrystallization steps of the obtained solid can significantly improve the diastereomeric excess.

  • Phase Diagram Construction: For a more in-depth understanding, constructing a ternary phase diagram of the two diastereomeric salts and the solvent can help identify the optimal conditions for recovering the desired salt with high purity.[1][6]

Q3: The yield of my desired diastereomeric salt is very low. How can I increase it?

A3: A low yield suggests that a significant amount of the desired product remains in the mother liquor.[2]

Troubleshooting Steps:

  • Optimize Solvent and Temperature: Screen for solvents that minimize the solubility of the desired salt.[1] Lowering the final crystallization temperature can also decrease solubility and improve the yield.[1][2]

  • Recycle the Mother Liquor: The mother liquor, which is enriched in the more soluble diastereomer, can often be treated to racemize the unwanted enantiomer and recycle it back into the process, thereby improving the overall yield.[1]

  • Crystallization-Induced Diastereomeric Transformation (CIDT): If the undesired enantiomer can be racemized in solution, it's possible to convert it into the desired enantiomer, which then crystallizes out of solution. This dynamic process can potentially lead to yields approaching 100%.[7][8]

Data Presentation

Table 1: Illustrative Solvent Screening Data for Diastereomeric Salt Crystallization
Solvent SystemYield (%)Diastereomeric Excess (d.e.) (%)
Methanol (B129727)6582
Ethanol7088
Acetone4292
Ethyl Acetate3595
Isopropanol5590
Acetonitrile4885
Toluene2597
Ethanol/Water (9:1)7280
Isopropanol/Hexane (4:1)6094

Note: This data is for illustrative purposes only and will vary depending on the specific compounds and experimental conditions.[4]

Table 2: Impact of Process Parameters on Yield and Purity
ParameterEffect on YieldEffect on PurityRecommendation
Cooling Rate Slower cooling can increase yield by allowing more time for crystallization.Slower cooling generally improves purity by favoring thermodynamic equilibrium.A slow, controlled cooling profile is often optimal.[3]
Final Temperature Lower temperatures decrease solubility, thus increasing yield.[3]Can have a variable effect; may decrease purity if the solubility of the undesired salt also drops significantly.[3]Optimize for the best balance of yield and purity.
Stirring/Agitation Can improve yield by preventing localized supersaturation.Can either improve or decrease purity depending on the system's kinetics.Moderate, consistent agitation is generally recommended.[3]
Resolving Agent Stoichiometry Using less than one equivalent may decrease the overall yield of the salt.Can be a critical optimization parameter; sometimes using 0.5 equivalents can improve selectivity.[3]Screen stoichiometries from 0.5 to 1.0 equivalents.

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Crystallization
  • Salt Formation: In a suitable flask, dissolve the racemic mixture (1.0 equivalent) and the chiral resolving agent (0.5 to 1.0 equivalent) in the chosen solvent at an elevated temperature to ensure complete dissolution.[9]

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath or refrigerator may be necessary to maximize crystal formation.[10]

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.[10]

  • Drying: Dry the crystals under vacuum to a constant weight.[3]

  • Analysis: Determine the diastereomeric excess of the crystalline salt using an appropriate analytical technique such as chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or by measuring the optical rotation.[3][11][12]

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in a suitable solvent (e.g., water).[2] Adjust the pH with an acid or base to break the salt and liberate the free enantiomer.[2]

  • Extraction and Purification: Extract the desired enantiomer into an organic solvent. Wash, dry, and concentrate the organic layer to yield the purified enantiomer.[2]

Protocol 2: Screening of Resolving Agents and Solvents
  • Preparation of Stock Solutions: Prepare stock solutions of the racemic mixture and various chiral resolving agents in a suitable solvent (e.g., methanol or ethanol) at the same molar concentration.[9]

  • Salt Formation in a Multi-well Plate: In the wells of a 96-well plate, combine equimolar amounts of the racemic compound and each resolving agent stock solution.[9] Evaporate the solvent.

  • Solvent Addition: To each well containing the dried diastereomeric salts, add a different crystallization solvent or solvent mixture.[9]

  • Crystallization: Seal the plate and subject it to a temperature cycling profile (e.g., heating to dissolve followed by controlled cooling) to induce crystallization.[9]

  • Analysis: Visually inspect the wells for precipitation. Analyze the solid and supernatant from promising wells by chiral HPLC to determine the yield and diastereomeric excess.

Visualizations

G Troubleshooting Workflow for No Crystallization start Start: No Crystallization or Oiling Out check_supersaturation Is supersaturation too high? start->check_supersaturation reduce_supersaturation Reduce Supersaturation: - Dilute solution - Slower cooling - Slow anti-solvent addition check_supersaturation->reduce_supersaturation Yes check_solvent Is the solvent system appropriate? check_supersaturation->check_solvent No reduce_supersaturation->check_solvent solvent_screen Perform Solvent Screen: - Vary polarity - Use solvent mixtures check_solvent->solvent_screen No check_purity Are starting materials pure? check_solvent->check_purity Yes solvent_screen->check_purity purify_materials Purify Racemic Mixture and Resolving Agent check_purity->purify_materials No check_stoichiometry Is stoichiometry optimal? check_purity->check_stoichiometry Yes purify_materials->check_stoichiometry adjust_stoichiometry Adjust Stoichiometry: - Experiment with 0.5-1.0 eq. of resolving agent check_stoichiometry->adjust_stoichiometry No try_seeding Try Seeding or Scratching check_stoichiometry->try_seeding Yes adjust_stoichiometry->try_seeding success Crystallization Achieved try_seeding->success

Caption: Troubleshooting workflow for no crystallization or oiling out.

G General Workflow for Chiral Resolution racemic_mixture Racemic Mixture (R- and S-enantiomers) add_resolving_agent Add Chiral Resolving Agent (e.g., S-agent) racemic_mixture->add_resolving_agent diastereomeric_salts Formation of Diastereomeric Salts (R,S- and S,S-salts) add_resolving_agent->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble Less Soluble Diastereomer (e.g., S,S-salt) fractional_crystallization->less_soluble more_soluble More Soluble Diastereomer (in mother liquor) fractional_crystallization->more_soluble salt_dissociation Salt Dissociation (pH adjustment) less_soluble->salt_dissociation pure_enantiomer Pure S-Enantiomer salt_dissociation->pure_enantiomer recovered_agent Recovered Resolving Agent salt_dissociation->recovered_agent

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.[4]

References

Improving the efficiency of Fischer esterification for hindered carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the Fischer esterification of sterically hindered carboxylic acids, a common challenge in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification of a hindered carboxylic acid is giving a very low yield. What are the primary reasons for this?

Low yields in the Fischer esterification of sterically hindered substrates are common and typically stem from two main factors:

  • Steric Hindrance: Bulky groups on the carboxylic acid or the alcohol can physically block the approach of the alcohol nucleophile to the carbonyl carbon of the carboxylic acid, significantly slowing down the reaction rate.[1][2]

  • Unfavorable Equilibrium: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials, thus reducing the net formation of the ester.[2][3][4]

Q2: How can I shift the reaction equilibrium to favor product formation?

To drive the reaction towards the ester product, you can apply Le Châtelier's principle in a few ways:

  • Use of Excess Reactant: Employing a large excess of one of the reactants, typically the alcohol as it can also serve as the solvent, can push the equilibrium towards the product side.[1][3][5]

  • Water Removal: Actively removing water as it is formed is a highly effective strategy. This can be achieved using:

    • A Dean-Stark apparatus with an azeotrope-forming solvent like toluene (B28343).[3][6]

    • Drying agents such as molecular sieves.

    • Strong dehydrating acids like concentrated sulfuric acid, which can sequester the water.[1]

Q3: Are there alternative catalysts that are more effective for hindered substrates than standard sulfuric or p-toluenesulfonic acid?

Yes, for challenging sterically hindered esterifications, several alternative catalysts can be more effective:

  • Lewis Acids: Lewis acids such as scandium(III) triflate, hafnium(IV), and zirconium(IV) salts have been shown to catalyze the esterification of hindered acids.[7][8]

  • Brønsted Acidic Ionic Liquids: These can act as both the catalyst and the reaction medium, leading to good yields and offering the potential for catalyst recycling.[5]

  • Bulky Diarylammonium Arenesulfonates: These have been reported as selective catalysts for esterification.[8]

Q4: My starting material is sensitive to strong acids and high temperatures. What are some milder alternatives to the Fischer esterification for synthesizing esters from hindered carboxylic acids?

For substrates that cannot tolerate the harsh conditions of Fischer esterification, several alternative methods are available:

  • Steglich Esterification: This method utilizes a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[7][9] It proceeds under mild, often neutral pH conditions at room temperature.[7]

  • Acyl Chloride or Anhydride Formation: The carboxylic acid can be converted to a more reactive acyl chloride (using reagents like thionyl chloride or oxalyl chloride) or an acid anhydride.[9][10] These intermediates then readily react with alcohols, even hindered ones, to form the ester. This reaction is generally faster and irreversible but produces stoichiometric amounts of acidic byproducts.[11][12][13]

  • Carboxylate Alkylation: The carboxylic acid can be deprotonated with a base to form a carboxylate salt, which then acts as a nucleophile in a substitution reaction with an alkyl halide.[9][10]

Q5: Can energy sources like microwaves or ultrasound improve the efficiency of esterification for hindered substrates?

Absolutely. Both microwave irradiation and ultrasound have been shown to significantly enhance the rate of esterification reactions:

  • Microwave-Assisted Esterification: Microwave heating can dramatically reduce reaction times from hours to minutes by efficiently and rapidly heating the reaction mixture.[14][15][16] This can be particularly effective for hindered substrates.[14]

  • Ultrasound-Assisted Esterification: Sonication can also accelerate the reaction, likely through the energetic effects of acoustic cavitation which can improve mass transfer and activate the reacting molecules.[17][18][19]

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of hindered carboxylic acids.

Problem Possible Cause Suggested Solution
Reaction is very slow or does not proceed to completion. 1. Insufficient catalyst activity or amount.[2] 2. Steric hindrance is too severe for the chosen conditions.[2] 3. Reaction temperature is too low.[20]1. Increase catalyst loading or switch to a more potent catalyst (e.g., a stronger Lewis acid).[8] 2. Increase the reaction temperature (reflux). If the substrate is heat-sensitive, consider alternative methods like Steglich esterification.[7] 3. Employ microwave irradiation or sonication to accelerate the reaction.[14][19]
Low yield of the desired ester. 1. Equilibrium is not being effectively shifted towards the products.[2] 2. The alcohol is undergoing a side reaction, such as dehydration (especially with tertiary alcohols).[10][21] 3. The ester product is being hydrolyzed back to the starting materials during workup.1. Use a large excess of the alcohol (if feasible) and/or actively remove water using a Dean-Stark trap or molecular sieves.[3] 2. Use milder reaction conditions. Consider converting the carboxylic acid to an acyl chloride first, or use the Steglich esterification.[7][9] 3. Ensure the workup procedure is non-aqueous or that the pH is carefully controlled to prevent hydrolysis.
Decomposition of starting materials or product. 1. Reaction temperature is too high. 2. The substrate is unstable under strongly acidic conditions.[10]1. Lower the reaction temperature and accept a longer reaction time, or use microwave heating which can sometimes lead to cleaner reactions.[14] 2. Use a milder catalytic system or switch to a non-acidic method like Steglich esterification or carboxylate alkylation.[7][9]
Difficulty in purifying the product from unreacted carboxylic acid. 1. Incomplete reaction. 2. The carboxylic acid is not being effectively removed during the workup.1. Allow the reaction to proceed for a longer time or implement strategies to drive the equilibrium further to the right. 2. During the aqueous workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to extract the unreacted carboxylic acid as its carboxylate salt.[22]

Data Presentation

Comparison of Esterification Methods for Hindered Carboxylic Acids
MethodTypical ConditionsAdvantagesDisadvantages
Fischer Esterification Reflux with excess alcohol and a strong acid catalyst (e.g., H₂SO₄, PTSA).[6][21]Inexpensive reagents; simple procedure.[13]Reversible reaction leading to equilibrium limitations; harsh conditions (high temperature, strong acid); slow for hindered substrates.[2][4][10]
Dean-Stark Modification Reflux in a solvent that forms an azeotrope with water (e.g., toluene) using a Dean-Stark apparatus.[6]Drives the reaction to completion by removing water.[3]Requires a specific apparatus; higher temperatures may be needed.
Acyl Chloride/Anhydride Method Two steps: 1) Convert acid to acyl chloride (e.g., with SOCl₂). 2) React acyl chloride with alcohol, often with a non-nucleophilic base (e.g., pyridine).[9][10]Fast and irreversible, leading to high yields.[11]More expensive reagents; generates corrosive byproducts (e.g., HCl).[11][13]
Steglich Esterification DCC or EDC as a coupling agent, with catalytic DMAP, in an inert solvent (e.g., DCM, THF) at room temperature.[7][9]Mild conditions (neutral pH, room temperature); suitable for acid- and heat-sensitive substrates.[7]Reagents can be expensive and may cause allergic reactions; urea (B33335) byproduct can be difficult to remove.[22]
Microwave-Assisted Microwave irradiation with an acid catalyst and alcohol.[16]Drastically reduced reaction times (minutes vs. hours); can improve yields.[14]Requires a dedicated microwave reactor.
Ultrasound-Assisted Sonication of the reaction mixture.[19]Increased reaction rates; can be performed at lower temperatures than conventional heating.Requires an ultrasonic bath or probe.

Experimental Protocols

Protocol 1: Fischer Esterification of a Hindered Carboxylic Acid using a Dean-Stark Trap
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the hindered carboxylic acid (1.0 eq), the alcohol (1.5-3.0 eq), a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq), and a sufficient volume of toluene to suspend the reactants.

  • Apparatus Assembly: Attach a Dean-Stark trap and a reflux condenser to the flask. Fill the trap with toluene before starting the reaction.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. As the vapor condenses, the water, being denser than toluene, will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.[6]

  • Monitoring: Continue the reaction until the theoretical amount of water has been collected in the trap, or until TLC analysis indicates the consumption of the starting material. This may take several hours.[6]

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate. Wash the organic phase sequentially with a saturated aqueous solution of sodium bicarbonate (to remove the acid catalyst and any unreacted carboxylic acid) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Protocol 2: Steglich Esterification of a Hindered Carboxylic Acid
  • Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the hindered carboxylic acid (1.0 eq), the alcohol (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq). Dissolve these components in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Coupling Agent: Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq) to the cooled solution. If using EDC, the hydrochloride salt is often used.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup:

    • If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

    • If EDC was used, the urea byproduct is water-soluble and can be removed by an aqueous workup.[22]

    • Dilute the filtrate (or the entire reaction mixture if EDC was used) with the reaction solvent and wash sequentially with dilute HCl (to remove excess DMAP and any remaining EDC-related byproducts), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude ester by flash column chromatography.

Visualizations

Troubleshooting_Workflow Start Start: Low Yield in Hindered Fischer Esterification Check_Equilibrium Is water being removed effectively? Start->Check_Equilibrium Check_Conditions Are reaction conditions (temp, catalyst) optimal? Check_Equilibrium->Check_Conditions Yes Implement_Water_Removal Implement Dean-Stark or add molecular sieves Check_Equilibrium->Implement_Water_Removal No Check_Substrate_Stability Is the substrate acid/heat sensitive? Check_Conditions->Check_Substrate_Stability Yes Increase_Temp_Catalyst Increase temperature or use a stronger catalyst Check_Conditions->Increase_Temp_Catalyst No Consider_Alternatives Consider Alternative Methods: - Steglich Esterification - Acyl Chloride Route Check_Substrate_Stability->Consider_Alternatives Yes Success Success: Improved Yield Check_Substrate_Stability->Success No Re_evaluate Re-evaluate Reaction Implement_Water_Removal->Re_evaluate Increase_Temp_Catalyst->Re_evaluate Consider_Alternatives->Success Re_evaluate->Check_Equilibrium Re_evaluate->Success

Caption: Troubleshooting workflow for low-yield hindered Fischer esterification.

Esterification_Methods Goal Goal: Synthesize Hindered Ester Decision_Point Substrate Stability? Goal->Decision_Point Fischer Fischer Esterification Decision_Point->Fischer  Robust Substrate Alternatives Milder Alternatives Decision_Point->Alternatives  Sensitive Substrate   Fischer_Conditions High Temp Strong Acid Equilibrium Fischer->Fischer_Conditions Steglich Steglich Esterification Alternatives->Steglich Acyl_Chloride Acyl Chloride Route Alternatives->Acyl_Chloride Steglich_Conditions Room Temp Neutral pH Coupling Agents Steglich->Steglich_Conditions Acyl_Chloride_Conditions Irreversible High Yield Byproducts Acyl_Chloride->Acyl_Chloride_Conditions

Caption: Decision logic for selecting an esterification method for hindered acids.

References

Identifying and minimizing common impurities during synthesis and workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize common impurities during chemical synthesis and workup.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in a chemical synthesis?

Impurities in a chemical synthesis can originate from various sources throughout the experimental process. Understanding these sources is the first step toward minimizing their formation and impact on your final product. The primary sources include:

  • Starting Materials and Reagents: Impurities present in the initial starting materials or reagents can be carried through the reaction sequence.[1][2][3] It is also possible for reagents to degrade during storage.

  • Side Reactions: Unintended reactions can occur in parallel to the desired transformation, leading to the formation of side products.[4] These are often isomers or products of alternative reaction pathways.

  • Byproducts: These are substances that are inherently formed along with the desired product in the main reaction.[4]

  • Degradation Products: The desired product or intermediates may decompose under the reaction conditions (e.g., high temperature, acidic or basic pH) or during workup and storage.[1][3][5]

  • Excess Reagents: Often, one reagent is used in excess to drive the reaction to completion. The unreacted portion of this reagent will remain as an impurity.[6]

  • Catalysts and Ligands: Residual amounts of catalysts and ligands used in the reaction can be difficult to remove completely.[1][3]

  • Solvents and Equipment: Contaminants from solvents (e.g., water, peroxides) or leaching from reaction vessels can introduce impurities.[2]

Q2: How can I minimize the formation of impurities during the reaction itself?

Proactively minimizing impurity formation during the synthesis is often more effective than relying solely on purification. Key strategies include:

  • Use High-Purity Starting Materials: Whenever possible, use reagents and solvents of the highest purity available. If necessary, purify starting materials before use.

  • Optimize Reaction Conditions:

    • Temperature: Running the reaction at the optimal temperature can prevent degradation and the formation of temperature-dependent side products. It may be beneficial to conduct the reaction at a lower temperature, even if it requires a longer reaction time.[7]

    • Reaction Time: Monitor the reaction's progress (e.g., by TLC or LC-MS) to determine the optimal time to quench it. Prolonged reaction times can lead to product degradation or the formation of more byproducts.[8]

    • Stoichiometry: Use the appropriate stoichiometry of reagents to minimize excess starting materials and potential side reactions.

  • Control the Reaction Atmosphere: For air- or moisture-sensitive reactions, use an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent the formation of oxidation and hydrolysis impurities.[8]

  • Choice of Reagents and Solvents: Select reagents and solvents that are less prone to side reactions with your substrates or products.[9]

Q3: What are the most common analytical techniques for identifying impurities?

A combination of chromatographic and spectroscopic techniques is typically employed for the identification and characterization of impurities:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for detecting and quantifying impurities in a sample.[10] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the mass analysis of mass spectrometry, allowing for the determination of the molecular weights of impurities.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure of an impurity. It is often necessary to isolate the impurity before NMR analysis can be performed.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile impurities.[11]

Troubleshooting Guides

Problem 1: An Unknown Peak Appears in my HPLC/LC-MS Analysis

Possible Causes and Solutions:

Possible Cause Suggested Solution
Side Product or Byproduct Analyze the peak using LC-MS to determine its molecular weight. Based on the mass and knowledge of the reaction mechanism, propose a possible structure and formation pathway. Modify reaction conditions (e.g., lower temperature, change stoichiometry) to disfavor its formation.[8]
Degradation Product Conduct forced degradation studies (e.g., treating the pure product with acid, base, oxidant, light, or heat) to see if the unknown peak is generated. This can help identify the nature of the degradant and guide adjustments to workup and storage conditions.[10]
Unreacted Starting Material or Reagent Compare the retention time of the unknown peak with that of the starting materials and reagents used in the synthesis.
Contaminant from Solvent or Glassware Analyze the solvents and reagents used for the presence of the impurity. Ensure all glassware is thoroughly cleaned.
Problem 2: My product "oils out" during recrystallization instead of forming crystals.

Possible Causes and Solutions:

Possible Cause Suggested Solution
The boiling point of the solvent is higher than the melting point of the solute. Use a solvent with a lower boiling point.[9]
The solution is supersaturated. Add a small seed crystal of the pure product to induce crystallization.[9] If no seed crystal is available, gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
The presence of impurities is inhibiting crystallization. Try to remove the impurity by another purification method (e.g., a quick filtration through a small plug of silica (B1680970) gel) before attempting recrystallization again.
Problem 3: An emulsion has formed during liquid-liquid extraction.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Vigorous shaking of the separatory funnel. Gently swirl or invert the funnel instead of shaking vigorously.
High concentration of dissolved substances. Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.
Fine particulate matter is stabilizing the emulsion. Filter the entire mixture through a pad of Celite or glass wool to remove the solid particles.

Experimental Protocols

Protocol 1: Flash Column Chromatography

Flash chromatography is a rapid and efficient method for purifying compounds from a mixture.

Methodology:

  • Select the Solvent System: Use thin-layer chromatography (TLC) to determine a suitable solvent system (eluent) that provides good separation of the desired compound from its impurities. The ideal retention factor (Rf) for the target compound is typically between 0.2 and 0.4.

  • Pack the Column:

    • Securely clamp a glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica gel to settle, and then add another thin layer of sand on top.

  • Load the Sample:

    • Dissolve the crude sample in a minimal amount of the eluent or a more polar solvent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, pre-adsorb the sample onto a small amount of silica gel (dry loading).

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using compressed air or a pump) to force the eluent through the column at a steady rate.

    • Collect fractions in test tubes or other suitable containers.

  • Analyze the Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization

Recrystallization is a purification technique for solid compounds based on differences in solubility.[11]

Methodology:

  • Choose a Suitable Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[12] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • Dissolve the Impure Solid: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.[9]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cool the Solution: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. Cooling the solution in an ice bath can further increase the yield.[9]

  • Collect the Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

  • Wash the Crystals: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[9]

  • Dry the Crystals: Dry the crystals under vacuum or by air drying to remove any residual solvent.[9]

Protocol 3: Liquid-Liquid Extraction

Liquid-liquid extraction separates compounds based on their relative solubilities in two immiscible liquids.[13][14]

Methodology:

  • Set up the Separatory Funnel: Securely clamp a separatory funnel to a ring stand. Ensure the stopcock is closed.

  • Add the Solutions: Add the solution containing the compound to be extracted and the extraction solvent to the separatory funnel.

  • Mix the Layers: Stopper the funnel, and gently invert it several times to mix the two layers. Periodically vent the funnel to release any pressure buildup.[15]

  • Separate the Layers: Place the funnel back in the ring stand and allow the two layers to separate completely. The denser layer will be at the bottom.[15]

  • Drain the Layers: Carefully open the stopcock and drain the bottom layer into a flask. Pour the top layer out through the top of the funnel to avoid contamination.[15]

  • Repeat the Extraction: The extraction process can be repeated with fresh solvent to maximize the recovery of the desired compound.

  • Dry the Organic Layer: After combining the organic layers, add a drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) to remove any residual water.

  • Isolate the Product: Filter or decant the solution to remove the drying agent, and then remove the solvent using a rotary evaporator.

Visualizations

Synthesis_and_Workup_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis Start Starting Materials + Reagents Reaction Reaction (Optimized Conditions) Start->Reaction Quench Quench Reaction Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Filtration Filter Drying->Filtration Evaporation Evaporate Solvent Filtration->Evaporation Crude Crude Product Evaporation->Crude Purify Purification (e.g., Chromatography, Recrystallization) Crude->Purify Pure Pure Product Purify->Pure Analysis Analysis (NMR, LC-MS, etc.) Pure->Analysis

Caption: A general workflow for chemical synthesis, workup, and purification.

Impurity_Troubleshooting_Tree Start Impurity Detected (e.g., by HPLC) Identify Identify Impurity (LC-MS, NMR) Start->Identify Source Determine Source of Impurity Identify->Source Minimize Minimize Impurity Source->Minimize Optimize_Reaction Optimize Reaction Conditions Minimize->Optimize_Reaction Side Product/ Byproduct Change_Reagents Change Reagents/Solvents Minimize->Change_Reagents Starting Material/ Reagent Impurity Improve_Workup Improve Workup/Purification Minimize->Improve_Workup Workup-Related Impurity Final_Product Pure Product Optimize_Reaction->Final_Product Change_Reagents->Final_Product Improve_Workup->Final_Product

Caption: A decision tree for troubleshooting and minimizing impurities.

References

Technical Support Center: Enhancing the Aqueous Solubility of Carboxylic Acid-Containing Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enhancement of aqueous solubility for carboxylic acid-containing drug candidates.

Frequently Asked Questions (FAQs)

1. Why do carboxylic acid-containing drugs often exhibit poor aqueous solubility?

Carboxylic acids are weak acids, and their solubility is highly dependent on the pH of the aqueous medium.[1] In their unionized form, which is prevalent at low pH, they are often poorly soluble due to their lipophilic nature. To achieve significant aqueous solubility, the carboxylic acid group needs to be ionized to its carboxylate form, which is more polar and readily interacts with water molecules.[2]

2. What are the primary strategies for enhancing the aqueous solubility of these drug candidates?

The most common and effective strategies include:

  • pH Adjustment: Increasing the pH of the aqueous medium to deprotonate the carboxylic acid.[3]

  • Salt Formation: Reacting the acidic drug with a suitable base to form a more soluble salt.[4]

  • Prodrug Synthesis: Modifying the carboxylic acid group with a promoiety that is cleaved in vivo to release the active drug.[5]

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase solubility.[6]

  • Solid Dispersion: Dispersing the drug in an inert carrier matrix at the solid state.[7]

  • Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin cavity.[8]

3. How do I choose the most appropriate solubility enhancement technique?

The choice of technique depends on several factors, including the physicochemical properties of the drug (pKa, logP, melting point), the desired dosage form (e.g., oral, parenteral), and the stage of drug development. A preliminary assessment of the drug's properties will guide the selection of the most promising approach. For instance, salt formation is often a first-line strategy for ionizable drugs, while solid dispersions can be effective for highly crystalline and poorly soluble compounds.[9]

Troubleshooting Guides

pH Adjustment

Question: I've increased the pH of my formulation, but the solubility of my carboxylic acid drug has not improved as expected. What could be the issue?

Answer:

Several factors could be contributing to this issue:

  • Insufficient pH Increase: Ensure the pH has been raised sufficiently above the pKa of the carboxylic acid (generally at least 2 pH units) to ensure complete ionization.

  • Buffer Capacity: The buffer system used may not have sufficient capacity to maintain the desired pH, especially upon dilution.[3]

  • Common Ion Effect: If the formulation contains other ions that are also present in the buffer, it could suppress the dissolution of the drug.

  • Drug Degradation: Some molecules may be unstable at higher pH values, leading to degradation products with lower solubility.

Troubleshooting Steps:

  • Verify the pKa of your compound.

  • Measure the final pH of the formulation to confirm it is in the target range.

  • Evaluate the buffer capacity and consider using a buffer with a higher capacity.

  • Check for potential common ion effects with other formulation components.

  • Assess the stability of your drug at the target pH over time.

Salt Formation

Question: I am trying to form a salt of my carboxylic acid drug to improve its solubility, but I am encountering problems with precipitation or instability. What should I do?

Answer:

Salt formation can be a powerful technique, but challenges can arise:[10]

  • Inappropriate Counterion Selection: The pKa difference between the drug and the counterion is crucial. A general guideline is that the pKa of the base (counterion) should be at least 2-3 units higher than the pKa of the acidic drug to ensure stable salt formation.[1]

  • Disproportionation: The salt may convert back to the less soluble free acid form, especially in acidic environments like the stomach.

  • Hygroscopicity: The resulting salt may be highly hygroscopic, leading to handling and stability issues.

  • Polymorphism: The salt may exist in different crystalline forms (polymorphs) with varying solubilities.

Troubleshooting Steps:

  • Screen a variety of counterions with a range of pKa values.

  • Evaluate the physical stability of the formed salts under different humidity and temperature conditions.

  • Characterize the solid form of the salt using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify any polymorphic forms.

  • Assess the dissolution behavior of the salt in biorelevant media to check for disproportionation.

Prodrug Synthesis

Question: My prodrug is not showing the expected increase in solubility or is not converting back to the active parent drug in vitro. What are the possible reasons?

Answer:

Prodrug design and evaluation require careful consideration of both chemical and biological factors:[11]

  • Inefficient Cleavage: The promoiety may not be efficiently cleaved by the target enzymes or under the physiological conditions of the assay.

  • Poor Prodrug Solubility: While the aim is to increase solubility, the prodrug itself might have suboptimal solubility properties.

  • Chemical Instability: The prodrug may be unstable and degrade before it can be converted to the parent drug.

Troubleshooting Steps:

  • Investigate the enzymatic and chemical stability of the prodrug in relevant biological matrices (e.g., plasma, simulated intestinal fluid).

  • If enzymatic cleavage is the intended mechanism, ensure the appropriate enzymes are present in your in vitro model.

  • Synthesize and evaluate a series of prodrugs with different promoieties to optimize both solubility and cleavage kinetics.[12]

  • Characterize the physicochemical properties of the prodrug itself, including its solubility and stability.

Co-solvency

Question: I am using a co-solvent system, but my drug precipitates upon dilution with water. How can I prevent this?

Answer:

Precipitation upon dilution is a common challenge with co-solvent formulations.[]

  • Co-solvent Concentration: The concentration of the co-solvent may be too high, leading to a supersaturated solution that is prone to precipitation when the co-solvent concentration is reduced.

  • Choice of Co-solvent: The selected co-solvent may not be optimal for your specific drug.

  • Lack of Stabilizers: The formulation may lack excipients that can help stabilize the supersaturated solution.

Troubleshooting Steps:

  • Optimize the concentration of the co-solvent to find a balance between solubility enhancement and minimizing precipitation upon dilution.

  • Screen different pharmaceutically acceptable co-solvents (e.g., ethanol, propylene (B89431) glycol, PEG 400).[6]

  • Consider the addition of precipitation inhibitors, such as polymers (e.g., HPMC, PVP), to the formulation.

Solid Dispersion

Question: My solid dispersion formulation is not showing a significant improvement in dissolution rate, or the drug is recrystallizing over time. What could be wrong?

Answer:

The effectiveness of a solid dispersion depends on achieving and maintaining the drug in an amorphous state within the carrier matrix.[14]

  • Incomplete Amorphization: The drug may not have been completely converted to its amorphous form during the preparation process.

  • Drug-Carrier Immiscibility: The drug and the carrier may not be sufficiently miscible, leading to phase separation and recrystallization.

  • Inappropriate Carrier Selection: The chosen carrier may not be effective at inhibiting the recrystallization of the drug.

  • High Drug Loading: A high drug-to-carrier ratio can increase the tendency for recrystallization.

Troubleshooting Steps:

  • Characterize the solid dispersion using PXRD and DSC to confirm the amorphous nature of the drug.

  • Evaluate the miscibility of the drug and carrier using techniques like thermal analysis.

  • Screen different carriers (e.g., PVP, HPMC, Soluplus®) to find one that provides optimal stabilization.

  • Optimize the drug loading to ensure the drug remains molecularly dispersed within the carrier.

Cyclodextrin Complexation

Question: The inclusion complex with cyclodextrin is not enhancing the solubility of my drug as much as I expected. What are the potential issues?

Answer:

Several factors can influence the efficiency of cyclodextrin complexation:[15]

  • Size Mismatch: The drug molecule may be too large or too small to fit properly within the cyclodextrin cavity.

  • Poor Complexation Efficiency: The equilibrium constant for complex formation may be low, resulting in a low concentration of the complex in solution.

  • Aggregation: Cyclodextrins and their complexes can form aggregates in solution, which can limit the availability of free cyclodextrin for complexation.[16]

  • Inappropriate Preparation Method: The method used to prepare the solid complex can affect its properties.

Troubleshooting Steps:

  • Screen different types of cyclodextrins (α-, β-, γ-CD) and their derivatives (e.g., HP-β-CD, SBE-β-CD) to find the best fit for your drug.

  • Determine the stoichiometry and binding constant of the complex using phase solubility studies.

  • Optimize the formulation by adjusting the pH or adding ternary components like hydrophilic polymers to enhance complexation efficiency.[17]

  • Experiment with different preparation methods for the solid complex, such as kneading, co-evaporation, or freeze-drying.[18]

Data Presentation: Quantitative Solubility Enhancement

The following tables summarize the potential fold-increase in aqueous solubility that can be achieved for carboxylic acid-containing drugs using various enhancement techniques. The actual improvement will be specific to the drug and the experimental conditions.

Table 1: pH Adjustment

Drug Type pH Change Typical Fold-Increase in Solubility

| Weakly Acidic | Increase pH > pKa + 2 | 10 - 1000+ |

Table 2: Salt Formation

Drug Counterion Fold-Increase in Solubility Reference
RPR2000765 Mesylate >1000 [19]

| Ibuprofen | Various amines | Variable |[19] |

Table 3: Prodrug Approach

Parent Drug Prodrug Moiety Fold-Increase in Solubility Reference
Famotidine Sulphoxide 6.7 [5]
10-hydroxycamptothecin Glucuronide 80 [5]
SB-3CT Amino acids >5000 [5]

| Taxoid | 2'-O-isoform | 4000 |[5] |

Table 4: Co-solvency

Drug Co-solvent System Fold-Increase in Solubility
Poorly soluble drugs Water/Ethanol Variable

| Poorly soluble drugs | Water/PEG 400 | Variable |

Table 5: Solid Dispersion

Drug Carrier Fold-Increase in Dissolution Reference

| Griseofulvin | PVP | 11 |[14] |

Table 6: Cyclodextrin Complexation

Drug Cyclodextrin Fold-Increase in Solubility Reference
Gliclazide 20% HP-β-CD (pH 11) 67 [20]

| Gliclazide | 20% HP-β-CD (pH 1.2) | 9 |[20] |

Experimental Protocols

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is a standard method for determining the thermodynamic solubility of a compound.[21][22][23][24]

Materials:

  • Drug substance

  • Buffer solutions at desired pH values (e.g., pH 1.2, 4.5, 6.8)

  • Scintillation vials or other suitable containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical method for drug quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the drug substance to a vial containing a known volume of the buffer solution. The excess solid should be visible.

  • Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). It is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

  • After the incubation period, stop the agitation and allow the samples to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtered sample appropriately with the mobile phase or a suitable solvent.

  • Analyze the concentration of the drug in the diluted sample using a validated analytical method.

  • Calculate the solubility of the drug in mg/mL or µg/mL.

Salt Screening Protocol

This protocol outlines a general procedure for screening different counterions to form a salt of a carboxylic acid drug.

Materials:

  • Carboxylic acid drug

  • A library of pharmaceutically acceptable bases (counterions)

  • Various organic solvents (e.g., ethanol, isopropanol, acetone)

  • Small-scale reaction vials

  • Stirring plate

  • Filtration apparatus

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolve the carboxylic acid drug in a suitable solvent to create a stock solution.

  • In separate vials, dissolve each counterion in a suitable solvent to create stock solutions (typically at an equimolar concentration to the drug).

  • Combine the drug solution with each counterion solution in a 1:1 molar ratio.

  • Stir the mixtures at room temperature or elevated temperature for a set period (e.g., 24 hours).

  • Observe the vials for any precipitation. If a solid forms, isolate it by filtration.

  • If no solid forms, attempt to induce precipitation by cooling the solution, adding an anti-solvent, or slowly evaporating the solvent.

  • Wash the isolated solid with a small amount of cold solvent and dry it under vacuum.

  • Characterize the resulting solid using techniques such as melting point, DSC, and XRPD to confirm salt formation and assess its properties.

  • Determine the aqueous solubility of the promising salt forms using the shake-flask method.

Preparation of Solid Dispersion by Solvent Evaporation Method

This is a common method for preparing solid dispersions.[7][14][25][26]

Materials:

  • Drug substance

  • Carrier (e.g., PVP K30, HPMC E5)

  • Common volatile solvent (e.g., methanol, ethanol, dichloromethane)

  • Beaker or round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator or vacuum oven

Procedure:

  • Accurately weigh the drug and the carrier in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Dissolve both the drug and the carrier in a sufficient amount of the common solvent in a beaker or round-bottom flask.

  • Stir the solution until both components are completely dissolved.

  • Evaporate the solvent using a rotary evaporator under reduced pressure or by placing the solution in a vacuum oven at a controlled temperature.

  • Continue the evaporation until a dry solid film or powder is formed.

  • Scrape the solid dispersion from the container and store it in a desiccator.

  • Gently grind the solid dispersion to obtain a uniform powder.

  • Characterize the prepared solid dispersion for its solid-state properties (amorphous vs. crystalline) and dissolution behavior.

Cyclodextrin Complexation by Kneading Method

The kneading method is a simple and effective technique for preparing cyclodextrin inclusion complexes.[17][18]

Materials:

  • Drug substance

  • Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)

  • Mortar and pestle

  • Water or a water-alcohol mixture

  • Drying oven or vacuum desiccator

Procedure:

  • Accurately weigh the drug and cyclodextrin in the desired molar ratio (e.g., 1:1).

  • Place the cyclodextrin in a mortar and add a small amount of water or a water-alcohol mixture to form a paste.

  • Gradually add the drug to the cyclodextrin paste while triturating with the pestle.

  • Knead the mixture for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation.

  • The resulting paste is then dried in an oven at a controlled temperature (e.g., 40-50 °C) or in a vacuum desiccator until a constant weight is achieved.

  • The dried complex is then pulverized and passed through a sieve to obtain a fine powder.

  • Characterize the prepared complex to confirm the inclusion of the drug within the cyclodextrin cavity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis & Optimization start Poorly Soluble Carboxylic Acid Drug sol_enhancement Select Solubility Enhancement Technique start->sol_enhancement formulation Prepare Formulation sol_enhancement->formulation sol_determination Determine Aqueous Solubility formulation->sol_determination dissolution Perform Dissolution Testing formulation->dissolution characterization Physicochemical Characterization formulation->characterization data_analysis Analyze Data sol_determination->data_analysis dissolution->data_analysis characterization->data_analysis troubleshooting Troubleshoot Issues data_analysis->troubleshooting optimization Optimize Formulation troubleshooting->optimization optimization->formulation Iterate end Optimized Formulation optimization->end

Caption: Experimental workflow for enhancing and evaluating the solubility of carboxylic acid drugs.

solubility_enhancement_strategies cluster_physchem Physicochemical Approaches cluster_formulation Formulation Approaches cluster_chem_mod Chemical Modification main Poorly Soluble Carboxylic Acid Drug ph_adjust pH Adjustment main->ph_adjust salt_form Salt Formation main->salt_form co_solvency Co-solvency main->co_solvency solid_disp Solid Dispersion main->solid_disp cyclo Cyclodextrin Complexation main->cyclo prodrug Prodrug Synthesis main->prodrug

References

Technical Support Center: Managing pH-Dependent Stability and Formulation of Acidic Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acidic pharmaceutical compounds.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: Why is the pKa of my acidic compound a critical parameter in formulation development?

The pKa is the pH at which 50% of the drug is in its ionized form.[1] For an acidic drug, the Henderson-Hasselbalch equation dictates that at a pH below the pKa, the un-ionized (less water-soluble) form will predominate. Conversely, at a pH above the pKa, the ionized (more water-soluble) salt form will be more prevalent.[2] Therefore, knowing the pKa is fundamental to:

  • Predicting Solubility: It helps in determining the pH range where the drug will have adequate solubility for dissolution and absorption.[1][2]

  • Guiding Formulation Strategy: The pKa influences the choice of formulation, such as whether a salt form would be beneficial or if pH-modifying excipients are needed.[1][3]

  • Anticipating In Vivo Performance: The pH changes throughout the gastrointestinal tract, and the pKa will determine the drug's ionization state and subsequent absorption at different locations.[4][5]

FAQ 2: My acidic drug shows poor aqueous solubility. What are the initial formulation strategies I should consider?

For weakly acidic drugs with solubility challenges, several strategies can be employed:

  • Salt Formation: Creating a salt of the acidic drug is often the simplest and most effective method to enhance solubility.[3]

  • pH Adjustment: Incorporating alkalizing agents or buffers can increase the pH of the formulation or the microenvironment, promoting the formation of the more soluble ionized form.[6][7][8][]

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, which can enhance the dissolution rate.[3]

  • Use of Solubilizing Excipients:

    • Surfactants and Co-solvents: These can improve the wetting of the drug and increase its solubility.[3][]

    • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble drug molecule, enhancing its apparent solubility.[3][10]

  • Amorphous Solid Dispersions: Creating an amorphous form of the drug dispersed in a polymer matrix can significantly improve its solubility and dissolution.[3][11]

FAQ 3: How can I identify the optimal pH for the stability of my acidic drug?

The optimal pH for stability can be determined through a systematic pH-stability profile study, which is often part of forced degradation studies.[12][13][14] This involves:

  • Preparing a series of buffered solutions of the drug across a wide pH range (e.g., pH 2 to 10).

  • Storing these solutions at accelerated temperature conditions (e.g., 40°C or 50°C).

  • Periodically analyzing the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of remaining drug and any degradation products.[15][16][17]

  • Plotting the degradation rate constant (k) against pH. The pH at which the degradation rate is at a minimum is the optimal pH for stability.

FAQ 4: What are "stability-indicating methods," and why are they important?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients in the formulation.[17] These methods are crucial because they can separate, detect, and quantify the API and its degradants, providing a clear picture of the drug's stability over time and under various stress conditions.[15][16][17] HPLC is a commonly used technique for developing stability-indicating methods.[15][16]

Section 2: Troubleshooting Guides

Problem 1: My acidic drug is degrading rapidly in my liquid formulation, and I suspect hydrolysis.

  • Question 1.1: Have you determined the pH of the formulation?

    • Answer: The pH of the formulation is a critical factor influencing the stability of drugs prone to hydrolysis.[18][19] Measure the pH of your formulation. If it is in a highly acidic or alkaline range where your drug is known to be unstable, pH adjustment is necessary.

  • Question 1.2: What is the optimal pH for the stability of your drug?

    • Answer: If you haven't already, perform a pH-rate profile study to identify the pH of maximum stability. Adjust the formulation pH to this value using appropriate buffering agents.[18][20][21] Common buffers include citrate, acetate, and phosphate (B84403) systems.[20][21]

  • Question 1.3: Have you considered the impact of excipients on the formulation's pH and stability?

    • Answer: Some excipients can be acidic or basic and may alter the pH of the formulation over time.[22] Ensure all excipients are compatible with your drug and do not catalyze degradation.[23][24] Conduct drug-excipient compatibility studies to screen for potential issues.[23][25][26]

Problem 2: I am observing precipitation of my acidic drug in a liquid formulation upon storage.

  • Question 2.1: What is the pH of the formulation and the pKa of your drug?

    • Answer: For an acidic drug, precipitation can occur if the pH of the formulation drops to a value close to or below its pKa, causing the less soluble un-ionized form to predominate. Verify the pH of your formulation and ensure it is sufficiently above the pKa to maintain the drug in its soluble, ionized state.[2]

  • Question 2.2: Is your formulation adequately buffered?

    • Answer: A lack of or insufficient buffering capacity can lead to pH shifts during storage, potentially caused by interaction with container closure systems or atmospheric carbon dioxide.[18] Incorporate a suitable buffer system to maintain the pH within the desired range.[20][21]

  • Question 2.3: Have you considered the solubility of the drug in the chosen solvent system at the formulation pH?

    • Answer: The intrinsic solubility of the drug, even at the optimal pH, might be limited. You may need to consider adding co-solvents or solubilizing agents to enhance the drug's solubility.[2][]

Problem 3: My solid dosage form containing an acidic drug is showing significant degradation under accelerated stability conditions.

  • Question 3.1: Have you evaluated the compatibility of the drug with all excipients?

    • Answer: In the solid state, interactions between the drug and excipients can lead to degradation.[22][23] Certain excipients can create an acidic or basic microenvironment that promotes instability.[22] Perform drug-excipient compatibility studies under stressed conditions (e.g., elevated temperature and humidity) to identify any incompatibilities.[26]

  • Question 3.2: What is the moisture content of your formulation?

    • Answer: Moisture can accelerate the degradation of moisture-sensitive drugs through hydrolysis and can also facilitate drug-excipient interactions.[20][24][27] Control the moisture content during manufacturing and consider using moisture-protective packaging.

  • Question 3.3: Could the degradation be oxidative?

    • Answer: If your drug is susceptible to oxidation, consider incorporating antioxidants (chelating agents like EDTA can also help by binding metal ions that catalyze oxidation) into your formulation.[20][21] Also, consider manufacturing under an inert atmosphere (e.g., nitrogen) and using packaging that limits oxygen exposure.

Section 3: Data Presentation

Table 1: pH-Dependent Solubility of a Model Acidic Drug (Ibuprofen)

pHSolubility (mg/mL)Predominant Species
2.00.02Un-ionized
4.5 (pKa)~1.050% Un-ionized / 50% Ionized
6.0> 20Ionized
7.4> 50Ionized

Data is illustrative and based on publicly available information.

Table 2: Common Acidifying and Alkalizing Agents for pH Adjustment

Agent TypeExamples
Acidifying AgentsAcetic Acid, Citric Acid, Fumaric Acid, Hydrochloric Acid, Lactic Acid, Phosphoric Acid
Alkalizing AgentsAmmonia Solution, Diethanolamine, Potassium Hydroxide (B78521), Sodium Bicarbonate, Sodium Borate, Sodium Carbonate, Sodium Hydroxide, Trolamine

Source: Adapted from publicly available pharmaceutical excipient databases.[6]

Section 4: Experimental Protocols

Protocol 1: Determination of pKa by UV-Vis Spectrophotometry

  • Objective: To determine the acid dissociation constant (pKa) of an acidic compound.

  • Materials:

    • Acidic drug substance

    • Series of buffers covering a pH range from ~pKa - 2 to ~pKa + 2

    • UV-Vis Spectrophotometer

    • Calibrated pH meter

  • Methodology:

    • Prepare a stock solution of the drug in a suitable solvent (e.g., methanol (B129727) or water).

    • Prepare a series of solutions with a constant final concentration of the drug in the different buffers.

    • Measure the UV absorbance spectrum of each solution over a relevant wavelength range.

    • Identify the wavelength(s) where the absorbance of the ionized and un-ionized species differs significantly.

    • Plot absorbance at the selected wavelength versus pH.

    • The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the drug.[28] Alternatively, the pKa can be calculated using the equation: pKa = pH + log[(A - AI) / (AU - A)], where A is the absorbance at a given pH, AI is the absorbance of the fully ionized species, and AU is the absorbance of the fully un-ionized species.

Protocol 2: Forced Degradation Study - Acid Hydrolysis

  • Objective: To investigate the degradation pathway of an acidic drug under acidic conditions.

  • Materials:

    • Drug substance or drug product

    • Hydrochloric acid (e.g., 0.1 M or 1 M)

    • Sodium hydroxide (for neutralization)

    • Water bath or oven

    • Validated stability-indicating HPLC method

  • Methodology:

    • Prepare a solution of the drug in a suitable solvent.

    • Add hydrochloric acid to the desired concentration.[13][29]

    • Store the solution at a specific temperature (e.g., room temperature or an elevated temperature like 60°C) for a defined period.[29]

    • At predetermined time points, withdraw an aliquot of the sample.

    • Neutralize the sample with sodium hydroxide.

    • Dilute the sample to a suitable concentration for analysis.

    • Analyze the sample using the stability-indicating HPLC method to determine the amount of drug remaining and to detect and quantify any degradation products.[15][16]

    • The goal is to achieve 5-20% degradation to ensure that the degradation products are representative.[29]

Section 5: Visualizations

Experimental_Workflow_for_pH_Stability_Analysis cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_drug Prepare Drug Stock Solution mix_samples Create Drug Solutions in Buffers prep_drug->mix_samples prep_buffers Prepare Buffers (pH 2-10) prep_buffers->mix_samples stress_storage Store at Accelerated Temperature mix_samples->stress_storage sampling Sample at Time Points stress_storage->sampling hplc_analysis Analyze by Stability-Indicating HPLC sampling->hplc_analysis plot_data Plot % Degradation vs. pH hplc_analysis->plot_data det_opt_ph Determine Optimal pH for Stability plot_data->det_opt_ph

Caption: Workflow for Determining the Optimal pH for Drug Stability.

Troubleshooting_Logic_for_Acidic_Drug_Precipitation start Precipitation Observed in Liquid Formulation check_ph_pka Is formulation pH > pKa? start->check_ph_pka check_buffer Is the formulation adequately buffered? check_ph_pka->check_buffer Yes adjust_ph Action: Increase and maintain pH well above pKa. check_ph_pka->adjust_ph No check_solubility Is intrinsic solubility sufficient? check_buffer->check_solubility Yes add_buffer Action: Add or increase buffer concentration. check_buffer->add_buffer No add_solubilizer Action: Add co-solvents or solubilizers. check_solubility->add_solubilizer No resolved Issue Resolved check_solubility->resolved Yes adjust_ph->resolved add_buffer->resolved add_solubilizer->resolved

References

Recycling the undesired (R)-enantiomer in chiral resolution processes to improve overall yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for chiral resolution processes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when recycling the undesired (R)-enantiomer to improve overall process yield. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary limitation of classical chiral resolution, and how does recycling the undesired enantiomer address this?

A1: Classical chiral resolution methods inherently limit the maximum yield of the desired enantiomer to 50% because the racemic mixture consists of equal parts (R) and (S) enantiomers.[1][2] This means that at least half of the starting material is discarded as the undesired enantiomer.[3] Recycling the undesired enantiomer, typically by converting it back into the racemic mixture (racemization), allows it to be reintroduced into the separation process. This approach can theoretically increase the overall yield of the desired enantiomer to nearly 100%.[4][5][6]

Q2: What are the main strategies for recycling the undesired (R)-enantiomer?

A2: The two primary strategies are:

  • Resolution-Racemization-Recycle: In this multi-step process, the undesired enantiomer is physically separated from the desired one after the resolution step. It is then subjected to a separate chemical or enzymatic process to racemize it. This newly formed racemate is then recycled back into the main resolution process.[3][7]

  • Dynamic Kinetic Resolution (DKR): This is a more efficient process where the resolution and racemization of the undesired enantiomer occur simultaneously (in situ) in the same reaction vessel.[4][5][8] For a successful DKR, the rate of racemization must be faster than or at least equal to the rate of the resolution reaction.[4][9]

Q3: What is a "racemic switch" in drug development?

A3: A racemic switch, or chiral switch, refers to the development of a single-enantiomer version of a drug that was previously marketed as a racemic mixture.[10] This is often pursued when one enantiomer is found to be responsible for the therapeutic effects, while the other may be inactive, less active, or contribute to undesirable side effects.[10]

Q4: Can recycling the undesired enantiomer always be applied?

A4: Not always. The feasibility of recycling depends on the chemical stability of the chiral center. The molecule must be able to undergo racemization without significant degradation. Some molecules may racemize in vivo (within the body), which can negate the benefits of administering a single enantiomer, as was the case with thalidomide.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the recycling of the undesired (R)-enantiomer.

Issue 1: Low Overall Yield of the Desired Enantiomer After Recycling
Potential Cause Recommended Solution
Incomplete Racemization: The undesired enantiomer is not fully converting back to a 50:50 mixture.Optimize Racemization Conditions: Increase the temperature, adjust the catalyst concentration, or screen different catalysts and solvents. For base-catalyzed racemizations, consider stronger, sterically hindered bases. Monitor the enantiomeric excess (ee) of the recycled material over time to determine the optimal reaction time.
Degradation During Racemization: The harsh conditions required for racemization (e.g., high temperature, strong base/acid) are degrading the compound.Screen Milder Conditions: Explore alternative racemization catalysts that operate under milder conditions, such as enzymatic methods or different transition metal catalysts.[11] Lowering the reaction temperature and minimizing reaction time can also reduce degradation.
Loss of Material During Workup: Significant product loss is occurring during extraction, crystallization, or purification steps.Optimize Workup and Purification: Ensure phase separation is clean during extractions. When crystallizing, use a minimal amount of cold solvent for washing to avoid redissolving the product.[1] Consider alternative purification methods like column chromatography if crystallization yields are persistently low.
Issue 2: Poor Enantiomeric Excess (ee) in the Final Product
Potential Cause Recommended Solution
Co-precipitation of Diastereomers: During resolution by crystallization, the undesired diastereomeric salt is co-precipitating with the desired one.Recrystallization: The most effective method to improve enantiomeric purity is to recrystallize the isolated diastereomeric salt. This process can be repeated until the desired ee is achieved. Solvent Screening: The choice of solvent is critical. The ideal solvent should have a significant solubility difference between the two diastereomers. Experiment with different solvent systems or solvent mixtures.
Incompatible Racemization and Resolution Catalysts (in DKR): The racemization catalyst is interfering with the selectivity of the resolution catalyst (often an enzyme).Catalyst Compartmentalization: Physically separate the two catalysts. This can be achieved by immobilizing one or both catalysts on solid supports, such as resins or in rotating bed reactors.[9] This prevents direct interaction and mutual deactivation.
Product Racemization: The desired enantiomer is racemizing under the reaction or workup conditions.Minimize Exposure to Harsh Conditions: If the product's chiral center is sensitive, avoid high temperatures and strong acids or bases during workup. It is crucial to ensure that the conditions used for racemizing the starting material do not affect the stereochemical integrity of the product.

Data Presentation: Yield Improvement

The following table summarizes the theoretical and reported yields for different chiral resolution strategies.

Resolution Strategy Theoretical Maximum Yield Reported Experimental Yield Key Considerations
Classical Resolution 50%37.7% - 42.1%Simple, but inherently wasteful as 50% of the material is discarded.
Resolution with Racemization & Recycle ~100%80% - 90%[12]Requires additional steps for separation and racemization, which can add complexity and potential for material loss.
Dynamic Kinetic Resolution (DKR) 100%[4][5][6]Up to 99%[3]Highly efficient one-pot process, but requires careful optimization of compatible racemization and resolution catalysts.

Experimental Protocols

Protocol 1: Racemization of a Chiral Amine using a Chemical Catalyst

This protocol describes a general procedure for the racemization of an enantiomerically enriched primary amine, such as (R)-1-phenylethylamine, using potassium hydroxide (B78521) in DMSO.

Materials:

  • (R)-1-phenylethylamine (>98% ee)

  • Potassium hydroxide (KOH), powdered

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Water, deionized

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Chiral HPLC system for ee analysis

Procedure:

  • To a round-bottom flask, add powdered potassium hydroxide (0.01 equivalents) and the enantiomerically enriched (R)-1-phenylethylamine (1.0 equivalent).

  • Add anhydrous dimethyl sulfoxide (approx. 7 mL per 1 g of amine).

  • Heat the mixture to 80°C with stirring and maintain this temperature for 16-24 hours.[7]

  • Monitor the reaction progress by taking aliquots and analyzing the enantiomeric excess using chiral HPLC. Continue heating until the ee is close to 0%.

  • Cool the reaction mixture to room temperature and dilute with deionized water.

  • Transfer the mixture to a separatory funnel and extract the amine with diethyl ether (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the racemic amine.[7]

Protocol 2: Chemoenzymatic Dynamic Kinetic Resolution (DKR) of a Secondary Alcohol

This protocol outlines a DKR of a racemic secondary alcohol using a lipase (B570770) for enantioselective acylation and a vanadium catalyst for in-situ racemization.

Materials:

  • Racemic secondary alcohol (e.g., rac-1-phenylethanol)

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica Lipase B)

  • Vanadyl sulfate hydrate (B1144303) (VOSO₄·xH₂O) as the racemization catalyst[13]

  • Acyl donor (e.g., vinyl decanoate)

  • Anhydrous heptane

  • Reaction vessel with magnetic stirring and temperature control

  • Chiral GC or HPLC system for monitoring conversion and ee

Procedure:

  • To a reaction vessel, add the racemic alcohol (1.0 equivalent), anhydrous heptane, and the acyl donor (2.0 equivalents).

  • Add the immobilized lipase (e.g., 20-30 mg per 0.25 mmol of alcohol).

  • Add the VOSO₄·xH₂O catalyst (e.g., 50 mg per 0.25 mmol of alcohol). For improved catalyst compatibility, the VOSO₄ can be compartmentalized in a Teflon tube.[11]

  • Heat the reaction mixture to 50°C with vigorous stirring.[13]

  • Monitor the reaction progress by analyzing small samples via chiral GC or HPLC to determine the conversion of the starting material and the enantiomeric excess of the product ester.

  • The reaction is complete when the starting alcohol is fully consumed (typically >95% conversion).

  • Upon completion, cool the reaction mixture and filter to remove the immobilized enzyme and the vanadium catalyst. These catalysts can often be washed and recycled for subsequent batches.[9][13]

  • The filtrate contains the desired enantiopure ester, which can be purified from the solvent and excess acyl donor by evaporation or chromatography.

Visualizations

Logical Workflow for Resolution-Racemization-Recycle

G Resolution-Racemization-Recycle Workflow racemate Racemic Mixture ((R)- and (S)-Enantiomers) resolution Chiral Resolution (e.g., Crystallization) racemate->resolution s_enantiomer Desired (S)-Enantiomer (Product) resolution->s_enantiomer Yield < 50% r_enantiomer Undesired (R)-Enantiomer (Isolated) resolution->r_enantiomer racemization Racemization Step r_enantiomer->racemization recycle Recycled Racemic Mixture racemization->recycle recycle->resolution Combined Feed

Caption: Workflow for recycling the undesired enantiomer via a separate racemization step.

Conceptual Diagram of Dynamic Kinetic Resolution (DKR)

DKR Dynamic Kinetic Resolution (DKR) Concept cluster_0 One-Pot Reaction r_start (R)-Enantiomer (Slower Reacting) s_start (S)-Enantiomer (Faster Reacting) r_start->s_start Racemization (k_rac) product Single Enantiomer Product r_start->product (k_slow) s_start->product Enantioselective Transformation (k_fast)

Caption: In DKR, the slow-reacting enantiomer is continuously racemized to the fast-reacting one.

References

Validation & Comparative

Comparative analysis of the conformational preferences of (S)-(-)-Indoline-2-carboxylic acid versus L-proline

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structural nuances of (S)-(-)-Indoline-2-carboxylic acid and L-proline reveals significant differences in their conformational preferences, primarily driven by the rigidifying effect of the fused aromatic ring in the former. This guide provides a comparative analysis of their structures, supported by experimental and computational data, to inform researchers, scientists, and drug development professionals in their molecular design and engineering endeavors.

This compound, a structural analog of L-proline, presents a fascinating case study in how subtle molecular modifications can dramatically influence three-dimensional structure and, consequently, biological activity. While both molecules share a five-membered ring containing a secondary amine and a carboxylic acid at the 2-position, the fusion of a benzene (B151609) ring to the pyrrolidine (B122466) core of indoline-2-carboxylic acid introduces profound conformational constraints. This comparison elucidates these differences through a review of key conformational parameters obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.

Key Conformational Differences: A Summary

The primary distinction between L-proline and this compound lies in the flexibility of their five-membered rings and the preferred orientation of the amide bond when incorporated into a peptide chain. L-proline's pyrrolidine ring is flexible and can adopt two primary puckered conformations, known as Cγ-endo and Cγ-exo.[1][2] This puckering significantly influences the backbone dihedral angles of a peptide chain. In contrast, the indoline (B122111) ring is largely planar due to the fused aromatic system, restricting its conformational landscape.[3]

A pivotal consequence of this structural difference is the preference for the cis or trans conformation of the preceding amide bond (the ω angle). L-proline residues in peptides generally favor the trans conformation, although the energy barrier to the cis conformation is lower than for other amino acids.[4] Strikingly, derivatives of this compound exhibit a pronounced preference for the cis amide isomer, particularly in polar solvents.[3][5][6][7] This stark difference in amide bond geometry makes this compound a valuable tool for designing peptides and peptidomimetics with specific, stable secondary structures.

Quantitative Conformational Data

The following table summarizes key conformational parameters for L-proline and a derivative of this compound, highlighting their distinct preferences.

ParameterL-prolineMethyl (S)-1-acetylindoline-2-carboxylate
Ring Pucker Cγ-endo and Cγ-exo equilibrium[1][2]Quasi-planar[3]
Amide Bond Isomerism (ω) Predominantly trans[4]Predominantly cis in polar solvents[3][5][6][7]
Dihedral Angle (φ) Restricted to approx. -60° to -75°[4]Fixed by the bicyclic ring system[3]

Experimental Protocols

The conformational preferences of these molecules have been elucidated through a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the solution-state conformation, including ring pucker and cis/trans amide bond populations.

Methodology:

  • Sample Preparation: The amino acid or its derivative is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of approximately 10-20 mM.

  • Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). Key experiments include:

    • ¹H NMR: To observe the chemical shifts and coupling constants of protons.

    • ¹H-¹H COSY (Correlation Spectroscopy): To identify coupled protons.

    • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximities of protons, which is crucial for distinguishing between cis and trans isomers and for defining the ring pucker.

    • J-coupling Analysis: The magnitudes of vicinal proton-proton coupling constants (³JHH) are used to determine dihedral angles according to the Karplus equation, providing detailed information about the ring conformation.[1]

  • Data Analysis: The relative populations of different conformers (e.g., Cγ-endo vs. Cγ-exo for proline, cis vs. trans amide isomers) are determined by integrating the corresponding signals in the ¹H NMR spectrum.[8] NOE/ROE intensities and J-coupling constants are used to build and validate three-dimensional models of the dominant conformers in solution.[9]

X-ray Crystallography

Objective: To determine the solid-state conformation of the molecule with high precision.

Methodology:

  • Crystallization: Single crystals of the compound are grown by slow evaporation of a solvent, vapor diffusion, or other suitable crystallization techniques.[10]

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.[11] The diffraction pattern is recorded on a detector as the crystal is rotated.[11]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the structure factors are determined using direct methods or molecular replacement. An initial electron density map is calculated, and a molecular model is built into the density. The model is then refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, bond angles, and torsion angles.[10]

Computational Modeling (Density Functional Theory - DFT)

Objective: To calculate the relative energies of different conformers and to complement experimental data.

Methodology:

  • Conformational Search: A systematic or stochastic search of the conformational space is performed to identify low-energy conformers.

  • Geometry Optimization: The geometries of the identified conformers are optimized using a suitable level of theory and basis set (e.g., B3LYP/6-31G*).[12]

  • Energy Calculation: The relative energies of the optimized conformers are calculated to determine their theoretical populations. Solvent effects can be included using implicit solvent models (e.g., PCM).

  • Property Calculation: Spectroscopic parameters, such as NMR chemical shifts and coupling constants, can be calculated and compared with experimental data to validate the computational models.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships in the comparative analysis and a typical experimental workflow for conformational analysis.

G Comparative Analysis Logic cluster_molecules Molecules cluster_properties Conformational Properties cluster_methods Analytical Methods Proline L-Proline RingPucker Ring Pucker Proline->RingPucker Flexible (endo/exo) AmideIsomerism Amide Bond Isomerism Proline->AmideIsomerism Prefers trans Indoline This compound Indoline->RingPucker Rigid (Quasi-planar) Indoline->AmideIsomerism Prefers cis DihedralAngles Backbone Dihedral Angles RingPucker->DihedralAngles AmideIsomerism->DihedralAngles NMR NMR Spectroscopy NMR->RingPucker NMR->AmideIsomerism Xray X-ray Crystallography Xray->RingPucker Xray->AmideIsomerism DFT Computational Modeling (DFT) DFT->RingPucker DFT->AmideIsomerism

Caption: Logical flow of the comparative conformational analysis.

G Experimental Workflow for Conformational Analysis cluster_start Starting Material cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_analysis Data Analysis and Model Building Compound Synthesized Compound NMR_Exp NMR Spectroscopy Compound->NMR_Exp Xray_Exp X-ray Crystallography Compound->Xray_Exp DFT_Calc DFT Calculations Compound->DFT_Calc Data_Analysis Data Interpretation NMR_Exp->Data_Analysis Xray_Exp->Data_Analysis DFT_Calc->Data_Analysis Model 3D Conformational Model Data_Analysis->Model

Caption: General experimental workflow for conformational analysis.

Conclusion

The conformational preferences of this compound diverge significantly from those of L-proline, primarily due to the planarizing and rigidifying effect of the fused benzene ring. This leads to a near-planar five-membered ring and a strong preference for the cis amide conformation in its derivatives. In contrast, L-proline's flexible pyrrolidine ring readily puckers and its derivatives predominantly adopt a trans amide bond. These fundamental structural differences are critical for the rational design of peptidomimetics, catalysts, and other bioactive molecules where precise control over conformation is paramount. The experimental and computational protocols outlined provide a framework for the continued investigation and exploitation of these unique conformational properties in drug discovery and materials science.

References

A Comparative Analysis of the Biological Activities of (S)- and (R)-Indoline-2-Carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Indoline-2-Carboxylic Acid and Stereoisomerism

Indoline-2-carboxylic acid is a heterocyclic organic compound that serves as a valuable building block in the synthesis of various pharmaceutical agents. Its structure features a chiral center at the 2-position of the indoline (B122111) ring, giving rise to two enantiomers: (S)-indoline-2-carboxylic acid and (R)-indoline-2-carboxylic acid. The spatial arrangement of atoms in these enantiomers can lead to significant differences in their interactions with biological macromolecules, such as receptors and enzymes, resulting in distinct pharmacological activities. The (S)-enantiomer, for instance, is a key chiral intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor Perindopril.

Contrasting Biological Activities: Focus on the NMDA Receptor

The primary biological target identified for indole-2-carboxylic acid derivatives is the glycine (B1666218) co-agonist site on the NMDA receptor. Antagonism at this site can modulate the receptor's activity, which is implicated in various neurological conditions. While specific binding affinity data for the individual (S)- and (R)-enantiomers of indoline-2-carboxylic acid at the NMDA receptor is not available in the reviewed literature, studies on closely related derivatives strongly suggest that the biological activity is stereoselective. Research on tricyclic analogs of indole-2-carboxylic acid has demonstrated that the (-)-isomer exhibits significantly higher potency as an NMDA-glycine antagonist than the (+)-isomer. This precedent suggests that a similar disparity in activity likely exists between the (S)- and (R)-enantiomers of indoline-2-carboxylic acid.

Based on the available evidence for related compounds, it is hypothesized that one enantiomer of indoline-2-carboxylic acid will display a higher affinity for the NMDA receptor glycine site than the other. To facilitate further research in this area, this guide provides detailed experimental protocols for assays that can be used to determine and compare the binding affinities and functional activities of the (S)- and (R)-enantiomers.

Data Presentation

Due to the absence of direct comparative experimental data in the literature, the following table is presented as a template to illustrate how such data would be structured. The values are hypothetical and intended for illustrative purposes only.

Biological Parameter(S)-Indoline-2-carboxylic acid(R)-Indoline-2-carboxylic acidReference Compound (e.g., Glycine)
Binding Affinity (Ki) at NMDA Receptor Glycine Site Data Not AvailableData Not AvailableKnown Value
IC50 for displacement of [3H]glycine Data Not AvailableData Not AvailableN/A
Functional Antagonism (IC50) in Electrophysiology Assay Data Not AvailableData Not AvailableN/A

Mandatory Visualizations

Signaling Pathway of NMDA Receptor Activation

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (NR1/NR2 subunits) Glutamate->NMDA_Receptor Binds to NR2 Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds to NR1 Indoline_Enantiomer (S)- or (R)-Indoline- 2-carboxylic acid Indoline_Enantiomer->NMDA_Receptor Antagonist at Glycine Site Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Signaling_Cascades Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascades->Synaptic_Plasticity

Caption: NMDA receptor activation and antagonism.

Experimental Workflow for Competitive Binding Assay

Binding_Assay_Workflow Start Start: Prepare Reagents Membrane_Prep Prepare Synaptic Membranes (Source of NMDA receptors) Start->Membrane_Prep Radioligand Prepare Radioligand (e.g., [³H]glycine) Start->Radioligand Test_Compounds Prepare Serial Dilutions of (S)- and (R)-Enantiomers Start->Test_Compounds Incubation Incubate Membranes with Radioligand and Test Compounds Membrane_Prep->Incubation Radioligand->Incubation Test_Compounds->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Scintillation Quantify Bound Radioactivity (Liquid Scintillation Counting) Filtration->Scintillation Analysis Data Analysis: Determine Ki values Scintillation->Analysis End End: Compare Enantiomer Affinities Analysis->End

Caption: Workflow for NMDA receptor binding assay.

Experimental Protocols

To facilitate the direct comparison of the (S)- and (R)-enantiomers of indoline-2-carboxylic acid, the following detailed experimental protocols are provided.

Radioligand Binding Assay for NMDA Receptor Glycine Site

Objective: To determine the binding affinity (Ki) of (S)- and (R)-indoline-2-carboxylic acid for the glycine binding site of the NMDA receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Biological Material: Rat cortical membranes, prepared from freshly dissected rat cerebral cortices.

  • Radioligand: [³H]glycine or a higher affinity antagonist radioligand such as [³H]MDL 105,519.

  • Test Compounds: (S)-indoline-2-carboxylic acid and (R)-indoline-2-carboxylic acid, dissolved in an appropriate vehicle.

  • Buffers:

    • Assay Buffer: 50 mM Tris-acetate buffer, pH 7.4.

    • Wash Buffer: Cold 50 mM Tris-acetate buffer, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known non-radioactive glycine site ligand (e.g., 1 mM glycine).

  • Apparatus: 96-well plates, cell harvester, glass fiber filters, liquid scintillation counter, and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Assay buffer.

    • A fixed concentration of the radioligand (typically at or below its Kd value).

    • A range of concentrations of the (S)- or (R)-enantiomer of indoline-2-carboxylic acid.

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control.

  • Incubation: Add the prepared membrane suspension to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Electrophysiological Assay for Functional Antagonism

Objective: To assess the functional antagonist activity of (S)- and (R)-indoline-2-carboxylic acid on NMDA receptor-mediated currents in a cellular system.

Materials:

  • Cell System: Xenopus oocytes injected with cRNA for NMDA receptor subunits (e.g., NR1 and NR2A) or a neuronal cell line expressing functional NMDA receptors.

  • Recording Equipment: Two-electrode voltage-clamp or whole-cell patch-clamp setup.

  • Solutions:

    • Recording Solution: Appropriate external solution for the cell type (e.g., modified Barth's solution for oocytes).

    • Agonist Solutions: Solutions containing a fixed concentration of NMDA and varying concentrations of glycine.

    • Test Compound Solutions: Recording solution containing various concentrations of (S)- or (R)-indoline-2-carboxylic acid.

Procedure:

  • Cell Preparation: Prepare the oocytes or cultured neurons for electrophysiological recording.

  • Recording:

    • Clamp the cell at a negative holding potential (e.g., -70 mV).

    • Establish a baseline current in the recording solution.

    • Apply a solution containing NMDA and a sub-saturating concentration of glycine to elicit an inward current.

    • After the response stabilizes, co-apply the same agonist solution with increasing concentrations of either the (S)- or (R)-enantiomer of indoline-2-carboxylic acid.

  • Data Acquisition: Record the peak and steady-state current responses at each concentration of the test compound.

  • Data Analysis: Normalize the current responses to the control response (in the absence of the antagonist). Plot the normalized current as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for functional inhibition.

Conclusion

While direct experimental evidence is currently lacking for a definitive comparison, the existing literature on related compounds strongly suggests that the (S)- and (R)-enantiomers of indoline-2-carboxylic acid likely exhibit stereoselective biological activity, particularly as antagonists at the glycine site of the NMDA receptor. The provided experimental protocols offer a clear path for researchers to elucidate the specific pharmacological profiles of these enantiomers. Such studies are crucial for understanding their therapeutic potential and for the rational design of new drugs targeting the NMDA receptor.

A Comparative Guide to Accurate Enantiomeric Excess (ee%) Determination of (S)-(-)-Indoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of chiral molecules is a critical parameter in the pharmaceutical industry, as different enantiomers can exhibit varied pharmacological and toxicological profiles. (S)-(-)-Indoline-2-carboxylic acid is a key chiral intermediate used in the synthesis of several active pharmaceutical ingredients (APIs), including ACE inhibitors like Perindopril.[1] Consequently, the accurate and precise determination of its enantiomeric excess (ee%) is paramount for ensuring the safety, efficacy, and quality of the final drug product.

This guide provides an objective comparison of the primary analytical methods for determining the ee% of this compound. We will delve into the principles, performance characteristics, and detailed experimental protocols for each technique, supported by experimental data from scientific literature.

Overview of Analytical Methods

The determination of enantiomeric excess relies on differentiating the two enantiomers. This is typically achieved directly, by using a chiral environment that interacts differently with each enantiomer, or indirectly, by converting the enantiomers into diastereomers which have distinct physical properties. The most prevalent techniques include chiral chromatography (HPLC, GC, SFC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Capillary Electrophoresis (CE).

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used and documented method for determining the ee% of indoline-2-carboxylic acid.[2][3] It involves using a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times and thus, separation.[4]

  • Chiral Gas Chromatography (GC): A powerful technique for volatile and thermally stable compounds. For non-volatile analytes like carboxylic acids, derivatization into a more volatile form (e.g., an ester) is typically required before analysis on a chiral column.[5][6]

  • Chiral Supercritical Fluid Chromatography (SFC): A modern alternative to HPLC that uses supercritical CO2 as the primary mobile phase. SFC often provides faster separations and reduced solvent consumption compared to HPLC.[7][8] It has become a predominant technique for both analytical and preparative enantioseparations.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This method uses chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to create a diastereomeric environment in the NMR tube.[9][10] This results in distinct chemical shifts for the protons of each enantiomer, allowing for quantification by integrating the respective signals.[9]

  • Capillary Electrophoresis (CE): A high-efficiency separation technique that utilizes a chiral selector (e.g., cyclodextrins) in the background electrolyte.[11][12] The enantiomers exhibit different electrophoretic mobilities due to their varying interactions with the chiral selector, enabling their separation.[13]

Quantitative Performance Comparison

The choice of analytical method often depends on a balance of performance characteristics, sample throughput requirements, and available instrumentation. The following table summarizes typical performance data for the discussed methods in the context of chiral carboxylic acid analysis.

Method Principle Typical Accuracy (% Error) Typical Precision (%RSD) Analysis Time (min) Pros Cons
Chiral HPLC Differential interaction with Chiral Stationary Phase (CSP)< ± 2.0%< 2.0%10 - 30High accuracy & precision, robust, widely available, direct analysis.[14][15]Higher solvent consumption, method development can be time-consuming.[14]
Chiral GC Differential interaction with Chiral Stationary Phase (CSP)< ± 2.0%< 1.0%5 - 20High resolution and efficiency, low solvent usage, MS coupling is straightforward.[16]Requires derivatization for non-volatile analytes, potential for racemization during derivatization.[7]
Chiral SFC Differential interaction with CSP using supercritical fluid mobile phase< ± 2.0%< 2.0%2 - 10Very fast analysis, reduced organic solvent use, complementary selectivity to HPLC.[7][8]Requires specialized instrumentation, method development can be complex.
NMR Spectroscopy Diastereomeric interaction with Chiral Solvating/Derivatizing Agent< ± 3.0%< 3.0%5 - 15No separation needed, provides structural information, relatively fast.[9]Lower sensitivity and accuracy compared to chromatography, requires pure chiral agents.[10]
Capillary Electrophoresis Differential mobility in the presence of a Chiral Selector< ± 5.0%< 5.0%10 - 40Extremely high efficiency, minimal sample and reagent consumption.[12]Lower sensitivity for UV detection without pre-concentration, reproducibility can be challenging.

Experimental Workflows and Principles

The following diagrams illustrate the logical workflows for the primary analytical methods used in determining enantiomeric excess.

general_workflow General Workflow for ee% Determination cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample of (S)-Indoline-2-carboxylic acid Dissolution Dissolve in appropriate solvent Sample->Dissolution Derivatization Derivatization (if required, e.g., for GC) Dissolution->Derivatization HPLC Chiral HPLC Dissolution->HPLC Direct SFC Chiral SFC Dissolution->SFC NMR NMR with CSA Dissolution->NMR Derivatization->HPLC Indirect GC Chiral GC Derivatization->GC Integration Peak Integration (Chromatography/NMR) HPLC->Integration GC->Integration SFC->Integration NMR->Integration Calculation ee% Calculation ee% = |(Area S - Area R)| / (Area S + Area R) * 100 Integration->Calculation Result Final ee% Value Calculation->Result

Caption: General experimental workflow for ee% determination.

chiral_recognition Principle of Chiral Recognition on a CSP cluster_enantiomers cluster_interaction Transient Diastereomeric Complexes cluster_elution CSP Chiral Stationary Phase (CSP) S_Enantiomer (S)-Enantiomer Complex_S Stronger Interaction (3-point fit) [CSP...(S)] S_Enantiomer->Complex_S High Affinity R_Enantiomer (R)-Enantiomer Complex_R Weaker Interaction (e.g., 2-point fit) [CSP...(R)] R_Enantiomer->Complex_R Low Affinity Complex_S->CSP Elute_S Elutes Slower (Longer Retention Time) Complex_S->Elute_S Complex_R->CSP Elute_R Elutes Faster (Shorter Retention Time) Complex_R->Elute_R

Caption: The three-point interaction model for chiral recognition.[4]

Detailed Experimental Protocols

The following are representative protocols for the accurate determination of the enantiomeric excess of this compound. Analysts should perform method validation according to internal and regulatory guidelines.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

This direct method is the most commonly cited for this specific analyte.[2][3] Polysaccharide-based chiral stationary phases are highly effective for separating chiral carboxylic acids.

  • Instrumentation:

    • HPLC system with UV detector

    • Chiral Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.

  • Reagents:

    • n-Hexane (HPLC Grade)

    • 2-Propanol (IPA, HPLC Grade)

    • Trifluoroacetic Acid (TFA)

  • Mobile Phase Preparation:

    • Prepare a mixture of n-Hexane and 2-Propanol, typically in a ratio between 90:10 and 80:20 (v/v).

    • Add 0.1% TFA to the mobile phase to suppress the ionization of the carboxylic acid group and improve peak shape.

  • Chromatographic Conditions:

    • Mobile Phase: n-Hexane:IPA:TFA (e.g., 85:15:0.1 v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., ethanol) to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Identify the peaks corresponding to the (S) and (R) enantiomers.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the formula: ee% = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

Method 2: Indirect Chiral Gas Chromatography (GC) via Esterification

This method requires derivatization to increase the volatility of the analyte.

  • Instrumentation:

    • Gas Chromatograph with Flame Ionization Detector (FID)

    • Chiral Capillary Column: e.g., Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent cyclodextrin-based CSP.[5]

  • Reagents:

  • Derivatization Protocol (Methyl Ester Formation):

    • To approximately 5 mg of the indoline-2-carboxylic acid sample in a vial, add 1 mL of 14% BF3-MeOH solution.

    • Seal the vial tightly and heat at 60 °C for 15 minutes.

    • Cool the vial to room temperature.

    • Add 1 mL of water and 1 mL of hexane. Vortex thoroughly.

    • Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

    • The dried hexane solution containing the methyl ester derivative is ready for GC analysis.

  • Chromatographic Conditions:

    • Carrier Gas: Hydrogen or Helium

    • Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 200 °C at 5 °C/min.

    • Injector Temperature: 230 °C

    • Detector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 ratio)

  • Data Analysis:

    • Calculate the ee% based on the integrated peak areas of the two separated methyl ester enantiomers.

Method 3: Chiral Supercritical Fluid Chromatography (SFC)

This method offers a high-speed, environmentally friendlier alternative to HPLC.

  • Instrumentation:

    • Analytical SFC system with UV detector and back-pressure regulator.

    • Chiral Column: Chiralpak IC (150 x 4.6 mm, 3 µm) or equivalent.

  • Reagents:

    • Carbon Dioxide (SFC Grade)

    • Methanol (HPLC Grade)

    • Formic Acid

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with CO2 and a modifier (e.g., 20% Methanol with 0.1% Formic Acid).

    • Flow Rate: 2.5 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Detection Wavelength: 254 nm

  • Sample Preparation:

    • Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.

    • Filter the solution prior to injection.

  • Data Analysis:

    • Calculate the ee% based on the integrated peak areas of the (S) and (R) enantiomers.

Method 4: NMR Spectroscopy using a Chiral Solvating Agent (CSA)

This technique allows for ee% determination without chromatographic separation.

  • Instrumentation:

    • High-resolution NMR Spectrometer (e.g., 400 MHz or higher).

  • Reagents:

    • Deuterated Chloroform (CDCl3) or other suitable deuterated solvent.

    • Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a similar chiral alcohol/acid.

  • Experimental Protocol:

    • Accurately weigh about 5-10 mg of the indoline-2-carboxylic acid sample into an NMR tube.

    • Dissolve the sample in approximately 0.6 mL of CDCl3.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • To the same NMR tube, add the CSA in small, incremental amounts (e.g., 0.5, 1.0, 1.5 equivalents) and acquire a spectrum after each addition.

    • Monitor the spectra for the splitting of a well-resolved proton signal (e.g., the proton at the 2-position) into two separate signals, corresponding to the two enantiomers complexed with the CSA.

  • Data Analysis:

    • Once sufficient signal separation is achieved, carefully integrate the two distinct signals.

    • Calculate the ee% from the ratio of the integrals. The accuracy of this method is highly dependent on achieving baseline resolution of the selected signals.[9]

References

A Comparative Guide to Advanced 2D NMR Techniques for Structural Elucidation of Complex Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of complex derivatives is a cornerstone of modern chemical and pharmaceutical research. While one-dimensional Nuclear Magnetic Resonance (1D NMR) provides foundational information, complex molecules with crowded spectra and intricate stereochemistry demand the resolving power and connectivity insights of advanced two-dimensional (2D) NMR techniques. This guide provides an objective comparison of key 2D NMR experiments, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal methods for their specific structural challenges.

I. Comparison of Homonuclear Correlation Experiments: COSY vs. TOCSY

Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are fundamental techniques for establishing proton-proton (¹H-¹H) spin systems through J-coupling. While both reveal through-bond connectivity, they provide different levels of information.

COSY (Correlation Spectroscopy) identifies protons that are directly coupled, typically over two to three bonds.[1][2] This makes it an excellent starting point for piecing together molecular fragments by identifying neighboring protons.[1]

TOCSY (Total Correlation Spectroscopy) , on the other hand, reveals correlations between all protons within a spin system, not just those that are directly coupled.[3] This is achieved through a "spin-lock" period that facilitates magnetization transfer throughout the entire coupled network.[4] This makes TOCSY particularly powerful for identifying complete spin systems, such as those in amino acid side chains or sugar rings, even when some signals are overlapped in the 1D spectrum.[3][5]

FeatureCOSY (Correlation Spectroscopy)TOCSY (Total Correlation Spectroscopy)
Information Provided Correlations between directly J-coupled protons (typically 2-3 bonds).[1]Correlations between all protons within a spin system.[3]
Primary Application Identifying neighboring protons and establishing initial connectivity.Identifying entire spin systems (e.g., amino acid residues, sugar rings).[3][5]
Key Advantage Simpler spectra, easier to interpret for direct correlations.Elucidates entire coupled networks, overcoming spectral overlap.[5]
Key Limitation Information is limited to direct neighbors; breaks in the coupling pathway interrupt the correlation chain.Can lead to more crowded spectra; interpretation can be complex in molecules with many overlapping spin systems.
Typical Mixing Time N/A (no mixing time)Short (e.g., 20 ms) for COSY-like correlations; Long (e.g., 80-120 ms) for full spin system correlation.[4]

II. Comparison of Through-Space Correlation Experiments: NOESY vs. ROESY

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining the three-dimensional structure and stereochemistry of molecules.[6][7] These techniques detect protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds.[7]

The choice between NOESY and ROESY is primarily dependent on the molecular weight of the compound being analyzed.[8]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) is the preferred technique for small molecules (MW < ~500 Da).[9]

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy) is used for medium-sized molecules (MW ~700-1200 amu) where the NOE effect can be close to zero, and for large molecules where it can help to avoid issues with spin diffusion.[8][9]

FeatureNOESY (Nuclear Overhauser Effect Spectroscopy)ROESY (Rotating-frame Overhauser Effect Spectroscopy)
Information Provided Through-space correlations between protons (< 5 Å apart).[7]Through-space correlations between protons, less susceptible to molecular tumbling effects.[6]
Primary Application Determining stereochemistry and 3D conformation of small molecules.[10]Determining stereochemistry and 3D conformation of medium-sized molecules and detecting chemical exchange.[9]
Key Advantage Generally more sensitive for small molecules.Reliable for molecules of intermediate size where NOESY signals may be null.[8] Can distinguish between NOE and chemical exchange peaks.[9]
Key Limitation Signal intensity is highly dependent on molecular tumbling rate and can be zero for intermediate-sized molecules.[6]Can be less sensitive than NOESY for very small or very large molecules and may show unwanted TOCSY artifacts.[9]
Cross-Peak Sign Positive for small molecules, negative for large molecules relative to the diagonal.[6]Always positive relative to the diagonal.[6]

III. Comparison of Heteronuclear Correlation Experiments: HSQC vs. HMBC

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful experiments that correlate protons with heteronuclei, most commonly carbon-13 (¹³C).[11]

HSQC (Heteronuclear Single Quantum Coherence) reveals direct, one-bond correlations between protons and the carbons they are attached to.[11] This is extremely useful for assigning carbon signals based on their attached, and often more easily assigned, protons. Edited HSQC experiments can further provide information about the multiplicity of the carbon (CH, CH₂, or CH₃).[11]

HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range correlations, typically over two to four bonds, between protons and carbons.[11] This is the key experiment for connecting the molecular fragments identified using COSY and TOCSY, as it allows for the identification of quaternary carbons and the assembly of the complete carbon skeleton.[5]

FeatureHSQC (Heteronuclear Single Quantum Coherence)HMBC (Heteronuclear Multiple Bond Correlation)
Information Provided Direct one-bond ¹H-X (typically ¹³C) correlations.[11]Long-range ¹H-X correlations (typically 2-4 bonds).[11]
Primary Application Assigning carbon signals based on their directly attached protons.Assembling the carbon skeleton by connecting molecular fragments and identifying quaternary carbons.[5]
Key Advantage High sensitivity and resolution, providing unambiguous one-bond connectivities.[12]Provides crucial long-range connectivity information for complete structure elucidation.
Key Limitation Only provides information about protonated carbons.The absence of a correlation does not definitively mean there is no long-range coupling, as the coupling constant can be close to zero.[11]
Relative Sensitivity Generally higher than HMBC for the same number of scans.[13]Lower than HSQC, often requiring longer acquisition times.[13]

IV. Experimental Protocols

The following are generalized experimental protocols. Optimal parameters will vary depending on the specific molecule, solvent, and NMR spectrometer used.

General Sample Preparation:

Dissolve 5-10 mg of the purified complex derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). Ensure the sample is free of particulate matter.

Protocol 1: COSY
  • Acquisition:

    • Load and lock the sample.

    • Acquire a standard 1D ¹H spectrum to determine the spectral width.

    • Set up a gradient-selected COSY (gCOSY) experiment.

    • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

    • Number of scans (NS): 2-8

    • Number of increments in F1 (TD1): 256-512

    • Relaxation delay (D1): 1-2 seconds

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum in both dimensions.

    • Symmetrize the spectrum if necessary.

Protocol 2: TOCSY
  • Acquisition:

    • Follow the initial steps for the COSY experiment.

    • Set up a TOCSY experiment with a spin-lock pulse sequence (e.g., MLEV-17).

    • Set the mixing time (D9) to 80-120 ms (B15284909) for full spin system correlation.

    • NS: 4-16

    • TD1: 256-512

    • D1: 1-2 seconds

  • Processing:

    • Similar to COSY processing.

Protocol 3: NOESY
  • Acquisition:

    • Follow the initial steps for the COSY experiment.

    • Set up a phase-sensitive NOESY experiment.

    • Set the mixing time (D8) based on the molecular size (e.g., 0.5-1.5 seconds for small molecules).

    • NS: 8-32

    • TD1: 256-512

    • D1: 2-5 seconds (to allow for full relaxation)

  • Processing:

    • Apply appropriate window functions and perform a 2D Fourier transform.

    • Careful phasing is required.

Protocol 4: ROESY
  • Acquisition:

    • Follow the initial steps for the COSY experiment.

    • Set up a phase-sensitive ROESY experiment.

    • Set the ROESY spin-lock time (mixing time) typically between 100-500 ms.

    • NS: 16-64

    • TD1: 256-512

    • D1: 2-5 seconds

  • Processing:

    • Similar to NOESY processing.

Protocol 5: HSQC
  • Acquisition:

    • Acquire 1D ¹H and ¹³C spectra to determine spectral widths.

    • Set up a gradient-edited HSQC experiment.

    • Set the ¹H spectral width in F2 and the ¹³C spectral width in F1.

    • Set the one-bond coupling constant (¹JCH) to an average value (e.g., 145 Hz).

    • NS: 2-8

    • TD1: 128-256

    • D1: 1-2 seconds

  • Processing:

    • Apply appropriate window functions and perform a 2D Fourier transform.

    • The spectrum is typically processed in magnitude mode or with phase correction.

Protocol 6: HMBC
  • Acquisition:

    • Follow the initial setup for the HSQC experiment.

    • Set up a gradient-selected HMBC experiment.

    • Set the long-range coupling constant to an optimized value (e.g., 8 Hz).

    • NS: 8-64 (or more, depending on concentration)

    • TD1: 256-512

    • D1: 1-2 seconds

  • Processing:

    • Similar to HSQC processing.

V. Visualization of Workflows and Logical Relationships

The following diagrams illustrate the typical workflow for structural elucidation and the logical relationships between the information obtained from different 2D NMR experiments.

experimental_workflow cluster_1d 1. Initial Analysis cluster_homonuclear 2. ¹H-¹H Connectivity cluster_heteronuclear 3. ¹H-¹³C Connectivity cluster_3d_structure 4. 3D Structure cluster_elucidation 5. Structure Elucidation H1_NMR 1D ¹H NMR COSY COSY H1_NMR->COSY TOCSY TOCSY H1_NMR->TOCSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR 1D ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC COSY->HMBC TOCSY->HMBC HSQC->HMBC NOESY_ROESY NOESY / ROESY HMBC->NOESY_ROESY Structure Final Structure HMBC->Structure NOESY_ROESY->Structure logical_relationships cluster_info Information Derived from 2D NMR cluster_experiments 2D NMR Experiments Proton_Neighbors Proton Neighbors Carbon_Skeleton Carbon Skeleton & Quaternary Carbons Proton_Neighbors->Carbon_Skeleton Spin_Systems Complete Spin Systems Spin_Systems->Carbon_Skeleton Protonated_Carbons Protonated Carbons Protonated_Carbons->Carbon_Skeleton Spatial_Proximity Spatial Proximity & Stereochemistry Carbon_Skeleton->Spatial_Proximity COSY COSY COSY->Proton_Neighbors TOCSY TOCSY TOCSY->Spin_Systems HSQC HSQC HSQC->Protonated_Carbons HMBC HMBC HMBC->Carbon_Skeleton NOESY_ROESY NOESY / ROESY NOESY_ROESY->Spatial_Proximity

References

A comparative study of different synthetic strategies for preparing (S)-(-)-Indoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Strategies for Preparing (S)-(-)-Indoline-2-carboxylic Acid

For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is paramount. This compound is a crucial intermediate in the synthesis of various pharmaceuticals, most notably angiotensin-converting enzyme (ACE) inhibitors like perindopril. This guide provides a comparative analysis of several key synthetic strategies for this compound, offering a blend of traditional and modern enzymatic and catalytic methods. The comparison focuses on quantitative metrics such as yield and enantiomeric excess, and includes detailed experimental protocols and workflow visualizations to aid in methodological evaluation and selection.

Comparative Analysis of Synthetic Strategies

The selection of a synthetic route for this compound is often a trade-off between factors like the number of steps, overall yield, enantioselectivity, cost of reagents, and scalability. Below is a summary of the key performance indicators for the different strategies discussed.

Synthetic StrategyStarting MaterialKey Reagents/CatalystsOverall YieldEnantiomeric Excess (ee)Number of StepsKey AdvantagesKey Disadvantages
Chiral Pool Synthesis L-PhenylalanineUrea (B33335) nitrate (B79036)/H₂SO₄, Base, Pd/C, H₂~42%[1]>99.5%[1]3High enantiopurity from a readily available chiral starting material.Use of harsh nitrating agents.
Resolution of Racemic Mixture (with Recycling) Racemic Indoline-2-carboxylic acid(R)-α-methylbenzylamine, Acetic anhydride (B1165640)50-70%[2]>99.5%[2]2 (plus racemization/recycling)Utilizes inexpensive starting materials; recycling improves efficiency.Theoretical max yield of 50% per resolution cycle without recycling.
Copper-Catalyzed Intramolecular Cyclization L-2-BromophenylalanineCuCl, K₂CO₃, NMP~49.5% (isolated)[3]>99%[3]1Single-step, high enantioselectivity.Starting material may be more expensive than racemic indoline (B122111) or L-phenylalanine.
Combined Biocatalysis and Homogeneous Catalysis o-Chlorocinnamic acidPhenylalanine ammonia (B1221849) lyase (PAL), CuClHigh (Specific overall yield not detailed)>99%[4]3"Green" enzymatic step, short overall route.[5][6]Requires expertise in both biocatalysis and organometallic catalysis.
Biocatalytic Intramolecular C-H Amination 1-Azido-2-propylbenzene derivativeEngineered Cytochrome P411 "Indoline Synthase"~60% (isolated)92:8 er (84% ee)1Novel, direct C-H functionalization under mild conditions.Requires specialized engineered enzymes; moderate enantioselectivity so far.

Experimental Protocols

Chiral Pool Synthesis from L-Phenylalanine

This strategy utilizes the inherent chirality of L-phenylalanine to establish the stereocenter of the final product. The synthesis involves three main operations: nitration, intramolecular cyclization, and reduction.

Step 1: Nitration of L-Phenylalanine to 2,4-Dinitro-L-phenylalanine [1]

  • L-phenylalanine is treated with a nitrating agent, such as a mixture of urea nitrate and sulfuric acid.

  • The reaction is typically carried out at low temperatures (e.g., 0-5 °C) to control the exothermicity and selectivity.

  • This step yields 2,4-dinitro-L-phenylalanine in approximately 75.7% yield.[1]

Step 2: Intramolecular Nitro Amination to (S)-6-nitro-indoline-2-carboxylic acid [1]

  • The 2,4-dinitro-L-phenylalanine is dissolved in a suitable solvent and treated with a base to facilitate intramolecular nucleophilic aromatic substitution.

  • This cyclization forms the indoline ring, yielding (S)-6-nitro-indoline-2-carboxylic acid.

  • This step proceeds with a yield of about 65.7% and maintains high enantiomeric purity (>99.5% ee).[1]

Step 3: One-Pot Transformation to this compound [1]

  • The (S)-6-nitro-indoline-2-carboxylic acid is subjected to catalytic hydrogenation.

  • A common procedure involves dissolving the nitro-indoline in a solvent like methanol (B129727) and adding a palladium on carbon catalyst (10% Pd/C).

  • The mixture is then placed under a hydrogen atmosphere (e.g., via a balloon or a hydrogenation apparatus) and stirred until the reaction is complete.

  • This one-pot reaction reduces the nitro group to an amine, which is subsequently removed (deamination) to afford the final product.

  • This final step has a reported yield of 85.9%.[1]

G cluster_0 Chiral Pool Synthesis L-Phenylalanine L-Phenylalanine 2,4-Dinitro-L-phenylalanine 2,4-Dinitro-L-phenylalanine L-Phenylalanine->2,4-Dinitro-L-phenylalanine Nitration (Urea nitrate/H₂SO₄) S-6-nitro-indoline-2-carboxylic acid S-6-nitro-indoline-2-carboxylic acid 2,4-Dinitro-L-phenylalanine->S-6-nitro-indoline-2-carboxylic acid Intramolecular Nitro Amination S-Indoline-2-carboxylic acid S-Indoline-2-carboxylic acid S-6-nitro-indoline-2-carboxylic acid->S-Indoline-2-carboxylic acid Catalytic Hydrogenation (Pd/C, H₂)

Caption: Chiral pool synthesis workflow.

Resolution of Racemic Indoline-2-carboxylic Acid with Recycling

This classical approach involves the separation of enantiomers from a racemic mixture, with a modern improvement of recycling the undesired enantiomer to enhance the overall yield.

Step 1: Resolution of Racemic Indoline-2-carboxylic Acid [2]

  • 5 kg of racemic indoline-2-carboxylic acid is dissolved in ethanol.

  • 3.7 kg of (R)-α-methylbenzylamine is added, and the mixture is stirred for 2 hours.

  • The precipitate, the (R)-α-methylbenzylamine salt of (S)-indoline-2-carboxylic acid, is collected by filtration.

  • The salt is recrystallized from isopropanol (B130326) and then dissolved in water.

  • A 1N hydrochloric acid solution is added to acidify the mixture, precipitating the (S)-indoline-2-carboxylic acid.

  • The product is filtered, washed, and dried to yield the pure (S)-enantiomer with an enantiomeric purity greater than 99.5%.[2]

Step 2: Recycling of the (R)-isomer [2]

  • The filtrate from the resolution step, which is enriched in the (R)-isomer, is evaporated.

  • The residue is treated with acetic anhydride and heated to effect racemization.

  • The resulting racemic mixture is then hydrolyzed back to racemic indoline-2-carboxylic acid.

  • This recycled racemic acid can be reintroduced into the resolution process, increasing the total yield to 50-70%.[2]

G cluster_1 Resolution with Recycling Racemic Indoline-2-carboxylic acid Racemic Indoline-2-carboxylic acid Diastereomeric Salts Diastereomeric Salts Racemic Indoline-2-carboxylic acid->Diastereomeric Salts +(R)-α-methylbenzylamine S-Indoline-2-carboxylic acid Salt S-Indoline-2-carboxylic acid Salt Diastereomeric Salts->S-Indoline-2-carboxylic acid Salt Fractional Crystallization R-Indoline-2-carboxylic acid Salt (in solution) R-Indoline-2-carboxylic acid Salt (in solution) Diastereomeric Salts->R-Indoline-2-carboxylic acid Salt (in solution) S-Indoline-2-carboxylic acid S-Indoline-2-carboxylic acid S-Indoline-2-carboxylic acid Salt->S-Indoline-2-carboxylic acid Acidification Racemization Racemization R-Indoline-2-carboxylic acid Salt (in solution)->Racemization Isolate & Racemize Racemization->Racemic Indoline-2-carboxylic acid Recycle

Caption: Resolution and recycling process.

Copper-Catalyzed Intramolecular Cyclization

This method provides a direct, one-step synthesis from a chiral precursor.

Experimental Protocol: [3]

  • A flask is charged with 9.76 g (40.0 mmol) of (S)-2-bromophenylalanine, 5.80 g (42.0 mmol) of K₂CO₃, 40 mg (0.4 mmol) of CuCl, and 40 g of N-methyl pyrrolidone (NMP).

  • The reactor is flushed with argon.

  • The reaction mixture is stirred and heated to 80 °C for 3.5 hours.

  • After cooling, 40 mL of water and 50 mL of ethyl acetate (B1210297) are added.

  • The pH is adjusted to 3.3 with 37% aqueous HCl.

  • The aqueous phase is extracted with ethyl acetate, and the combined organic layers are washed and concentrated.

  • The residue is dissolved in 5N HCl, and the pH is adjusted to 2.1 with 32% aqueous NaOH to precipitate the product.

  • The solid is filtered, washed, and dried to give this compound.

  • This procedure yields the product in 49.5% with an enantiomeric excess of >99%.[3]

G cluster_2 Copper-Catalyzed Cyclization L-2-Bromophenylalanine L-2-Bromophenylalanine S-Indoline-2-carboxylic acid S-Indoline-2-carboxylic acid L-2-Bromophenylalanine->S-Indoline-2-carboxylic acid CuCl, K₂CO₃, NMP, 80°C

Caption: Copper-catalyzed synthesis.

Combined Biocatalysis and Homogeneous Catalysis

This modern approach combines the selectivity of enzymes with the efficiency of metal catalysis.

Step 1: Perkin Condensation to form o-chlorocinnamic acid [4]

  • This is a standard organic reaction and the first step in creating the precursor for the enzymatic reaction.

Step 2: Enzymatic Synthesis of (S)-o-chlorophenylalanine [6]

  • o-chlorocinnamic acid is converted to (S)-o-chlorophenylalanine using a phenylalanine ammonia lyase (PAL).

  • The reaction typically uses a PAL from Rhodotorula glutinis and proceeds in high yield (91%) and excellent enantioselectivity (99% ee).[6]

Step 3: Copper-Catalyzed Ring Closure [4]

  • 3.00 g (15.0 mmol) of (S)-2-chlorophenylalanine, 2.17 g (15.7 mmol) of K₂CO₃, and 15 mg (0.015 mmol) of CuCl are mixed in 15 g of water.

  • The mixture is heated to 95 °C under an argon atmosphere.

  • After full conversion, the mixture is cooled, and the pH is adjusted to ~3.5 with 5M HCl to precipitate the product.

  • The isolated yield for this step is reported to be 76.6% with >99% ee.[4]

G cluster_3 Biocatalysis & Homogeneous Catalysis o-Chlorocinnamic acid o-Chlorocinnamic acid S-o-chlorophenylalanine S-o-chlorophenylalanine o-Chlorocinnamic acid->S-o-chlorophenylalanine Phenylalanine Ammonia Lyase (PAL) S-Indoline-2-carboxylic acid S-Indoline-2-carboxylic acid S-o-chlorophenylalanine->S-Indoline-2-carboxylic acid Copper-Catalyzed Ring Closure

Caption: Combined biocatalysis and catalysis.

References

A Researcher's Comparative Guide to Commercially Sourced (S)-(-)-Indoline-2-carboxylic Acid: Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and purity of starting materials are paramount. (S)-(-)-Indoline-2-carboxylic acid, a valuable chiral building block and proline mimetic used in the synthesis of pharmaceuticals like Perindopril and in peptide chemistry, is no exception.[1][2][3][4][5] The presence of impurities, including enantiomeric and positional isomers, can significantly impact reaction outcomes, biological activity, and the safety profile of the final active pharmaceutical ingredient (API).[6]

This guide provides an objective comparison of the quality control and purity assessment of commercially sourced this compound. It includes detailed experimental protocols for key analytical techniques and presents comparative data to aid researchers in selecting the most suitable material for their needs.

Comparative Quality Assessment of Commercial this compound

The quality of this compound from different commercial suppliers can vary. A comprehensive assessment should include an evaluation of chemical purity, enantiomeric purity, and the impurity profile. The following tables summarize hypothetical, yet representative, data from the analysis of products from three different suppliers.

Table 1: Physical and Chemical Properties

ParameterSupplier ASupplier BSupplier CSpecification
Appearance White to off-white powderLight yellow crystalline powderWhite crystalline powderWhite to light yellow powder[7]
Melting Point (°C) 176.5 - 177.8175.9 - 178.2177.0 - 177.5177 (decomposes)[8]
Optical Rotation -113.8° (c=1 in 1M HCl)-114.5° (c=1 in 1M HCl)-114.2° (c=1 in 1M HCl)-114° (c=1 in 1M HCl)[8]
Solubility Soluble in 1M HClSoluble in 1M HClSoluble in 1M HClSoluble in 1M HCl

Table 2: Purity and Impurity Profile by HPLC and Chiral HPLC

ParameterSupplier ASupplier BSupplier C
Purity by HPLC (% Area) 99.2%98.5%99.8%
Enantiomeric Excess (ee%) 99.5%98.8%>99.9%
(R)-(+)-Indoline-2-carboxylic acid (%) 0.25%0.60%<0.05%
1H-Indole-2-carboxylic acid (%) 0.15%0.30%0.08%
Other Impurities (%) 0.40%0.60%0.12%

Table 3: Spectroscopic and Elemental Analysis Data

AnalysisSupplier ASupplier BSupplier C
¹H NMR Conforms to structureConforms to structureConforms to structure
Mass Spectrometry (m/z) [M+H]⁺ = 164.06[M+H]⁺ = 164.07[M+H]⁺ = 164.06
Elemental Analysis (%) C: 66.21, H: 5.58, N: 8.57C: 66.15, H: 5.62, N: 8.51C: 66.25, H: 5.56, N: 8.58
Theoretical ValuesC: 66.25, H: 5.56, N: 8.58

Experimental Protocols

Detailed and robust analytical methods are crucial for the accurate assessment of this compound quality.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the chemical purity and quantify impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-31 min: Linear gradient to 95% A, 5% B

    • 31-40 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.

Chiral HPLC for Enantiomeric Purity

This method is essential for determining the enantiomeric excess (ee%).

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., Chiralcel OD-H, 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of n-hexane, isopropanol, and trifluoroacetic acid (e.g., 90:10:0.1 v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 265 nm.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Provides structural confirmation and can be used for quantitative analysis (qNMR).[6]

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.

  • Data Analysis: The structure is confirmed by analyzing chemical shifts and coupling constants. Purity can be estimated by comparing the integrals of the compound's signals to those of any visible impurities.[6] One potential impurity to monitor is 1H-indole-2-carboxylic acid, which can arise from oxidation.[9]

Mass Spectrometry (MS)

Confirms the molecular weight of the compound.

  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

  • Method: Infuse the sample solution directly or analyze the eluent from the HPLC.

  • Data Analysis: Confirm the presence of the [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight of 163.17 g/mol .[8]

Melting Point Analysis

A sharp melting point range is indicative of high purity.[6]

  • Instrumentation: Melting point apparatus.

  • Method: A small amount of the powdered sample is packed into a capillary tube and heated at a controlled rate.

  • Data Analysis: A narrow melting point range (e.g., 1-2°C) suggests high purity. A broad range can indicate the presence of impurities.[6]

Visualizing Workflows and Pathways

Experimental Workflow for Quality Assessment

The following diagram illustrates a logical workflow for the comprehensive quality assessment of commercially sourced this compound.

G cluster_0 Initial Assessment cluster_1 Chromatographic Analysis cluster_2 Structural & Compositional Analysis cluster_3 Reporting Sample Reception Sample Reception Visual Inspection Visual Inspection Sample Reception->Visual Inspection Physical Properties Physical Properties Visual Inspection->Physical Properties Melting Point Melting Point Physical Properties->Melting Point HPLC Purity HPLC Purity Physical Properties->HPLC Purity Chiral HPLC Chiral HPLC HPLC Purity->Chiral HPLC 1H NMR 1H NMR Chiral HPLC->1H NMR Mass Spec Mass Spec 1H NMR->Mass Spec Elemental Analysis Elemental Analysis Mass Spec->Elemental Analysis Data Compilation Data Compilation Elemental Analysis->Data Compilation Quality Report Quality Report Data Compilation->Quality Report cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand Peptide with (S)-Indoline-2-COOH GPCR GPCR Target Ligand->GPCR G_Protein G Protein Activation GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

References

Investigating (S)-(-)-Indoline-2-carboxylic acid as a superior proline mimetic for specific secondary structures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for precise control over peptide and protein conformation is paramount. In this context, (S)-(-)-indoline-2-carboxylic acid emerges as a powerful tool, acting as a proline mimetic with a distinct and compelling advantage: a strong intrinsic preference for the cis-amide bond. This property, in stark contrast to proline's natural inclination towards the trans conformation, allows for the rational design of specific secondary structures, such as β-turns and polyproline I-like helices, with greater fidelity.

This guide provides a comprehensive comparison of this compound with proline and other proline analogs, supported by experimental data and detailed protocols to facilitate its integration into research and development workflows.

Performance Comparison: Inducing the cis Conformation

The defining feature of this compound is its remarkable ability to favor the cis conformation of the preceding peptide bond, particularly in polar solvents. This is a significant departure from proline, which predominantly adopts the trans conformation. This conformational rigidity makes this compound a superior candidate for applications where a cis peptide bond is required to nucleate or stabilize a specific secondary structure.

While direct, comprehensive quantitative comparisons across a wide range of proline mimetics in a single study are limited in the available literature, the following table summarizes the known conformational propensities of this compound and other relevant proline analogs.

Proline AnalogPredominant Amide ConformationImpact on Secondary StructuresReferences
This compound Strongly cis (especially in polar solvents)Potent inducer of β-turns and polyproline I-like helices .
L-ProlinePredominantly trans (~95% in proteins)Found in various structures, including turns and polyproline II helices.
4(R)-Hydroxyproline (Hyp)transStabilizes the collagen triple helix through stereoelectronic effects.
4(R)-Fluoroproline (Flp)transCan enhance the stability of the collagen triple helix .
3(S)-HydroxyprolinetransCan destabilize the collagen triple helix .
AzaprolinePredominantly cisInduces β-turns .

Experimental Protocols

Peptide Synthesis with this compound

The incorporation of this compound into peptide sequences can be challenging due to its sterically hindered nature and potential for side reactions. The following protocols are optimized for efficient coupling.

Solid-Phase Peptide Synthesis (SPPS) using HATU:

This protocol is recommended for its high coupling efficiency with sterically hindered amino acids.

  • Resin Swelling: Swell the resin (e.g., Rink Amide MBHA) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes). Wash thoroughly with DMF.

  • Coupling:

    • Pre-activate a solution of this compound (3 eq.), HATU (2.95 eq.), and N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF for 5 minutes.

    • Add the activation mixture to the resin and couple for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF, dichloromethane (B109758) (DCM), and methanol, then dry under vacuum.

Solution-Phase Peptide Synthesis using T3P®:

Propanephosphonic acid anhydride (B1165640) (T3P®) is an effective coupling reagent with the advantage of simplified purification.

  • Reaction Setup: Dissolve the N-terminally protected amino acid or peptide (1 eq.) and this compound methyl ester (1 eq.) in ethyl acetate.

  • Coupling: Add DIPEA (4 eq.) and T3P® (50% in ethyl acetate, 2 eq.).

  • Reaction Monitoring and Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude peptide by flash column chromatography.

Peptide Purification:

Crude peptides containing this compound are typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Column: C18 column.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA).

  • Detection: UV detection at 214 nm and 280 nm.

  • Post-Purification: The collected fractions are lyophilized to yield the pure peptide.

Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for cis/trans Isomer Ratio Determination:

1H NMR spectroscopy is a powerful tool to determine the ratio of cis and trans conformers of the amide bond preceding the indoline (B122111) ring.

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Data Acquisition: Acquire a 1D 1H NMR spectrum.

  • Analysis: The α-protons of the cis and trans isomers will have distinct chemical shifts. The ratio of the conformers can be determined by integrating the respective α-proton signals. 2D NMR techniques like NOESY can provide further structural information and confirm through-space interactions characteristic of each isomer.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis:

CD spectroscopy is used to characterize the secondary structure of peptides in solution.

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) to a final concentration of 50-100 µM.

  • Data Acquisition: Record the CD spectrum from 190 to 260 nm in a 1 mm path length quartz cuvette at a controlled temperature.

  • Analysis: The shape and magnitude of the CD spectrum are indicative of the secondary structure. For example, a type I β-turn often shows a negative band around 225 nm and a positive band around 205 nm, while a type II β-turn shows a positive band around 220 nm and a negative band around 200 nm.

Thermal Stability Assay for Collagen-like Peptides:

The stability of collagen triple helices is assessed by monitoring the change in CD signal with increasing temperature.

  • Sample Preparation: Prepare a solution of the collagen-like peptide in phosphate-buffered saline (PBS).

  • Thermal Denaturation: Monitor the CD signal at a characteristic wavelength (e.g., 225 nm) while increasing the temperature at a controlled rate (e.g., 10°C/hour).

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the peptide is unfolded. A higher Tm indicates greater triple helix stability.

Visualizing Workflows and Concepts

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization cluster_analysis Conformational Analysis start Start: Resin/Starting Materials spps Solid-Phase Peptide Synthesis (SPPS) - Fmoc Deprotection - Coupling with Indoline-2-carboxylic acid - Capping start->spps cleavage Cleavage from Resin & Deprotection spps->cleavage crude Crude Peptide cleavage->crude hplc RP-HPLC Purification crude->hplc ms Mass Spectrometry (Verification) hplc->ms lyophilization Lyophilization ms->lyophilization pure_peptide Pure Peptide lyophilization->pure_peptide nmr NMR Spectroscopy (cis/trans ratio) pure_peptide->nmr cd Circular Dichroism (CD) (Secondary Structure) pure_peptide->cd data Structural Data nmr->data thermal Thermal Denaturation (Tm) (Stability) cd->thermal thermal->data

Caption: Experimental workflow for the synthesis and analysis of peptides containing this compound.

conformational_preference cluster_proline Proline cluster_indoline This compound cluster_structure Impact on Secondary Structure pro_trans trans-amide (~95%) pro_cis cis-amide (~5%) pro_trans->pro_cis Isomerization ppii Polyproline II Helix (all trans-amides) pro_trans->ppii pro_cis->pro_trans Isomerization ind_cis cis-amide (Strongly Favored) ind_trans trans-amide (Minor) ind_cis->ind_trans Isomerization ppi Polyproline I Helix (all cis-amides) ind_cis->ppi b_turn β-Turns (Type VI) ind_cis->b_turn ind_trans->ind_cis Isomerization

Caption: Conformational preference of proline vs. This compound and its impact on secondary structures.

Head-to-head comparison of chemical versus biocatalytic methods for chiral resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of enantiomerically pure compounds is a critical challenge in the pharmaceutical and fine chemical industries. Chiral resolution, the separation of a racemic mixture into its constituent enantiomers, remains a widely employed strategy. This guide provides an objective, data-driven comparison of two prominent chiral resolution techniques: classical chemical resolution via diastereomeric salt formation and modern biocatalytic resolution using enzymes.

At a Glance: Key Differences

FeatureChemical Resolution (Diastereomeric Salt Formation)Biocatalytic Resolution (Kinetic Resolution)
Principle Formation of diastereomers with different physical properties (e.g., solubility) for separation.Enantioselective reaction catalyzed by an enzyme, where one enantiomer reacts faster than the other.
Selectivity Dependent on the choice of resolving agent and crystallization conditions.Often very high enantioselectivity, specific to the enzyme and substrate.
Reaction Conditions Can involve harsh conditions (e.g., strong acids/bases, high temperatures).Typically mild conditions (e.g., physiological pH, ambient temperature).[1]
Environmental Impact May use stoichiometric amounts of resolving agents and organic solvents, generating more waste.Generally considered a "greener" technology due to the use of biodegradable catalysts (enzymes) and often milder reaction conditions.[1]
Substrate Scope Broadly applicable to acidic and basic compounds.Dependent on the substrate specificity of the enzyme.
Yield Theoretical maximum of 50% for the desired enantiomer without a racemization step.Theoretical maximum of 50% for the desired enantiomer in a standard kinetic resolution.
Catalyst Chiral resolving agent (often stoichiometric).Enzyme (catalytic amounts).

Case Study: Resolution of Racemic Ibuprofen (B1674241)

To illustrate a direct comparison, we will examine the resolution of racemic ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). The (S)-(+)-enantiomer is responsible for the desired pharmacological activity.[2]

Chemical Resolution: Diastereomeric Salt Formation

A common chemical method for resolving racemic ibuprofen involves its reaction with a chiral amine, such as (S)-(-)-α-phenylethylamine, to form diastereomeric salts.[3] These salts, having different physical properties, can be separated by fractional crystallization. The less soluble salt, in this case, the salt of (S)-ibuprofen and (S)-α-phenylethylamine, precipitates from the solution and can be isolated. Subsequent acidification of the isolated salt yields the desired (S)-ibuprofen.

Biocatalytic Resolution: Lipase-Catalyzed Esterification

Enzymatic kinetic resolution of ibuprofen is frequently achieved through the enantioselective esterification of the carboxylic acid group using a lipase (B570770). Lipases, such as those from Candida rugosa or Candida antarctica, can selectively catalyze the esterification of one enantiomer at a much higher rate than the other.[4][5] For example, Candida rugosa lipase preferentially esterifies the (S)-(+)-enantiomer. The resulting ester can then be separated from the unreacted (R)-(-)-ibuprofen, and subsequent hydrolysis of the ester yields the enantiomerically enriched (S)-(+)-ibuprofen.

Quantitative Data Comparison: Resolution of Ibuprofen

ParameterChemical Resolution (Diastereomeric Salt Formation)Biocatalytic Resolution (Lipase-Catalyzed Esterification)
Resolving Agent/Catalyst (S)-(-)-α-phenylethylamineCandida rugosa lipase
Yield of (S)-Ibuprofen ~41% (after recrystallization and isolation)[2]Up to 45% conversion with high enantioselectivity[6]
Enantiomeric Excess (e.e.) of (S)-Ibuprofen ~88%[3]Up to 96%[6]
Reaction Temperature 75-85 °C (for salt formation)[7]37 °C[6]
Reaction Time Several hours including crystallization and isolationVaries (e.g., 24 hours)[8]
Solvent Aqueous KOH, 2-propanol, MTBE[2][7]Isooctane[6]

Note: The data presented is compiled from various sources and may not represent fully optimized conditions for a direct, side-by-side comparison. However, it provides a strong indication of the performance of each method.

Experimental Protocols

Chemical Resolution of Racemic Ibuprofen

This protocol is adapted from McCullagh, 2008.[2]

  • Salt Formation:

    • Dissolve 3.0 g of racemic ibuprofen in 30 mL of 0.24 M KOH by heating to 75-85 °C with stirring.

    • In a separate flask, dissolve 1.82 g of (S)-(-)-α-phenylethylamine in 15 mL of 2-propanol.

    • Slowly add the amine solution to the warm ibuprofen solution.

    • Allow the mixture to cool to room temperature, then place it in an ice bath to promote crystallization of the diastereomeric salt.

    • Collect the precipitate by vacuum filtration and wash with cold 2-propanol.

  • Recrystallization:

    • Recrystallize the salt from 30 mL of 2-propanol to improve diastereomeric purity.

  • Isolation of (S)-Ibuprofen:

    • Suspend the recrystallized salt in water and add 2M H₂SO₄ until the solution is acidic.

    • Extract the resulting (S)-ibuprofen with an organic solvent such as methyl tert-butyl ether (MTBE).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield (S)-(+)-ibuprofen.

Biocatalytic Resolution of Racemic Ibuprofen

This protocol is a generalized procedure based on literature reports.[6]

  • Reaction Setup:

    • To a solution of racemic ibuprofen (e.g., 0.025 M) and an alcohol (e.g., n-propanol, 0.025 M) in a suitable organic solvent (e.g., 20 mL of isooctane), add the lipase (e.g., 40 mg of immobilized Candida rugosa lipase). A small amount of water (e.g., 20 µL) may be added to activate the enzyme.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) with shaking.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining acid and the formed ester.

  • Work-up and Isolation:

    • Once the desired conversion is reached (typically close to 50%), stop the reaction by filtering off the immobilized enzyme.

    • The ester of (S)-ibuprofen can be separated from the unreacted (R)-ibuprofen by conventional methods such as column chromatography or extraction.

    • Hydrolyze the isolated ester (e.g., using aqueous NaOH followed by acidification) to obtain (S)-(+)-ibuprofen.

Visualizing the Workflows

Chemical_Resolution_Workflow racemic_ibuprofen Racemic Ibuprofen salt_formation Diastereomeric Salt Formation racemic_ibuprofen->salt_formation resolving_agent (S)-(-)-α-phenylethylamine resolving_agent->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts ((S,S) and (R,S)) salt_formation->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization s_s_salt Insoluble (S,S) Salt crystallization->s_s_salt r_s_salt Soluble (R,S) Salt (in solution) crystallization->r_s_salt acidification_s Acidification s_s_salt->acidification_s acidification_r Acidification r_s_salt->acidification_r s_ibuprofen (S)-(+)-Ibuprofen acidification_s->s_ibuprofen r_ibuprofen (R)-(-)-Ibuprofen acidification_r->r_ibuprofen Biocatalytic_Resolution_Workflow racemic_ibuprofen Racemic Ibuprofen esterification Enantioselective Esterification racemic_ibuprofen->esterification lipase Lipase (e.g., Candida rugosa) lipase->esterification mixture Mixture: (S)-Ibuprofen Ester + (R)-Ibuprofen esterification->mixture separation Separation mixture->separation s_ester (S)-Ibuprofen Ester separation->s_ester r_ibuprofen (R)-(-)-Ibuprofen separation->r_ibuprofen hydrolysis Hydrolysis s_ester->hydrolysis s_ibuprofen (S)-(+)-Ibuprofen hydrolysis->s_ibuprofen

References

Structure-activity relationship (SAR) studies of (S)-(-)-Indoline-2-carboxylic acid analogs in various assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of (S)-(-)-indoline-2-carboxylic acid analogs and their closely related indole-2-carboxylic acid counterparts across a range of biological assays. The data presented herein is intended to inform medicinal chemistry efforts and guide the design of novel therapeutic agents.

I. Comparative Biological Activity of Indole-2-Carboxylic Acid Analogs

The following tables summarize the quantitative data for various indole-2-carboxylic acid analogs, highlighting the impact of different substituents on their biological activity in several key assays.

Apoptosis Induction in T47D Breast Cancer Cells

A series of indole-2-carboxylic acid benzylidene-hydrazides have been identified as potent inducers of apoptosis. The mechanism of action is believed to be through the inhibition of tubulin polymerization.[1]

CompoundR3R5R' (on benzylidene)Caspase Activation EC50 (µM)[1]Growth Inhibition GI50 (µM)[1]
3a -CH3-Cl4-NO2~2.0-
9a -Ph-CH34-CH30.1-
9b -Ph-Cl4-NO20.10.9

Key SAR Insights:

  • Substitution at the 3-position of the indole (B1671886) ring with a phenyl group significantly increases apoptotic activity.[1]

  • A 20-fold increase in potency was observed when moving from a 3-methyl to a 3-phenyl substituent.[1]

HIV-1 Integrase Inhibition

Indole-2-carboxylic acid derivatives have been investigated as inhibitors of HIV-1 integrase strand transfer.[2][3]

CompoundSubstituent at C6Substituent at C3IC50 (µM)[2][3]
1 -->50
17a Halogenated benzene (B151609) ring-3.11
20a -Long branch interacting with Tyr143 and Asn1170.13

Key SAR Insights:

  • The indole nucleus can chelate with two Mg2+ ions in the active site of the integrase.[2][3]

  • Introduction of a C6 halogenated benzene ring enhances binding through π–π stacking interactions with viral DNA.[2]

  • A long branch at the C3 position that can interact with the hydrophobic cavity near the active site significantly improves inhibitory activity.[3]

IDO1 and TDO Inhibition

Derivatives of indole-2-carboxylic acid have been identified as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are targets for cancer immunotherapy.[4]

CompoundSubstituentIDO1 IC50 (µM)[4]TDO IC50 (µM)[4]
9o-1 6-acetamido1.171.55
9p-O para-benzoquinone derivativedouble digit nMdouble digit nM

Key SAR Insights:

  • 6-acetamido-indole-2-carboxylic acid derivatives show potent dual inhibition of IDO1 and TDO.[4]

  • Oxidation to a para-benzoquinone derivative can lead to a significant increase in potency to the nanomolar range.[4]

Anticancer Activity and NF-κB Inhibition

A series of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines and their ability to inhibit NF-κB.[5][6]

Cell LineCompound 2g IC50 (µM)
HCT-116< 0.1
NCI-H23< 0.1
PC-3< 0.1

Key SAR Insights:

  • Electron-withdrawing groups, particularly at the 3',5'-positions of the N-phenyl ring, increased both anticancer and NF-κB inhibitory activity.[5]

  • Compound 2g , 5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxylic N-(3',5'-bis(trifluoromethyl)phenyl)amide, demonstrated outstanding cytotoxicity and NF-κB inhibitory activities.[5]

II. Experimental Protocols

Caspase Activation Assay for Apoptosis Induction

This cell-based high-throughput screening assay is used to identify compounds that induce apoptosis.

  • Cell Line: T47D human breast cancer cells.

  • Procedure:

    • Cells are seeded in microtiter plates and incubated.

    • Test compounds are added at various concentrations.

    • After an incubation period, a substrate for caspases (e.g., a fluorogenic substrate) is added.

    • The activity of caspases, a key marker of apoptosis, is measured by detecting the cleavage of the substrate, typically through fluorescence.

    • EC50 values are calculated from the dose-response curves.[1]

HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

  • Enzyme: Recombinant HIV-1 integrase.

  • Substrates: A donor DNA and a target DNA.

  • Procedure:

    • The assay is typically performed in a multi-well plate format.

    • HIV-1 integrase is incubated with the donor DNA.

    • The test compound and the target DNA are added.

    • The reaction mixture is incubated to allow for the strand transfer reaction to occur.

    • The amount of strand transfer product is quantified, often using a method like ELISA or fluorescence.

    • IC50 values are determined by measuring the inhibition of the strand transfer reaction at different compound concentrations.[2][3]

IDO1/TDO Enzymatic Assay

This assay determines the inhibitory activity of compounds against the IDO1 and TDO enzymes.

  • Enzymes: Recombinant human IDO1 and TDO.

  • Substrate: L-Tryptophan.

  • Procedure:

    • The enzymatic reaction is conducted in a buffer containing the respective enzyme, L-tryptophan, and other necessary co-factors.

    • Test compounds are added to the reaction mixture.

    • The reaction is initiated and incubated for a specific time.

    • The product of the reaction, N-formylkynurenine, is measured, often spectrophotometrically after conversion to kynurenine.

    • IC50 values are calculated by measuring the percent inhibition at various compound concentrations.[4]

III. Visualizing the SAR Workflow

The following diagram illustrates the general workflow of a structure-activity relationship study, from initial compound design to the identification of a lead candidate.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Optimization A Lead Identification (HTS, Fragment Screening) B Analog Design (Scaffold Hopping, Substituted Analogs) A->B C Chemical Synthesis B->C D In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) C->D E In Vivo Models (e.g., Animal Disease Models) D->E F SAR Analysis (Identify Key Moieties) D->F G Lead Optimization (Improve Potency, Selectivity, ADME) E->G F->B Iterative Design F->G H Preclinical Candidate G->H

Caption: General workflow of a structure-activity relationship (SAR) study.

References

Navigating the Crossroads of Immune Suppression: A Comparative Guide to Dual IDO1 and TDO Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of derivative compounds designed to dually inhibit Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). These enzymes are critical gatekeepers of the kynurenine (B1673888) pathway, a key metabolic route that governs immune tolerance and has been implicated in cancer and neurodegenerative diseases.

The failure of the highly selective IDO1 inhibitor, Epacadostat, in late-stage clinical trials highlighted a crucial aspect of tryptophan metabolism: the compensatory role of TDO. This realization has spurred the development of dual IDO1/TDO inhibitors, aiming for a more comprehensive blockade of the kynurenine pathway and a more robust therapeutic effect. This guide summarizes the inhibitory potency of several such derivatives, provides detailed experimental methodologies for their evaluation, and visualizes the underlying biological and experimental frameworks.

Comparative Inhibitory Potency of Dual IDO1/TDO Inhibitors

The following table summarizes the in vitro inhibitory potency of various dual IDO1 and TDO inhibitors based on publicly available data. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values are presented to allow for a direct comparison of the compounds' activities against both enzymes.

Compound/DerivativeIDO1 IC50/EC50 (nM)TDO IC50/EC50 (nM)NotesReference(s)
AT-0174 170250Orally active dual inhibitor.[1][2]
RG70099 <100<100Potent dual inhibitor with favorable preclinical oral bioavailability.[3][4]
HTI-1090 (SHR9146) Potent dual inhibitorPotent dual inhibitorOrally available, has been evaluated in Phase I clinical trials.[5]
M4112 Potent and highly selectivePotent and highly selectiveOrally available, evaluated in a Phase I clinical trial.[5]
IDO1/TDO-IN-3 54Potent inhibitor with in vivo anti-tumor activity.[6]
TD34 ~40,000 (in SKOV3 cells)~40,000 (in A172 cells)More potent in dual-expressing BT549 cells (IC50 = 3,420 nM).[7]
G-4 (imidazothiazole derivative) 6,50010,100Example of a 5,6-dihydroimidazothiazole derivative.
G-14 (imidazothiazole derivative) <5,00010,000-20,000 (range for class)Example of a 5,6-dihydroimidazothiazole derivative.

Experimental Protocols

The evaluation of dual IDO1 and TDO inhibitors typically involves a combination of enzymatic and cell-based assays to determine their potency and selectivity.

Recombinant Human IDO1 and TDO Enzymatic Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1 and TDO.

Materials:

  • Recombinant human IDO1 and TDO enzymes

  • L-Tryptophan (substrate)

  • Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5)

  • Cofactors and additives (e.g., ascorbic acid, methylene (B1212753) blue, catalase)

  • Test compounds (derivatives)

  • Trichloroacetic acid (TCA) for reaction termination

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) for kynurenine detection

  • 96-well microplates

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, cofactors, and the respective enzyme (IDO1 or TDO).

  • Add serial dilutions of the test compounds to the wells of a 96-well plate. Include positive controls (known inhibitors) and negative controls (vehicle).

  • Initiate the enzymatic reaction by adding L-tryptophan to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).

  • Stop the reaction by adding TCA.

  • Incubate the plate at a higher temperature (e.g., 50°C) for approximately 30 minutes to hydrolyze the initial product, N-formylkynurenine, to kynurenine.

  • Add Ehrlich's reagent to each well, which reacts with kynurenine to produce a colored product.

  • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based IDO1 and TDO Inhibition Assays

Cell-based assays provide a more physiologically relevant system to evaluate inhibitor potency by considering factors such as cell permeability and metabolism.

a) IDO1 Cell-Based Assay (e.g., using HeLa or SKOV-3 cells):

Materials:

  • HeLa or SKOV-3 cells

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS) and antibiotics

  • Interferon-gamma (IFN-γ) to induce IDO1 expression

  • Test compounds

  • Reagents for kynurenine detection as described in the enzymatic assay.

Procedure:

  • Seed HeLa or SKOV-3 cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with IFN-γ for 24-48 hours to induce the expression of IDO1.

  • Add serial dilutions of the test compounds to the cells and incubate for a specified period.

  • Collect the cell culture supernatant.

  • Measure the kynurenine concentration in the supernatant using the TCA and Ehrlich's reagent method as described above.

  • Determine the EC50 values by plotting the percentage of inhibition against the compound concentration.

b) TDO Cell-Based Assay (e.g., using SW48 or A172 cells):

Materials:

  • SW48 or A172 cells (which endogenously express TDO)

  • Cell culture medium

  • Test compounds

  • Reagents for kynurenine detection.

Procedure:

  • Seed SW48 or A172 cells in 96-well plates.

  • The protocol is similar to the IDO1 cell-based assay, but without the need for IFN-γ stimulation as these cells constitutively express TDO.

  • Add serial dilutions of the test compounds and incubate.

  • Measure the kynurenine in the supernatant and calculate the EC50 values.

Visualizing the Landscape of IDO1/TDO Inhibition

The following diagrams, generated using Graphviz, illustrate the key biological pathway and a typical experimental workflow for evaluating dual IDO1/TDO inhibitors.

Kynurenine_Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 TDO TDO Tryptophan->TDO N_Formylkynurenine N_Formylkynurenine IDO1->N_Formylkynurenine TDO->N_Formylkynurenine Kynurenine Kynurenine N_Formylkynurenine->Kynurenine Formamidase Downstream_Metabolites Downstream Metabolites (e.g., Kynurenic Acid, Quinolinic Acid) Kynurenine->Downstream_Metabolites Immune_Suppression Immune Suppression - T-cell dysfunction - Treg activation Kynurenine->Immune_Suppression

Caption: The Kynurenine Pathway highlighting the roles of IDO1 and TDO.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_data_analysis Data Analysis cluster_in_vivo In Vivo Validation (Optional) Enzymatic_Assay Enzymatic Assays (IDO1 & TDO) IC50_EC50_Determination IC50/EC50 Determination Enzymatic_Assay->IC50_EC50_Determination Cell_Based_Assay Cell-Based Assays (IDO1 & TDO expressing cells) Cell_Based_Assay->IC50_EC50_Determination Selectivity_Profiling Selectivity Profiling IC50_EC50_Determination->Selectivity_Profiling Animal_Models Animal Models of Cancer Selectivity_Profiling->Animal_Models PK_PD_Studies Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD_Studies Efficacy_Studies Efficacy Studies PK_PD_Studies->Efficacy_Studies

Caption: A typical experimental workflow for evaluating dual IDO1/TDO inhibitors.

References

Benchmarking Catalytic Efficiency: (S)-(-)-Indoline-2-carboxylic Acid in Organocatalysis - A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal organocatalyst is paramount for achieving high efficiency and stereoselectivity in asymmetric synthesis. This guide provides a comparative framework for evaluating the catalytic prowess of (S)-(-)-Indoline-2-carboxylic acid, a conformationally constrained proline analogue, against established organocatalysts. While direct, side-by-side comparative studies with quantitative data are notably scarce in current literature, this analysis synthesizes available information and outlines the necessary experimental protocols and data presentation for a rigorous benchmark.

This compound is recognized as a structural mimic of the highly successful organocatalyst, L-proline. Its rigid indoline (B122111) backbone fixes the orientation of the carboxylic acid and the secondary amine, which are the key functional groups for enamine and iminium ion catalysis. This conformational rigidity is hypothesized to influence the transition state of a reaction, potentially leading to altered or improved stereoselectivity compared to the more flexible proline. However, a comprehensive benchmarking against proline and its derivatives is necessary to validate this hypothesis.

Data Presentation: A Framework for Comparison

To facilitate a direct and objective comparison, all quantitative data from benchmarking experiments should be summarized in a clear, tabular format. The following tables provide a template for presenting such data for a model asymmetric reaction, such as the aldol (B89426) or Michael reaction.

Table 1: Asymmetric Aldol Reaction - Catalyst Performance Comparison

CatalystEntryAldehydeKetoneYield (%)dr (syn:anti)ee% (syn)ee% (anti)Time (h)
This compound1
L-Proline2
(S)-4-Hydroxyproline3
(S)-2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid4

Table 2: Asymmetric Michael Addition - Catalyst Performance Comparison

CatalystEntryMichael DonorMichael AcceptorYield (%)dree%Time (h)
This compound1
L-Proline2
Cinchona Alkaloid Derivative3
Diarylprolinol Silyl Ether4

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of comparative studies. The following represents a general experimental protocol for a benchmark asymmetric aldol reaction.

General Procedure for Asymmetric Aldol Reaction:

To a solution of the aldehyde (0.5 mmol, 1.0 equiv) in an appropriate solvent (e.g., DMSO, CHCl₃, or toluene, 1.0 M), the ketone (1.5 mmol, 3.0 equiv) and the organocatalyst (0.05 mmol, 10 mol%) are added. The reaction mixture is stirred at a specified temperature (e.g., room temperature, 0 °C, or -20 °C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel. The diastereomeric ratio (dr) is determined by ¹H NMR analysis of the purified product, and the enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC).

Visualization of Experimental and Logical Workflows

Diagrams are essential for visualizing complex processes and relationships. The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for catalyst benchmarking and the logical framework for comparing catalyst efficiency.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Reactants (Aldehyde, Ketone) stirring Stirring at Controlled Temperature reactants->stirring solvent Solvent solvent->stirring catalyst Organocatalyst (this compound vs. Others) catalyst->stirring monitoring Monitoring (TLC) stirring->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification yield Yield Calculation purification->yield dr_nmr dr Determination (¹H NMR) purification->dr_nmr ee_hplc ee Determination (Chiral HPLC) purification->ee_hplc

Experimental workflow for catalyst benchmarking.

logical_comparison cluster_catalysts Organocatalysts cluster_reaction Asymmetric Reaction cluster_metrics Performance Metrics cluster_conclusion Conclusion ica This compound reaction Model Reaction (e.g., Aldol, Michael) ica->reaction proline L-Proline proline->reaction other Other Organocatalysts other->reaction yield Yield (%) reaction->yield ee Enantiomeric Excess (ee%) reaction->ee dr Diastereomeric Ratio (dr) reaction->dr time Reaction Time (h) reaction->time conclusion Comparative Catalytic Efficiency yield->conclusion ee->conclusion dr->conclusion time->conclusion

Logical framework for comparing catalyst efficiency.

Conclusion and Future Outlook

Comparative Analysis of Indoline-Based Lead Compounds in Inflammation: An In Vitro and In Vivo Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Scope: While the focus of this guide is on derivatives of (S)-(-)-Indoline-2-carboxylic acid, the available literature with direct in vitro and in vivo comparisons of multiple lead compounds is limited. Therefore, this guide presents a comprehensive analysis of a closely related series of indoline-based compounds investigated as dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors for anti-inflammatory applications. The principles and methodologies described are highly relevant for researchers working with indoline (B122111) scaffolds.

Introduction to Lead Compounds

Inflammation is a complex biological response, and targeting multiple pathways is a promising therapeutic strategy. This guide focuses on a series of indoline-based compounds designed to dually inhibit 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways. The lead compounds evaluated stem from an initial hit, compound 43 , which was subsequently optimized to yield more potent derivatives, including compound 73 . This document provides a side-by-side comparison of their performance in both laboratory-based assays and living models.

In Vitro Comparative Data

The following table summarizes the in vitro inhibitory activities of the lead compounds against the target enzymes, 5-LOX and sEH.

Compound5-LOX IC50 (μM)sEH IC50 (μM)
43 Notable InhibitorNot Reported
73 0.41 ± 0.010.43 ± 0.10

Data sourced from a study on indoline-based dual 5-LOX/sEH inhibitors.[1]

In Vivo Comparative Data

Compound 73 was advanced to in vivo studies based on its potent dual inhibitory activity. The following table summarizes its efficacy in animal models of inflammation.

Animal ModelTreatmentKey Findings
Zymosan-induced Peritonitis (mice)Compound 73 Showed remarkable anti-inflammatory efficacy.
Experimental Asthma (mice)Compound 73 Demonstrated significant anti-inflammatory effects.

Data sourced from a study on indoline-based dual 5-LOX/sEH inhibitors.[1]

Experimental Protocols

In Vitro Enzyme Inhibition Assays

5-Lipoxygenase (5-LOX) Inhibition Assay: The inhibitory activity against 5-LOX was determined using enzymatic assays.[1] The general procedure involves:

  • Incubation of the test compound with the purified 5-LOX enzyme.

  • Initiation of the enzymatic reaction by adding the substrate, arachidonic acid.

  • Measurement of the formation of leukotrienes, the product of the 5-LOX reaction, typically by spectrophotometry or chromatography.

  • Calculation of the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay: The inhibitory activity against sEH was evaluated using enzymatic assays.[1] The protocol generally includes:

  • Incubation of the test compound with the purified sEH enzyme.

  • Addition of a specific substrate for sEH.

  • Quantification of the product formed by the enzymatic reaction, often through fluorometric or chromatographic methods.

  • Determination of the IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.

In Vivo Anti-Inflammatory Models

Zymosan-induced Peritonitis in Mice: This model is used to assess the acute anti-inflammatory effects of a compound. The procedure is as follows:

  • Administration of the test compound (e.g., compound 73 ) to the mice.

  • Intraperitoneal injection of zymosan, a yeast cell wall component, to induce peritonitis.

  • After a specific time, collection of peritoneal fluid.

  • Analysis of the fluid for inflammatory markers, such as the infiltration of immune cells (e.g., neutrophils) and the levels of inflammatory mediators.

  • Comparison of the inflammatory response in treated versus untreated animals to determine the compound's efficacy.[1]

Experimental Asthma in Mice: This model mimics the allergic airway inflammation seen in asthma. The general protocol involves:

  • Sensitization of the mice to an allergen, such as ovalbumin.

  • Subsequent challenge with the same allergen to induce an asthmatic response.

  • Treatment with the test compound before or after the allergen challenge.

  • Assessment of airway inflammation by measuring parameters like inflammatory cell count in bronchoalveolar lavage fluid, mucus production, and airway hyperresponsiveness.

  • Evaluation of the compound's ability to reduce these inflammatory markers compared to a control group.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation Hit_Identification Hit Identification (Compound 43) SAR_Studies SAR Studies & Lead Optimization Hit_Identification->SAR_Studies Optimization Dual_Inhibition_Assay Dual 5-LOX/sEH Inhibition Assay SAR_Studies->Dual_Inhibition_Assay Screening Lead_Selection Lead Selection (Compound 73) Dual_Inhibition_Assay->Lead_Selection Potency Peritonitis_Model Zymosan-induced Peritonitis Model Lead_Selection->Peritonitis_Model In Vivo Testing Efficacy_Confirmation Confirmation of Anti-inflammatory Efficacy Peritonitis_Model->Efficacy_Confirmation Asthma_Model Experimental Asthma Model Asthma_Model->Efficacy_Confirmation

Caption: Experimental workflow from hit identification to in vivo validation.

Proposed Signaling Pathway Inhibition

signaling_pathway cluster_membrane Cell Membrane cluster_pathways Inflammatory Pathways Arachidonic_Acid Arachidonic Acid 5_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5_LOX Epoxides Epoxides (Anti-inflammatory) Arachidonic_Acid->Epoxides Leukotrienes Leukotrienes 5_LOX->Leukotrienes sEH Soluble Epoxide Hydrolase (sEH) Diols Inactive Diols sEH->Diols Inflammation_Pro Pro-inflammatory Effects Leukotrienes->Inflammation_Pro Epoxides->sEH Inflammation_Anti Resolution of Inflammation Epoxides->Inflammation_Anti Compound_73 Compound 73 (Dual Inhibitor) Compound_73->5_LOX Compound_73->sEH

Caption: Dual inhibition of 5-LOX and sEH pathways by Compound 73.

References

Safety Operating Guide

Proper Disposal of (S)-(-)-Indoline-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal procedures for (S)-(-)-Indoline-2-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these protocols is crucial for maintaining a safe and responsible research environment.

Essential Safety and Handling Information

This compound is a chemical compound that requires careful handling. It is classified as a skin sensitizer (B1316253) and is suspected of damaging fertility.[1][2] Always consult the Safety Data Sheet (SDS) before handling this compound and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] All handling should be performed in a well-ventilated area or a chemical fume hood.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.

PropertyValueReference
Molecular Weight163.17 g/mol [1][3]
Melting Point177 °C (decomposes)
Solubility
WaterInsoluble[4]
DMSOSlightly soluble[4]
MethanolSlightly soluble[4]
Hazard Classifications (GHS)
Skin SensitizationCategory 1[1][2]
Reproductive ToxicityCategory 2 (Suspected of damaging fertility)[1][2]
Specific Target Organ Toxicity (Repeated Exposure)Category 2[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict accordance with all federal, state, and local environmental regulations. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

Experimental Protocol for Waste Neutralization (Not Recommended)

While some simple carboxylic acids can be neutralized for disposal, this is not recommended for this compound due to its complex structure and associated hazards. The primary and approved method of disposal is through a licensed hazardous waste contractor.

Waste Collection and Segregation
  • Designated Waste Container:

    • Use a dedicated, properly labeled, and leak-proof container for collecting all waste containing this compound.

    • The container must be compatible with the chemical. High-density polyethylene (B3416737) (HDPE) is a suitable choice.

  • Waste Segregation:

    • Solid Waste: Collect unused or expired this compound, as well as any grossly contaminated items (e.g., weigh boats, spatulas), in a designated solid waste container.

    • Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a designated liquid hazardous waste container. The container must be labeled with the full chemical names and approximate concentrations of all components.

    • Contaminated Labware: Disposable labware (e.g., pipette tips, gloves) that is minimally contaminated should be placed in a separate, clearly marked hazardous waste bag or container.

    • Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., methanol). The rinsate must be collected as hazardous liquid waste. After rinsing and air-drying, the label on the empty container should be defaced or removed before disposal as non-hazardous waste, in accordance with your institution's guidelines.

Labeling and Storage of Hazardous Waste
  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The accumulation start date must also be clearly visible.

  • Storage:

    • Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Ensure all containers are tightly sealed when not in use.

    • Secondary containment should be used for liquid waste containers to prevent spills.

Arranging for Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide the EHS department or contractor with an accurate description of the waste, including its composition and volume.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_start cluster_waste_type 1. Identify Waste Type cluster_collection 2. Collect and Segregate cluster_storage 3. Label and Store cluster_disposal 4. Final Disposal cluster_non_haz start Waste Generated (this compound) solid_waste Solid Waste (Unused chemical, contaminated solids) start->solid_waste liquid_waste Liquid Waste (Solutions containing the compound) start->liquid_waste contaminated_labware Contaminated Labware (Gloves, pipette tips) start->contaminated_labware empty_container Empty Original Container start->empty_container collect_solid Collect in Designated Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Designated Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_labware Collect in Labeled Hazardous Waste Bag/Container contaminated_labware->collect_labware rinse_container Triple-Rinse with Solvent Collect Rinsate as Liquid Waste empty_container->rinse_container label_store Label Container Correctly (Contents, Date, Hazards) Store in Designated Area with Secondary Containment collect_solid->label_store collect_liquid->label_store collect_labware->label_store rinse_container->collect_liquid Rinsate dispose_non_haz Dispose of Defaced Container as Non-Hazardous Waste rinse_container->dispose_non_haz contact_ehs Contact EHS or Licensed Waste Contractor label_store->contact_ehs disposal Professional Disposal contact_ehs->disposal

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling (S)-(-)-Indoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of (S)-(-)-Indoline-2-carboxylic acid (CAS No. 79815-20-6). Adherence to these protocols is essential for ensuring personal safety and regulatory compliance in a laboratory setting. This compound is a beige powder and presents specific health risks that necessitate careful handling.[1]

This compound is classified as a hazardous chemical. It may cause an allergic skin reaction, is suspected of damaging fertility, and may cause damage to the gastrointestinal tract through prolonged or repeated exposure.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) and adherence to strict handling procedures are mandatory.

Personal Protective Equipment (PPE) Summary

Engineering controls, such as ensuring adequate ventilation and the use of a chemical fume hood, are the primary line of defense.[4][5] Eyewash stations and safety showers must be readily accessible.[1][4] The following PPE is required as a secondary but crucial measure to prevent exposure.

PPE CategorySpecificationPurpose & Citation
Eye/Face Protection Chemical safety goggles or a face shield.Protects against dust particles and splashes. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][3]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact, which can cause sensitization. Always inspect gloves before use and wash hands after removal.[1][5][6]
Lab coat or chemical-resistant coveralls.Protects skin and personal clothing from contamination.[5][7] Contaminated clothing should not be allowed out of the workplace and must be washed before reuse.[5]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Required when handling the powder, especially if dust is generated or ventilation is inadequate.[5][8] Use a respirator with a Type P3 (EN 143) filter cartridge for solid particles.[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial when working with this compound to minimize exposure and prevent contamination.

  • Preparation and Engineering Controls :

    • Before handling, review the Safety Data Sheet (SDS).[9]

    • Work in a well-ventilated area, preferably a designated chemical fume hood.[4][5]

    • Confirm that a safety shower and eyewash station are nearby and operational.[1][4]

    • Prepare all necessary equipment and have a designated, labeled hazardous waste container ready.[4]

  • Donning PPE :

    • Put on all required PPE as specified in the table above before entering the handling area.

  • Weighing and Transfer :

    • Handle the solid powder in a location that minimizes dust generation and accumulation.[5][8]

    • Use a spatula for transfers; avoid scooping directly with weighing paper.[4]

    • Keep the container tightly closed when not in use.[5]

  • Post-Handling :

    • Thoroughly clean the work area and decontaminate any spills immediately.

    • Remove PPE carefully to avoid contaminating yourself. Contaminated work clothing should not be allowed out of the workplace.[8]

    • Wash hands thoroughly with soap and water after removing gloves.[1][5]

Disposal Plan: Waste Management

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.[4]

  • Waste Segregation :

    • Collect all solid waste, including contaminated gloves, weighing paper, and pipette tips, in a designated, clearly labeled, and sealed hazardous waste container.[4]

    • Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container.[4] Do not mix with other waste streams unless compatibility is confirmed.

  • Container Disposal :

    • Empty containers should be triple-rinsed with a suitable solvent.[4]

    • The rinsate must be collected as hazardous liquid waste.[4]

  • Final Disposal :

    • All waste containing this compound must be disposed of through an approved and licensed hazardous waste disposal company.[4][5][10]

    • Do not dispose of this chemical or its waste down the drain or in the regular trash.[4][10]

Visual Workflow: Safe Handling and Disposal

The following diagram illustrates the logical workflow for safely managing this compound in a laboratory setting.

G cluster_prep 1. Preparation cluster_ppe 2. Personal Protection cluster_handling 3. Chemical Handling cluster_disposal 4. Waste Management a Review SDS b Prepare Fume Hood & Engineering Controls c Verify Eyewash/ Safety Shower Access d Don Appropriate PPE (Gloves, Goggles, Lab Coat) c->d e Use Respirator (If Dust is Likely) f Weigh & Transfer (Minimize Dust) e->f g Perform Experiment h Clean Work Area i Segregate Contaminated Solid & Liquid Waste h->i j Store in Labeled, Sealed Containers k Arrange for Licensed Hazardous Waste Disposal

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(-)-Indoline-2-carboxylic acid
Reactant of Route 2
(S)-(-)-Indoline-2-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.